3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Description
Properties
IUPAC Name |
4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGMIZQLGXBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157019 | |
| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-48-2 | |
| Record name | 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine, a chiral diamine with significant potential in asymmetric catalysis and materials science. This document details plausible synthetic routes, experimental protocols, and relevant data, compiled from established chemical literature.
Introduction
This compound is a C2-symmetric chiral binaphthyl derivative. The axial chirality arising from hindered rotation around the C1-C1' bond, combined with the presence of coordinating amino groups and stereodirecting methyl groups, makes this molecule a highly attractive ligand for asymmetric catalysis and a valuable building block for chiral polymers and functional materials. This guide outlines a feasible multi-step synthesis for this target molecule, focusing on a logical and experimentally supported approach.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound commences with a suitably substituted naphthalene precursor, followed by a key Ullmann coupling step to construct the binaphthyl core, and concludes with the reduction of nitro groups to the desired diamines.
The overall synthetic workflow can be visualized as follows:
This multi-step approach allows for the strategic introduction of the required functional groups and the construction of the challenging binaphthyl framework.
Experimental Protocols
This section provides detailed experimental procedures for each key transformation in the proposed synthetic pathway. The protocols are based on established methodologies for similar substrates and may require optimization for the specific target molecule.
Step 1: Nitration of 1-Halo-3-methylnaphthalene
The first step involves the regioselective nitration of a 1-halo-3-methylnaphthalene at the C4 position. The directing effects of the methyl and halo substituents are crucial for achieving the desired isomer.
Reaction Scheme:
Illustrative Protocol (adapted from the nitration of naphthalene):
-
To a stirred solution of 1-halo-3-methylnaphthalene in a suitable solvent such as dichloromethane or acetic anhydride, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred at this temperature for a specified period until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 1-halo-3-methyl-4-nitronaphthalene.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 1-Bromo-3-methylnaphthalene | 1.0 | 221.10 | (To be determined) |
| Nitric Acid (70%) | 1.1 | 63.01 | (To be determined) |
| Sulfuric Acid (98%) | 1.1 | 98.08 | (To be determined) |
| Product | 266.09 | ||
| Yield | (To be optimized) |
Step 2: Ullmann Coupling of 1-Halo-3-methyl-4-nitronaphthalene
The cornerstone of this synthesis is the Ullmann coupling of two molecules of 1-halo-3-methyl-4-nitronaphthalene to form the C1-C1' bond of the binaphthyl system. This reaction is typically mediated by copper.[1][2][3]
Reaction Scheme:
Illustrative Protocol:
-
A mixture of 1-halo-3-methyl-4-nitronaphthalene and activated copper powder (or a copper salt) in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene is heated to a high temperature (typically 150-210 °C).[3]
-
The reaction is stirred at this temperature for several hours until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered to remove the copper salts.
-
The filtrate is diluted with a suitable organic solvent and washed with water and brine to remove the DMF.
-
The organic layer is dried and concentrated.
-
The crude 3,3'-dimethyl-4,4'-dinitro-1,1'-binaphthyl is purified by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 1-Bromo-3-methyl-4-nitronaphthalene | 1.0 | 266.09 | (To be determined) |
| Copper Powder | 2.0 | 63.55 | (To be determined) |
| Product | 374.36 | ||
| Yield | (To be optimized) |
Step 3: Reduction of 3,3'-Dimethyl-4,4'-dinitro-1,1'-binaphthyl
The final step is the reduction of the two nitro groups to amino groups to yield the target molecule. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.[4]
Reaction Scheme:
Illustrative Protocol:
-
To a solution of 3,3'-dimethyl-4,4'-dinitro-1,1'-binaphthyl in a solvent such as ethanol or ethyl acetate, an excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added.
-
Concentrated hydrochloric acid is then added dropwise with stirring, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the pH is adjusted to be basic (e.g., with a concentrated solution of NaOH or NaHCO3) to precipitate the tin salts.
-
The mixture is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Quantitative Data (Hypothetical):
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 3,3'-Dimethyl-4,4'-dinitro-1,1'-binaphthyl | 1.0 | 374.36 | (To be determined) |
| SnCl2·2H2O | 6.0 | 225.63 | (To be determined) |
| Concentrated HCl | Excess | 36.46 | (To be determined) |
| Product | 314.41 | ||
| Yield | (To be optimized) |
Logical Relationships in the Synthesis
The key transformations and their relationship in the overall synthesis are depicted in the following diagram.
Conclusion
The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The proposed pathway, centered around a key Ullmann coupling reaction, provides a robust framework for accessing this valuable chiral molecule. The detailed protocols, while requiring optimization, are based on well-established chemical principles and offer a solid starting point for researchers in the field. The successful synthesis of this diamine will undoubtedly open new avenues for its application in asymmetric synthesis and the development of novel chiral materials.
References
Physical and chemical properties of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine is a chiral organic compound belonging to the class of binaphthyl diamines. These molecules are characterized by a stereogenic axis arising from restricted rotation around the C1-C1' bond connecting the two naphthalene rings. This axial chirality, coupled with the presence of two amino groups, makes this class of compounds highly valuable as chiral ligands and organocatalysts in asymmetric synthesis. The strategic placement of methyl groups at the 3 and 3' positions can influence the steric and electronic properties of the ligand, potentially enhancing enantioselectivity in catalytic reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the applications of this compound, with a focus on its relevance to drug development and scientific research.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₂ | |
| Molecular Weight | 312.41 g/mol | [1] |
| CAS Number | 13138-48-2 | |
| Appearance | Off-white to light brown crystalline powder | General observation for similar compounds |
| Melting Point | 232 °C | [2] |
| Density | 1.201 g/cm³ | [2] |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Inferred from synthesis protocols of similar compounds[3][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene rings, two distinct singlets for the methyl groups, and signals for the amine protons. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | Resonances for the aromatic carbons of the naphthalene core and the methyl carbons. The number of signals will reflect the C₂ symmetry of the molecule. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching from the aromatic and methyl groups, and C=C stretching from the aromatic rings. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 312.41). |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of the target molecule can be envisioned through the oxidative coupling of a corresponding aminonaphthalene precursor.
Step 1: Synthesis of a Suitable Precursor (Illustrative)
The synthesis would likely start from a commercially available or synthesized substituted aminonaphthalene.
Step 2: Oxidative Coupling
A solution of the appropriate 3-methyl-4-aminonaphthalene derivative would be subjected to oxidative coupling using a suitable reagent, such as iron(III) chloride or a copper(II) salt, to form the binaphthyl linkage.
Step 3: Purification
The crude product would be purified using standard laboratory techniques.
-
Extraction: The reaction mixture is typically worked up by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from any unreacted starting material and side products. A gradient of ethyl acetate in hexanes is often employed as the eluent.
-
Recrystallization: The final purification is often achieved by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the product as a crystalline solid.
Characterization:
The purified product would be characterized by standard analytical techniques to confirm its identity and purity, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point would also be determined.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Applications in Asymmetric Synthesis and Drug Development
The primary application of this compound and its derivatives is as chiral ligands in asymmetric catalysis. The C₂-symmetric binaphthyl backbone provides a well-defined and rigid chiral environment around a metal center, which is crucial for achieving high enantioselectivity in chemical reactions.[5]
This capability is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. The use of chiral ligands allows for the synthesis of single enantiomers of drug molecules, which can lead to improved therapeutic efficacy and reduced side effects.
The logical relationship in the development and application of such chiral ligands is illustrated below.
Caption: The role of chiral diamines in the synthesis of enantiomerically pure compounds.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched scientific literature detailing the interaction of this compound with any particular biological signaling pathways. Its primary role in a biological context is indirect, as a tool for the synthesis of biologically active molecules.
However, some studies on related binaphthyl diamine structures have explored their potential biological activities. For instance, certain naphthalimide-diamine conjugates have been investigated for their antitumor properties and interactions with DNA.[6][7] While these findings are for different molecular scaffolds, they suggest that the binaphthyl diamine framework could be explored for direct biological applications in the future.
The significance of chiral ligands like this compound in drug development is in enabling the production of enantiomerically pure drugs. A specific enantiomer of a drug may interact selectively with a biological target (e.g., a receptor or enzyme) to elicit a therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects.
Caption: How chiral synthesis leads to drugs that interact specifically with biological targets.
Conclusion
This compound is a valuable chiral building block with significant potential in the field of asymmetric catalysis. Its rigid, C₂-symmetric structure makes it an excellent candidate for the development of highly effective chiral ligands for the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, this and similar molecules are enabling tools for the efficient production of single-enantiomer active pharmaceutical ingredients, which is a critical aspect of modern medicine. While direct biological applications of this specific compound are not yet reported, the broader class of binaphthyl diamines continues to be an active area of research, with potential for new discoveries in both catalysis and medicinal chemistry.
References
- 1. (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | C22H20N2 | CID 11045208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. myuchem.com [myuchem.com]
- 6. Study on the synthesis, biological activity and spectroscopy of naphthalimide-diamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine CAS number 13138-48-2
An In-depth Technical Guide to 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine (CAS 13138-48-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, CAS number 13138-48-2, also widely known as 3,3'-Dimethylnaphthidine. It details the compound's chemical and physical properties, established applications in analytical chemistry, and explores the broader context of its structural class—binaphthyl diamines—in asymmetric catalysis and drug discovery. While specific biological data for this exact compound is limited, this guide presents relevant findings on structurally related molecules to highlight potential avenues for research and development. Detailed tables, representative experimental protocols, and workflow diagrams are provided to serve as a practical resource for laboratory and development settings.
Core Chemical and Physical Properties
This compound is a polycyclic aromatic diamine. Its key physical and chemical properties are summarized below, compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 13138-48-2 | [1][2][3] |
| Molecular Formula | C₂₂H₂₀N₂ | [1][2][4] |
| Molecular Weight | 312.41 g/mol | [2][4] |
| Melting Point | 232 °C | [2][4] |
| Boiling Point | 479.3 ± 40.0 °C (Predicted) | [2][4] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Flash Point | 292.7 °C | [2] |
| Appearance | White to Gray to Brown powder/crystal | [4] |
| Water Solubility | Slightly soluble | [4] |
| pKa | 4.79 ± 0.10 (Predicted) | [4] |
| Purity (Typical) | ≥ 95% - 98% | [5][6] |
| Synonyms | 3,3'-Dimethylnaphthidine, 4,4'-Diamino-3,3'-dimethyl-1,1'-binaphthyl | [2][4][6] |
Synthesis and Purification Protocols
Representative Experimental Protocol: Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
This two-step procedure involves the formation of a bis-carbamate intermediate, followed by its reduction.
Step A: Synthesis of (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester [7][8]
-
A flame-dried 500-mL two-necked, round-bottomed flask is charged with (R)-(+)-1,1'-binaphthyl-2,2'-diamine (5.29 g, 18.6 mmol) and anhydrous dichloromethane (160 mL) under an argon atmosphere.[7][8]
-
Pyridine (12.0 mL, 148.8 mmol, 8.0 equiv) is added dropwise.[7][8]
-
The resulting yellow solution is cooled to 4 °C in an ice bath.[7][8]
-
Freshly distilled ethyl chloroformate (3.91 mL, 40.92 mmol, 2.2 equiv) is added dropwise over 10 minutes, and the mixture is stirred in the ice bath for 1 hour.[7][8]
-
The flask is removed from the ice bath and stirred for an additional 30 minutes at 22 °C.[7][8]
-
The reaction is quenched by the addition of a 2.0 M aqueous solution of KOH (100 mL). The biphasic mixture is stirred for 20 minutes.[7][8]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).[7][8]
-
The combined organic extracts are washed with 1 M HCl (2 x 150 mL) and brine (1 x 150 mL), then dried over anhydrous MgSO₄.[7][8]
-
The solvent is removed by rotary evaporation to afford the bis-carbamate product as a white foam.[7][8]
Step B: Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine [7][8]
-
An oven-dried 500-mL two-necked, round-bottomed flask under argon is placed in an ice bath and charged with anhydrous THF (75 mL).[8]
-
Lithium aluminum hydride (LiAlH₄) (2.82 g, 74.4 mmol, 4.0 equiv) is added portion-wise at 0 °C.
-
A solution of the bis-carbamate from Step A (7.79 g, 18.6 mmol) in anhydrous THF (100 mL) is added dropwise over 30 minutes to the LiAlH₄ suspension.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 24 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential, dropwise addition of H₂O (2.8 mL), 15% aq. NaOH (2.8 mL), and H₂O (8.4 mL). Caution: This process is highly exothermic and produces H₂ gas.[7]
-
The resulting suspension is filtered, and the filter cake is washed with ethyl acetate.[8]
-
The filtrate is dried with Na₂SO₄, filtered, and concentrated under vacuum to yield the final (R)-N,N'-dimethyl-1,1'-binaphthyldiamine product as a yellow foam.[8]
Caption: Representative synthesis workflow for an N,N'-dimethylated binaphthyl diamine.
Purification
The target compound, 3,3'-Dimethylnaphthidine, can be purified by recrystallization from ethanol or petroleum ether (boiling range 60-80 °C).[4]
Known and Potential Applications
Analytical Chemistry
The primary established application of 3,3'-Dimethylnaphthidine is in analytical chemistry as an indicator.
-
Redox Indicator: It serves as a redox indicator in various titrations.[2][9]
-
Metal Indicator: It is used as a metal indicator, for example, in the titration of aluminum with EDTA and for the determination of vanadium.[4]
-
Chlorine and Bromate Detection: It is employed in the colorimetric determination of chlorine and bromate in water.[5][10] In this application, the colorless compound reacts with chlorine to form a distinct orange-red complex, allowing for photometric quantification.[6]
Asymmetric Catalysis
The binaphthyl diamine (BINAM) scaffold is a cornerstone of modern asymmetric catalysis.[11] Although specific catalytic applications for the 3,3'-dimethyl substituted version are not detailed in the search results, its structural backbone is highly relevant. These C₂-symmetric, chiral diamines are used as ligands to form metallic complexes that catalyze enantioselective reactions, which are critical in producing single-enantiomer pharmaceuticals and fine chemicals.[12][13]
Caption: General principle of asymmetric catalysis using a chiral ligand.
Biological Activity and Relevance in Drug Development
While no specific biological activity or drug development studies have been published for CAS 13138-48-2, the biological properties of its parent scaffold and related diamine derivatives provide critical insights for researchers. The dimethylamine functional group itself is a common pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and analgesic properties.[14][15]
Cytotoxicity of the (R)-BINAM Scaffold
Recent studies have revealed that the parent compound, (R)-[1,1'-binaphthalene]-2,2'-diamine ((R)-BINAM), is a moderately potent spindle poison.[13] This activity is enantioselective, as the (S)-BINAM enantiomer was found to be inactive.[13] This discovery positions the BINAM scaffold as a potential starting point for the development of novel anticancer agents.
Mechanism of Action: The cytotoxic effect of (R)-BINAM proceeds through the following pathway:
-
Microtubule Depolymerization: The compound binds to tubulin, inhibiting its polymerization and disrupting the cellular microtubule network.[13]
-
Spindle Disruption: This leads to the formation of abnormal multipolar spindles and fragmentation of the pericentriolar material (PCM).[13]
-
Mitotic Catastrophe: The severe disruption of the mitotic spindle apparatus triggers mitotic catastrophe, a form of cell death.[13]
-
Apoptosis: Ultimately, the cell undergoes apoptosis. The observed effects include the formation of multinucleated cells prior to cell death.[13]
Caption: Cellular mechanism of action reported for the (R)-BINAM scaffold.
DNA Intercalation
Studies on other related structures, such as naphthalimide-diamine conjugates, have shown that the diamine linker can facilitate the intercalation of the molecule into DNA base pairs.[16][17] This represents another potential mechanism of action for binaphthyl diamine derivatives in the context of oncology drug development.
Safety and Handling
The compound should be handled in accordance with standard laboratory safety procedures.
| Safety Information | Details | Reference(s) |
| Hazard Codes | Xi (Irritant) | [2][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |
| Risk Statements (R) | 36/37/38 (Irritating to eyes, respiratory system and skin) | [2][4] |
| Safety Statements (S) | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 37/39 (Wear suitable gloves and eye/face protection) | [2][4] |
| Storage | Store below +30°C | [4] |
Conclusion
This compound is a well-characterized compound with established utility as a chemical indicator. While its direct applications in drug development have not been explored, its structural framework is of significant interest. The binaphthyl diamine scaffold is a privileged structure in asymmetric catalysis, and emerging research on the biological activity of its parent compound, (R)-BINAM, as a spindle poison opens new possibilities. For researchers and drug development professionals, this compound and its derivatives represent a potentially rich area for investigation, from the development of novel catalysts to the design of new therapeutic agents.
References
- 1. 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine | 13138-48-2 [sigmaaldrich.com]
- 2. 3,3'-Dimethyl-(1,1'-binaphthalene)-4,4'-diamine | C22H20N2 - BuyersGuideChem [buyersguidechem.com]
- 3. 3,3’-Dimethyl-[1,1’-Binaphthalene]-4,4’-Diamine-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. 3,3'-DIMETHYLNAPHTHIDINE | 13138-48-2 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. jpharmachem.com [jpharmachem.com]
- 7. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. 利用できないコンテンツ [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. myuchem.com [myuchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the synthesis, biological activity and spectroscopy of naphthalimide-diamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The spectroscopic data for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine is presented in the following tables. Due to the absence of direct experimental data, representative data from a structurally similar compound, dimethyl (3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)dicarbamate, is provided for NMR analysis. The IR and Mass Spectrometry data are predicted based on the functional groups present in the target molecule.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are representative ¹H and ¹³C NMR data for dimethyl (3,3'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)dicarbamate[1]. This compound shares the 3,3'-dimethyl biaryl core with the target molecule, and its spectral data can offer insights into the expected chemical shifts.
Table 1: Representative ¹H NMR Data of a 3,3'-Dimethyl Biaryl Analog
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.24 | d, J = 7.3 Hz | 2H | Aromatic CH |
| 7.19 | t, J = 7.5 Hz | 2H | Aromatic CH |
| 6.98 | d, J = 7.3 Hz | 2H | Aromatic CH |
| 6.40 | s | 2H | NH |
| 3.58 | s | 6H | OCH₃ |
| 2.31 | s | 6H | Ar-CH₃ |
Table 2: Representative ¹³C NMR Data of a 3,3'-Dimethyl Biaryl Analog
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C=O |
| 137.8 | Aromatic C |
| 136.4 | Aromatic C |
| 133.3 | Aromatic C |
| 130.3 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.8 | Aromatic CH |
| 52.4 | OCH₃ |
| 18.3 | Ar-CH₃ |
1.2. Infrared (IR) Spectroscopy
The expected IR absorption bands for this compound are based on the characteristic frequencies of aromatic amines and substituted naphthalene rings.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |
| 1650-1580 | Medium | N-H bend |
| 1600-1450 | Strong, multiple bands | Aromatic C=C skeletal vibrations |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
1.3. Mass Spectrometry (MS)
The predicted mass spectrometry fragmentation of this compound would be characteristic of an aromatic amine. A prominent molecular ion peak is expected due to the stability of the aromatic system.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 312 | [M]⁺• | Molecular ion |
| 297 | [M - CH₃]⁺ | Loss of a methyl group |
| 282 | [M - 2CH₃]⁺ or [M - NH₂]⁺ | Loss of two methyl groups or an amino group |
| 156 | [M/2]⁺ | Cleavage of the binaphthyl bond (less likely) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be at least 5 times the longest T1 value to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. The electron energy is typically set to 70 eV to induce fragmentation. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Mandatory Visualization
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Plausible synthetic route to the target compound.
References
Chiral Properties of Binaphthyl Diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives represent a cornerstone in the field of asymmetric catalysis. Their unique C₂-symmetric scaffold, characterized by restricted rotation around the C-C bond connecting the two naphthalene rings, creates a stable and well-defined chiral environment. This inherent chirality has been harnessed to develop a vast arsenal of privileged ligands and organocatalysts that are instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth exploration of the chiral properties of binaphthyl diamine derivatives, focusing on their synthesis, resolution, chiroptical characteristics, and applications in key asymmetric transformations. Detailed experimental protocols and visual representations of synthetic pathways and catalytic cycles are included to facilitate practical application in a research and development setting.
Synthesis and Resolution of Binaphthyl Diamines
The synthesis of enantiomerically pure BINAM is a critical first step for its use in asymmetric synthesis. The common strategy involves the synthesis of racemic BINAM followed by resolution.
Synthesis of Racemic 1,1'-Binaphthyl-2,2'-diamine
A widely adopted method for the synthesis of racemic BINAM starts from 2-naphthol. The process involves an oxidative coupling reaction to form racemic 1,1'-bi-2-naphthol (BINOL), which is then converted to BINAM.
Resolution of Racemic BINAM
Several methods are employed to separate the enantiomers of racemic BINAM, with diastereomeric salt formation and kinetic resolution being the most prevalent.
1.2.1. Diastereomeric Salt Formation
This classical method involves the reaction of racemic BINAM with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, possessing different physical properties, can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomerically pure BINAM.
1.2.2. Kinetic Resolution
Kinetic resolution is a powerful technique where one enantiomer of the racemate reacts at a different rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.
-
Chiral Calcium Phosphate-Catalyzed Acylation: This method utilizes a chiral calcium phosphate catalyst to selectively acylate one enantiomer of a BINAM derivative, allowing for the separation of the mono-acylated product from the unreacted enantiomer.[2]
-
Brønsted Acid-Catalyzed Imine Formation and Transfer Hydrogenation: A highly efficient kinetic resolution of axially chiral BINAM derivatives can be achieved through a cascade process involving chiral Brønsted acid-catalyzed imine formation and subsequent transfer hydrogenation.[3]
Chiroptical Properties
The chirality of binaphthyl diamine derivatives gives rise to distinct chiroptical properties, which are essential for their characterization and in understanding their behavior in chiral recognition and catalysis.
Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is defined as the angle of rotation of plane-polarized light by a solution of a specific concentration and path length.[4][5][6][7] It is a crucial parameter for determining the enantiomeric purity of a sample.
| Compound | Specific Rotation ([α]) | Conditions |
| (R)-BINAM | +156° | c=1, pyridine |
Table 1: Specific Rotation of (R)-BINAM. [8]
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9] It provides detailed information about the stereochemistry and conformation of binaphthyl derivatives in solution. The CD spectra of binaphthyl derivatives are characterized by exciton-coupled Cotton effects arising from the interaction of the electronic transitions of the two naphthalene chromophores.[2][9][10]
Applications in Asymmetric Catalysis
The utility of binaphthyl diamine derivatives is most prominently demonstrated in their application as chiral ligands and organocatalysts for a wide array of asymmetric reactions.
Asymmetric Hydrogenation
Ruthenium complexes of BINAM and its derivatives are highly effective catalysts for the asymmetric hydrogenation of ketones and olefins, producing chiral alcohols and alkanes with high enantioselectivity.[11][12][13]
| Substrate | Catalyst | Yield (%) | ee (%) |
| Aryl Vinyl Ketones | RuCl₂[(S)-tolbinap][(R)-dmapen] | 99 | 97 |
| Pinacolone | (S)-TolBINAP/PICA–Ru complex | >99 | 98 |
Table 2: Performance of BINAM-derived catalysts in the asymmetric hydrogenation of ketones. [11]
Asymmetric Aldol Reaction
BINAM-prolinamide derivatives have emerged as powerful organocatalysts for direct asymmetric aldol reactions.[14][15][16][17][18] These catalysts activate both the ketone (via enamine formation) and the aldehyde (via hydrogen bonding) to facilitate highly stereoselective C-C bond formation.
| Ketone | Aldehyde | Catalyst | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Cyclohexanone | 4-Nitrobenzaldehyde | (Sₐ)-N-Tosyl-BINAM-L-prolinamide | 95 | 95:5 | 97 |
| Acetone | 4-Chlorobenzaldehyde | (Sₐ)-N-Tosyl-BINAM-L-prolinamide | 92 | - | 90 |
Table 3: Performance of BINAM-prolinamide catalysts in the asymmetric aldol reaction.
Asymmetric Michael Addition
Chiral BINAM-derived catalysts, including metal complexes and organocatalysts, are effective in promoting the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, affording enantioenriched products.[1][19][20][21][22]
| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) |
| Diethyl malonate | β-Nitrostyrene | (R,R)-Thiourea-BINAM | 80 | 94 |
| Acetophenone | β-Nitrostyrene | (S)-Primary amine-thiourea-BINAM | >99 | >99 |
Table 4: Performance of BINAM-derived catalysts in the asymmetric Michael addition. [21]
Asymmetric Diels-Alder Reaction
Diammonium salts derived from chiral 1,1'-binaphthyl-2,2'-diamine have demonstrated excellent catalytic activity and enantioselectivity in the Diels-Alder reaction of α-acyloxyacroleins with cyclic dienes.[11][17]
| Dienophile | Diene | Catalyst | Yield (%) | exo:endo | ee (%) (exo) |
| α-(Cyclohexanecarbonyloxy)acrolein | Cyclopentadiene | (R)-BINAM·2Tf₂NH | 88 | 92:8 | 91 |
Table 5: Performance of a BINAM-derived catalyst in the asymmetric Diels-Alder reaction. [11][17]
Experimental Protocols
Synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
This protocol details the synthesis of (R)-N,N'-dimethyl-1,1'-binaphthyldiamine from (R)-BINAM.
Step 1: Protection of (R)-BINAM
-
To a solution of (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM) in anhydrous dichloromethane, add pyridine.
-
Cool the solution to 0 °C and add ethyl chloroformate dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 30 minutes.
-
Work up the reaction by washing with 1 M HCl and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to obtain the diethyl dicarbamate protected (R)-BINAM.
Step 2: Reduction to (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the protected (R)-BINAM in anhydrous THF dropwise.
-
Reflux the reaction mixture for 15 hours.
-
Cool the reaction to room temperature and quench sequentially with water, 3 M NaOH, and water.
-
Filter the mixture through Celite and extract the filtrate with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (R)-N,N'-dimethyl-1,1'-binaphthyldiamine.[20]
Kinetic Resolution of BINAM Derivatives by Chiral Calcium Phosphate-Catalyzed Acylation
This protocol describes a general procedure for the kinetic resolution of BINAM derivatives.
-
To a solution of the racemic BINAM derivative in a suitable solvent (e.g., toluene), add the chiral calcium phosphate catalyst (5 mol%) and 4-morpholinopyridine (10 mol%).
-
Add isobutyric anhydride (0.6 equivalents) to the mixture.
-
Stir the reaction at the optimized temperature (e.g., 40 °C) and monitor the progress by chiral HPLC.
-
Once approximately 50% conversion is reached, quench the reaction.
-
Separate the mono-acylated product from the unreacted BINAM derivative by column chromatography.
-
The mono-acylated BINAM can be hydrolyzed under acidic conditions to recover the enantiopure BINAM.[2]
Asymmetric Aldol Reaction Catalyzed by (Sₐ)-N-Tosyl-BINAM-L-prolinamide
This protocol outlines a general procedure for the asymmetric aldol reaction.
-
To a mixture of the aldehyde and the (Sₐ)-N-Tosyl-BINAM-L-prolinamide catalyst (10 mol%) in a suitable solvent (e.g., DMF/water), add the ketone.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.
Visualizations
Caption: Synthetic pathway to enantiopure BINAM and its N,N'-dimethyl derivative.
Caption: Catalytic cycle for the BINAM-prolinamide catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for the kinetic resolution of BINAM derivatives.
Conclusion
Binaphthyl diamine derivatives have firmly established themselves as a class of "privileged" chiral scaffolds in asymmetric synthesis. Their rigid C₂-symmetric structure provides a predictable and effective platform for the design of both chiral ligands for metal-catalyzed reactions and purely organic catalysts. The continuous development of new synthetic routes, resolution techniques, and novel derivatives ensures their continued prominence in academic research and industrial applications, particularly in the quest for more efficient and selective methods for the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral compounds. The data and protocols presented in this guide aim to serve as a valuable resource for researchers in this dynamic field.
References
- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexible and rigid “chirally distorted” π-systems: binaphthyl conjugates as organic CPL-active chromophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00086F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chembk.com [chembk.com]
- 9. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A highly efficient solvent-free asymmetric direct aldol reaction organocatalyzed by recoverable (S)-binam-L-prolinamides. ESI-MS evidence of the enamine-iminium formation. | Semantic Scholar [semanticscholar.org]
- 17. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Axially Chiral Ligand: A Technical Guide to 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine, an axially chiral organic compound, holds a significant position in the field of asymmetric synthesis. Its rigid binaphthyl backbone and strategically placed amino functionalities make it a valuable precursor to a class of "privileged ligands." These ligands are instrumental in a multitude of stereoselective transformations, which are critical in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. This technical guide provides an in-depth overview of its chemical identity, synthesis, key data, and applications, with a focus on its role in facilitating the production of chiral molecules. The IUPAC name for this compound is 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine .
Compound Data and Properties
A summary of the key quantitative data for 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine and its close analogue, (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine, is presented below for comparative analysis.
| Property | 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine | (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine |
| Molecular Formula | C₂₂H₂₀N₂ | C₂₂H₂₀N₂ |
| Molecular Weight | 312.41 g/mol | 312.42 g/mol |
| CAS Number | 13138-48-2 | 666175-40-2 |
| Appearance | Solid | White solid |
| Purity | Typically ≥97% | >99% ee |
| ¹H NMR (CDCl₃, 400 MHz) | Not available in cited sources | δ: 2.84 (s, 6H), 3.72 (br s, 2H), 6.99 (d, J = 7.7 Hz, 2H), 7.18 (m, 4H), 7.28 (d, J = 8.9 Hz, 2H), 7.82 (dd, J = 7.3, 2.2 Hz, 2H), 7.94 (dd, J = 8.9, 0.8 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Not available in cited sources | δ: 31.2, 111.8, 113.6, 121.9, 123.8, 126.8, 127.7, 128.3, 129.8, 133.8, 145.7 |
| Infrared (neat) | Not available in cited sources | 3416, 2913, 2824, 1617, 1598, 1513, 1426, 1342, 1301, 1170, 1152, 1022, 814 cm⁻¹ |
| High-Resolution Mass Spectrometry (ESI+) | Not available in cited sources | m/z calcd. for C₂₂H₂₁N₂ [M+H]⁺ 313.1699, found 313.1704 |
Experimental Protocols
Proposed Synthesis of 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine
Plausible Synthetic Route via Ullmann Coupling:
The Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules.[1][2] In this case, a suitable starting material would be a 4-halo-3-methylnaphthalen-1-amine.
-
Step 1: Synthesis of the Precursor: Preparation of 1-amino-2-methyl-4-halonaphthalene. This could be achieved through standard aromatic substitution reactions on 2-methylnaphthalene.
-
Step 2: Ullmann Coupling: The 1-amino-2-methyl-4-halonaphthalene would then be subjected to Ullmann coupling conditions. This typically involves heating the aryl halide with a copper catalyst, often in a high-boiling solvent like DMF or nitrobenzene.[2] The reaction may require an excess of the copper reagent and high temperatures to proceed efficiently.
-
Step 3: Workup and Purification: After the reaction is complete, a standard workup procedure involving extraction and washing would be performed. The crude product would then be purified by column chromatography or recrystallization to yield the desired 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine.
Detailed Protocol for the Synthesis of a Related Ligand: (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine
A detailed and reliable protocol for the synthesis of the closely related (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine is available from Organic Syntheses. This procedure involves the N,N'-dimethylation of (R)-(+)-1,1'-binaphthyl-2,2'-diamine.
Materials:
-
(R)-(+)-1,1'-binaphthyl-2,2'-diamine
-
Ethyl chloroformate
-
Pyridine
-
Dichloromethane (anhydrous)
-
Potassium hydroxide (2.0 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Sodium hydroxide (3 M aqueous solution)
-
Celite
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Carbamate Formation:
-
To a flame-dried, two-necked round-bottomed flask under an argon atmosphere, add (R)-(+)-1,1'-binaphthyl-2,2'-diamine and anhydrous dichloromethane.
-
Add pyridine dropwise to the solution.
-
Cool the resulting solution to 4 °C using an ice bath.
-
Add freshly distilled ethyl chloroformate dropwise over 10 minutes.
-
Stir the reaction mixture in the ice bath for 1 hour at 3–4 °C, then for 30 minutes at 22 °C.
-
Quench the reaction by adding a 2.0 M aqueous solution of KOH over 10 minutes and stir for an additional 20 minutes.
-
Transfer the biphasic mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with 1 M aqueous HCl and brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester as a white foam.
-
-
Reduction to the N,N'-Dimethyl Diamine:
-
To an oven-dried, two-necked round-bottomed flask under an argon atmosphere, add anhydrous THF and cool in an ice bath.
-
Carefully add lithium aluminum hydride in small portions.
-
Add a solution of the carbamate from the previous step in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 15 hours.
-
Cool the reaction mixture to 22 °C and then to 0 °C in an ice bath.
-
Caution: Quench the excess LAH by the slow, dropwise addition of water, followed by 3 M NaOH, and then more water. This process is highly exothermic and produces hydrogen gas.
-
Add Celite to the resulting suspension and stir.
-
Filter the mixture and wash the filter cake with ethyl acetate.
-
Dry the filtrate with Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine as a white solid.
-
Applications in Asymmetric Synthesis and Drug Development
The primary application of 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine and its derivatives is as chiral ligands in asymmetric catalysis. The axial chirality of the binaphthyl backbone creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.
Key Catalytic Applications:
Binaphthyl diamine-derived ligands have been successfully employed in a range of asymmetric reactions, including:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to produce chiral alcohols and amines.
-
Asymmetric Carbon-Carbon Bond Formation: Including aldol reactions, Michael additions, and Diels-Alder reactions, which are fundamental for building complex molecular architectures.
-
Asymmetric C-N and C-O Bond Formation: Such as hydroamination and the synthesis of chiral ethers.
The 3,3'-dimethyl substituents on the binaphthyl core can influence the steric and electronic properties of the resulting ligand-metal complex, potentially leading to enhanced enantioselectivity and reactivity in specific applications. By modifying the diamine backbone in this way, researchers can fine-tune the catalyst's performance for a particular substrate and reaction type.
While direct application of 3,3'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine in the synthesis of a specific marketed drug is not prominently documented, its role as a building block for chiral ligands places it in a critical position within the drug discovery and development pipeline. The efficient and stereoselective synthesis of chiral intermediates is often a bottleneck in the production of new pharmaceutical agents. Ligands derived from this diamine have the potential to address these challenges, making them highly relevant to drug development professionals.
Visualizations
Experimental Workflow for Asymmetric Catalysis
The following diagram illustrates a general experimental workflow for the use of a chiral binaphthyl diamine-derived ligand in a metal-catalyzed asymmetric reaction.
References
Molecular structure and conformation of binaphthalene diamines
An In-depth Technical Guide on the Molecular Structure and Conformation of Binaphthalene Diamines
Introduction
1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives represent a cornerstone class of axially chiral compounds, pivotal in the fields of asymmetric synthesis, catalysis, and materials science.[1][2] Their unique structural framework, characterized by two naphthalene rings linked by a single C-C bond, gives rise to non-planar, chiral conformations known as atropisomers. This phenomenon occurs due to sterically hindered rotation around the pivotal bond, resulting in stable, isolatable enantiomers.[3]
The distinct three-dimensional architecture of BINAM derivatives, featuring a rigid backbone and strategically positioned amino groups, makes them exceptional chiral ligands and building blocks.[4] The stereochemistry of these molecules is paramount, often dictating their efficacy in catalytic processes and their biological activity.[3][5] For instance, the (R)-enantiomer of BINAM has been identified as a moderately potent spindle poison in cancer cells, while the (S)-enantiomer remains inactive, underscoring the critical role of its specific conformation.[3]
This technical guide provides a comprehensive overview of the molecular structure, conformational dynamics, and analytical characterization of binaphthalene diamines, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Atropisomerism
The defining feature of the binaphthalene diamine scaffold is axial chirality arising from restricted rotation around the C1-C1' single bond between the two naphthyl units. This restriction creates a significant energy barrier to racemization, allowing for the isolation of stable (R)- and (S)-enantiomers.[6]
The conformation of the binaphthyl system is described by the dihedral angle (θ) between the planes of the two naphthalene rings. X-ray crystallography studies have revealed distinct conformations in the solid state, including a transoid form (θ ≈ 103°) and a cisoid form (θ ≈ 69°).[7] However, in solution, experimental and theoretical methods consistently point to a quasi-orthogonal conformation where the dihedral angle is approximately 90°.[7]
The absolute configuration of these atropisomers is designated as (R) or (S) based on the helical arrangement of the naphthyl rings. This chirality is the source of their utility in enantioselective applications.
Caption: Atropisomerism in BINAM arising from restricted rotation.
Spectroscopic and Analytical Characterization
A suite of spectroscopic and analytical techniques is employed to elucidate the structure, conformation, and absolute configuration of binaphthalene diamines.
Data Presentation
The following tables summarize key quantitative data for the parent compound, 1,1'-Binaphthyl-2,2'-diamine.
Table 1: NMR Spectroscopic Data for 1,1'-Binaphthyl-2,2'-diamine [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| ¹H | 7.80–8.05 | m | CDCl₃ |
| ¹H | 8.29–8.31 | m | CDCl₃ |
| ¹H | 8.38–8.40 | m | CDCl₃ |
| ¹H | 9.44 | d | CDCl₃ |
| ¹³C | 106.5 | - | CDCl₃ |
| ¹³C | 125.2 | - | CDCl₃ |
| ¹³C | 125.3 | - | CDCl₃ |
| ¹³C | 126.9 | - | CDCl₃ |
| ¹³C | 127.1 | - | CDCl₃ |
| ¹³C | 129.9 | - | CDCl₃ |
| ¹³C | 133.9 | - | CDCl₃ |
| ¹³C | 136.3 | - | CDCl₃ |
Data sourced from multiple publicly available datasets. Specific peak assignments may vary.
Table 2: UV-Visible Absorption and Fluorescence Spectroscopic Data [1]
| Parameter | Wavelength (nm) | Solvent |
|---|---|---|
| Absorption Max (λ_abs) | ~340 | Acetonitrile |
| Emission Max (λ_em) | ~420 | Acetonitrile |
BINAM and its derivatives are known for their fluorescent properties, which are often exploited in chiral recognition applications.[1][8]
Table 3: Chiroptical Data for BINAM Enantiomers [1]
| Enantiomer | Molar Ellipticity [θ] | Wavelength (nm) | Solvent |
|---|---|---|---|
| (R)-BINAM | Positive Cotton Effect | ~230 | Acetonitrile |
| (S)-BINAM | Negative Cotton Effect | ~230 | Acetonitrile |
The axial chirality of BINAM results in a strong signal in circular dichroism (CD) spectroscopy.[1] The sign of the Cotton effect is instrumental in determining the enantiomeric purity and absolute configuration.[9]
Experimental Protocols
Reproducible and detailed experimental protocols are critical for obtaining high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's atomic connectivity and is essential for structural elucidation.[1]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.[10]
-
Sample Preparation: Dissolve 5-10 mg of the BINAM derivative in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0.00 ppm).[10][11]
-
Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to assign specific proton and carbon signals unambiguously.
-
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to acquire a UV-Vis absorption spectrum of a BINAM derivative.[1]
-
Instrument: UV-Vis Spectrophotometer.[10]
-
Instrument Preparation: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for a stable output.[1]
-
Sample Preparation: Prepare a solution of the BINAM derivative in a spectroscopic grade solvent (e.g., acetonitrile) in a quartz cuvette. Adjust the concentration to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity.[1]
-
Acquisition:
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the desired wavelength range (e.g., 200-500 nm).
-
Record the spectrum and identify the wavelength(s) of maximum absorbance (λ_max).
-
Circular Dichroism (CD) Spectroscopy
This protocol describes the measurement of the CD spectrum, which is crucial for determining absolute configuration.[1][9]
-
Instrument: CD Spectrometer.
-
Instrument Preparation: Turn on the CD spectrometer and purge the instrument with nitrogen gas to remove oxygen. Allow the lamp to warm up.[1]
-
Sample Preparation: Prepare a dilute solution of the chiral BINAM sample in a suitable solvent (e.g., methanol, acetonitrile) in a quartz CD cuvette. The concentration is typically in the micromolar range.[9]
-
Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Acquire the CD spectrum of the sample over the appropriate wavelength range, typically corresponding to the electronic transitions observed in the UV-Vis spectrum.
-
The resulting spectrum will show positive or negative peaks (Cotton effects), the signs of which can be related to the absolute configuration, often by comparison to computational data or through the exciton chirality method.[9]
-
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[9]
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Cu-Kα radiation) and a detector.[10]
-
-
Structure Solution and Refinement:
-
The collected diffraction pattern is used to determine the unit cell dimensions and space group.
-
The phase problem is solved to generate an initial electron density map.
-
An atomic model is built into the electron density and refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and the dihedral angle.[9]
-
Caption: Workflow for determining absolute configuration of BINAMs.
Applications in Asymmetric Catalysis and Chiral Recognition
The well-defined chiral pocket and functionalizable amino groups of BINAM derivatives make them highly effective in applications requiring molecular recognition.[4]
-
Asymmetric Catalysis: BINAMs are precursors to some of the most powerful ligands in asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[12] Metal complexes of these ligands (e.g., with Ruthenium, Rhodium, Palladium) are used to catalyze a vast array of enantioselective reactions, including hydrogenations and C-C bond-forming reactions, with exceptional levels of stereocontrol.[13][14]
-
Chiral Recognition: The BINAM scaffold can be functionalized with chromophores or fluorophores to create sensors that can selectively bind to one enantiomer of a chiral analyte, such as an amino acid.[4][8] This recognition event is often signaled by a change in the sensor's fluorescence or UV-Vis spectrum, enabling the determination of enantiomeric purity. The selectivity arises from a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance.[4]
Caption: Role of BINAM derivatives in asymmetric catalysis.
Conclusion
The molecular structure and conformation of binaphthalene diamines are intrinsically linked to their function as powerful tools in chemistry and drug development. Their stable axial chirality, born from restricted bond rotation, provides a rigid and tunable scaffold for inducing stereoselectivity. Through a combination of advanced spectroscopic methods like CD and NMR, and definitive techniques like X-ray crystallography, the precise three-dimensional nature of these molecules can be thoroughly characterized. This deep understanding of their structure-property relationships continues to fuel the development of novel catalysts and sensors with remarkable selectivity and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 18741-85-0: (R)-(+)-2,2'-Diamino-1,1'-binaphthyl [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine [mdpi.com]
- 12. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
An In-depth Technical Guide on the Safety and Handling of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and contact with skin or eyes. The compound poses several health risks and is also toxic to aquatic life.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute toxicity (Oral) | Category 4 |
| Eye irritation | Category 2A |
| Aspiration hazard | Category 1 |
| Short-term (acute) aquatic hazard | Category 1 |
| Long-term (chronic) aquatic hazard | Category 3 |
Table 2: Hazard Statements (H-Statements)
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H304 | May be fatal if swallowed and enters airways.[1] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[2] |
| H400 | Very toxic to aquatic life.[1] |
| H412 | Harmful to aquatic life with long lasting effects.[1] |
Table 3: GHS Pictograms and Signal Word
| Pictogram | Signal Word |
| Danger [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use appropriate personal protective equipment.
Table 4: Recommended Personal Protective Equipment
| Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use of a face shield is also recommended. |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Contaminated work clothing should not be allowed out of the workplace.[3]
-
Ensure adequate ventilation.[3]
-
Avoid release to the environment.
Storage Conditions
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep container tightly closed.[3]
-
Store locked up.[5]
-
Incompatible materials to avoid are strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
First-Aid Measures
Table 5: First-Aid Measures
| Exposure Route | Procedure |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[1] |
| Skin Contact | If on skin, take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][3] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]
-
Specific Hazards: The substance is combustible and can form explosive mixtures with air on intense heating. Vapors are heavier than air and may spread along floors. Hazardous combustion gases or vapors may develop in the event of a fire.
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal. Keep in suitable, closed containers for disposal.[3]
Physical and Chemical Properties
Table 6: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H20N2 | |
| Melting Point | 18 °C (64 °F) | |
| Boiling Point | 262 - 264 °C (504 - 507 °F) at 1,001 hPa | |
| Density | 1.016 g/mL at 25 °C (77 °F) | |
| Appearance | Light Brown Powder | [6] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] However, it is classified as harmful if swallowed and may be fatal if it enters the airways upon being swallowed.[1] It is also known to cause serious eye irritation and skin irritation.[2]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.
Diagrams
Caption: Logical workflow for safety precautions.
Caption: Experimental workflow for spill cleanup.
References
Methodological & Application
Application of Binaphthyl Diamines in Asymmetric Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure compounds are of paramount importance in the pharmaceutical and fine chemical industries, where the therapeutic efficacy of a drug is often dictated by a single enantiomer. Asymmetric catalysis has emerged as a powerful strategy for the synthesis of such enantiomerically enriched molecules. Among the privileged scaffolds for chiral ligands and catalysts, binaphthyl diamines, particularly 1,1'-binaphthyl-2,2'-diamine (BINAM), and its derivatives, have established a significant role. Their C2-symmetric, atropisomeric backbone provides a well-defined and tunable chiral environment, leading to high levels of stereocontrol in a variety of asymmetric transformations.[1]
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of binaphthyl diamines in three key asymmetric catalytic reactions: the Noyori-type asymmetric hydrogenation of ketones, the copper-catalyzed asymmetric Henry reaction, and the BINAM-prolinamide catalyzed asymmetric aldol reaction.
Asymmetric Hydrogenation of Ketones (Noyori-Type)
The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a cornerstone of enantioselective synthesis. Ruthenium complexes incorporating a chiral diphosphine ligand like BINAP and a chiral diamine are highly effective for this transformation, often delivering exceptional enantioselectivities.[2]
Data Presentation
| Entry | Ketone Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2000:1 | 8 | 30 | 4 | >99 | 98 (R) |
| 2 | 2-Acetylthiophene | RuCl₂[(S,S)-1][(R,R)-DPEN] | 1000:1 | 50 | 25 | 16 | 95 | >90 (R) |
| 3 | 4-Acetylpyridine | RuCl₂[(S,S)-1][(R,R)-DPEN] | 1000:1 | 50 | 25 | 16 | 92 | 81 (R) |
| 4 | 1-Tetralone | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000:1 | 10 | 25 | 12 | 98 | 99 (S) |
Data compiled from representative literature.[2][3]
Experimental Protocols
Protocol 1.1: Preparation of RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst [2]
-
Under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents).
-
Add anhydrous and degassed DMF.
-
Stir the mixture at 100 °C for 10 minutes. The solution will turn a deep red-purple color.
-
Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂[(S)-tolbinap].
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to yield the precatalyst.
Protocol 1.2: General Procedure for Asymmetric Hydrogenation of Acetophenone [2]
-
In a glovebox or under an inert atmosphere, charge a glass liner for an autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, carefully vent the hydrogen pressure.
-
The reaction mixture can be worked up by quenching with a mild acid, followed by extraction and purification of the product.
Mandatory Visualization
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. Copper(II) complexes of chiral binaphthyl diamine derivatives have been shown to be highly effective catalysts for the enantioselective version of this reaction.[4]
Data Presentation
| Entry | Aldehyde | Nitroalkane | Ligand/Metal | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | o-Nitrobenzaldehyde | Nitromethane | 3 /Cu(OAc)₂ | rt | 20 | >99 | 98 (S) |
| 2 | Benzaldehyde | Nitromethane | 3 /Cu(OAc)₂ | 0 | 48 | 92 | 91 (S) |
| 3 | Hydrocinnamaldehyde | Nitromethane | 3 /Cu(OAc)₂ | rt | 20 | >99 | >99.5 (S) |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 3 /Cu(OAc)₂ | rt | 20 | 85 | 96 (S) |
Data from a study using a designer chiral diamine ligand 3 .[4]
Experimental Protocols
Protocol 2.1: General Procedure for Asymmetric Henry Reaction [4]
-
To a solution of the chiral diamine ligand (e.g., 3 , 5 mol%) in n-propyl alcohol, add Cu(OAc)₂·H₂O (5 mol%).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the aldehyde (1.0 equivalent) to the catalyst solution.
-
Add nitromethane (5-10 equivalents).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Organocatalysts derived from BINAM and L-proline have proven to be highly effective for direct asymmetric aldol reactions, often proceeding with high diastereo- and enantioselectivity.[5][6]
Data Presentation
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Co-catalyst (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | (Sₐ)-N-Tosyl-BINAM-L-prolinamide (10) | Benzoic Acid (5) | 24 | 95 | 95:5 | 97 |
| 2 | 4-Chlorobenzaldehyde | Acetone | (Sₐ)-N-Tosyl-BINAM-L-prolinamide (10) | Benzoic Acid (5) | 48 | 88 | - | 92 |
| 3 | Isovaleraldehyde | Cyclohexanone | (Sₐ)-N-Tosyl-BINAM-L-prolinamide (5) | Benzoic Acid (1) | 12 | 90 | 96:4 | >99 |
| 4 | Benzaldehyde | Acetone | (Sₐ)-BINAM-L-prolinamide (10) | Benzoic Acid (5) | 72 | 85 | - | 90 |
Data compiled from representative literature under solvent-free conditions.[5][7]
Experimental Protocols
Protocol 3.1: Synthesis of (Sₐ)-N-Tosyl-BINAM-L-prolinamide Catalyst [7]
-
Tosylation of (S)-BINAM:
-
To a solution of (S)-BINAM (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-tosyl-(S)-BINAM.
-
-
Amide Coupling:
-
Dissolve the crude N-tosyl-(S)-BINAM and L-proline (1.1 equivalents) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the catalyst.
-
Protocol 3.2: General Procedure for the Asymmetric Aldol Reaction (Solvent-Free) [7]
-
To a vial, add the aldehyde (0.25 mmol, 1.0 equivalent).
-
Add the ketone (2-10 equivalents).
-
Add the (Sₐ)-N-Tosyl-BINAM-L-prolinamide catalyst (5-10 mol%).
-
Add benzoic acid (1-5 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude product can be directly purified by silica gel column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synthesizing High-Performance Polyamides from Diamine Monomers: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyamides using diamine monomers. It is intended for researchers, scientists, and professionals in drug development and materials science. The protocols cover three primary methods of polymerization: interfacial, solution, and melt polymerization. This guide includes comprehensive data tables for easy comparison of reaction parameters and outcomes, as well as detailed characterization methods for the synthesized polymers. Visual diagrams of experimental workflows are provided to facilitate understanding and implementation.
Introduction
Polyamides are a critical class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. Their exceptional mechanical strength, thermal stability, and chemical resistance make them suitable for a vast range of applications, from textiles and engineering plastics to advanced biomedical materials.[1][2][3] The synthesis of polyamides is typically achieved through the step-growth polymerization of a diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride.[4][5][6] The properties of the resulting polyamide can be tailored by carefully selecting the monomeric units and the polymerization technique.[1][4] This guide details the protocols for synthesizing polyamides via interfacial, solution, and melt polymerization methods.
Polymerization Methods
Interfacial Polymerization
Interfacial polymerization is a rapid and robust technique that occurs at the interface of two immiscible liquids.[7][8][9] Typically, a diamine dissolved in an aqueous phase reacts with a diacid chloride dissolved in an organic phase.[7][9] The polymer forms as a thin film at the interface and can be continuously removed.[8][10] This method is particularly useful for producing high molecular weight polymers at low temperatures.[7]
Solution Polymerization
In solution polymerization, both the diamine and the dicarboxylic acid (or diacid chloride) are dissolved in a single, non-reactive solvent.[11] The polymerization reaction proceeds in the homogeneous solution, often requiring an acid scavenger when diacid chlorides are used.[1] This method allows for good control over the reaction temperature and viscosity.[11] Aromatic polyamides, or aramids, are often synthesized using this technique in polar aprotic solvents.[1][11]
Melt Polymerization
Melt polymerization, or melt polycondensation, involves the direct reaction of a diamine with a dicarboxylic acid at high temperatures, above the melting points of the monomers and the resulting polymer.[12][13] This solvent-free method is environmentally friendly and is commonly used for the industrial production of aliphatic polyamides like Nylon 6,6.[14][15] The process typically involves the initial formation of a nylon salt, which is then heated under pressure to drive the polymerization by removing water.[15][16]
Experimental Protocols
Interfacial Polymerization of Nylon 6,10
This protocol describes the synthesis of Nylon 6,10 from hexamethylenediamine (a diamine) and sebacoyl chloride (a diacid chloride).[10][17][18]
Materials:
-
Hexamethylenediamine (HMDA)
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3)[17]
-
Distilled water
-
Ethanol
Equipment:
-
Beakers
-
Forceps
-
Glass rod
-
Funnel
Procedure:
-
Prepare the Aqueous Phase: Dissolve hexamethylenediamine and sodium hydroxide (or sodium carbonate) in distilled water.[10][19]
-
Prepare the Organic Phase: Dissolve sebacoyl chloride in hexane or dichloromethane.[10][19]
-
Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers.[10] A polymer film will form immediately at the interface.[20]
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope".[10][20] The polymer can be wound onto a glass rod.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.[10] Allow the polymer to air dry.
Solution Polymerization of Aromatic Polyamide
This protocol is a general method for synthesizing aromatic polyamides, which exhibit high thermal stability.[1]
Materials:
-
Aromatic diamine (e.g., 3,8-Diamino-6-phenylphenanthridine)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol or Water
Equipment:
-
Three-necked flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
Monomer Dissolution: In the three-necked flask, dissolve the aromatic diamine and lithium chloride in anhydrous NMP under a nitrogen atmosphere.[1]
-
Cooling: Cool the reaction flask to 0°C using an ice bath.[1]
-
Addition of Diacid Chloride: Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.[1]
-
Polymerization: Add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for 12-24 hours.[1]
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol or water to precipitate the polyamide.[1]
-
Washing and Drying: Collect the polymer by filtration and wash it thoroughly with methanol and hot water. Dry the purified polyamide in a vacuum oven.[1]
Melt Polymerization of Nylon 6,6
This protocol outlines the synthesis of Nylon 6,6 from hexamethylenediamine and adipic acid.
Materials:
-
Hexamethylenediamine
-
Adipic acid
-
Water
Equipment:
-
Autoclave or high-pressure reactor
-
Heating and stirring system
-
Vacuum source
Procedure:
-
Salt Formation: Mix equimolar amounts of hexamethylenediamine and adipic acid in water to form a salt solution.[14]
-
Polycondensation: Heat the salt solution in a reactor to approximately 220-280°C under pressure.[21] Water is removed, driving the formation of amide bonds.[14]
-
Pressure Reduction: Gradually reduce the pressure to atmospheric pressure and then apply a vacuum to remove the remaining water and further increase the polymer's molecular weight.
-
Extrusion and Cooling: Extrude the molten polymer from the reactor, cool it with water, and cut it into pellets.
Data Presentation
Table 1: Quantitative Data for Interfacial Polymerization of Nylon 6,10
| Parameter | Value | Reference |
| Aqueous Phase | ||
| Hexamethylenediamine (HMDA) | 2.2 g in 50 mL H₂O | [10] |
| Sodium Hydroxide (NaOH) | 1.5 g in 50 mL H₂O | [10] |
| Sodium Carbonate (Na₂CO₃) | 4.0 g in 50 mL H₂O | [17] |
| Organic Phase | ||
| Sebacoyl Chloride | 3.0 mL in 100 mL Hexane | [10] |
| 1.5 mL in 50 mL CH₂Cl₂ | [17] | |
| Polymer Properties | ||
| Yield | Dependent on reactant concentrations | [10] |
| Molecular Weight | Typically high | [7] |
Table 2: Quantitative Data for Solution Polymerization of Aromatic Polyamide
| Parameter | Value | Reference |
| Monomer Concentration | 5-10% (w/v) in NMP | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 13-26 hours | [1] |
| LiCl Concentration | ~5% (w/v) | [1] |
| Polymer Properties | ||
| Inherent Viscosity | 0.95–1.2 dL/g | [22] |
| Glass Transition Temp. (Tg) | 189-252°C | [22] |
| 10% Weight Loss Temp. | > 400°C | [22] |
Table 3: Quantitative Data for Melt Polymerization of Nylon 6,6
| Parameter | Value | Reference |
| Reaction Temperature | 220-280°C | [21] |
| Pressure | Initially high, then reduced to vacuum | |
| Polymer Properties | ||
| Number Average MW (Mn) | 10,000-20,000 g/mol | [23] |
| Weight Average MW (Mw) | 20,000-50,000 g/mol | [23] |
| Melting Point | ~265°C |
Characterization of Polyamides
The structure and properties of the synthesized polyamides can be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups in the polyamide. Key absorption bands include:
-
N-H stretching: ~3300 cm⁻¹
-
C=O stretching (Amide I): ~1640 cm⁻¹[22]
-
N-H bending (Amide II): ~1540 cm⁻¹
-
C-H stretching (aliphatic/aromatic): ~2850-3100 cm⁻¹[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the polymer structure, confirming the monomer integration and the absence of impurities.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polyamide, such as the glass transition temperature (Tg) and the melting temperature (Tm). These properties are crucial for understanding the polymer's processing window and application range.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the synthesis of polyamides from diamine monomers using interfacial, solution, and melt polymerization techniques. By following these procedures and utilizing the provided characterization methods, researchers can synthesize and analyze a wide range of polyamides with tailored properties for various advanced applications. The structured data tables and workflow diagrams are intended to facilitate the practical implementation of these synthetic methods in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of nylon 6,6 by condensation polymerization | PPTX [slideshare.net]
- 4. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. youtube.com [youtube.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. terrificscience.org [terrificscience.org]
- 11. Solution polymerization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. studylib.net [studylib.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. community.wvu.edu [community.wvu.edu]
- 21. US6187877B1 - Process for producing a polyamide based on a dicarboxylic acid and a diamine - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. US5698658A - Linear very high molecular weight polyamides and process for producing them - Google Patents [patents.google.com]
Application Notes and Protocols for 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine as a Ligand in Metal-Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific documented applications of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine as a ligand in metal-catalyzed reactions with detailed protocols and quantitative performance data. The following application notes and protocols are therefore based on the established utility of structurally related binaphthyl diamine ligands and are intended to serve as a guide for the investigation and application of this specific ligand.
Introduction
This compound belongs to the class of axially chiral binaphthyl diamine ligands. These ligands are renowned for their ability to form stable and effective chiral catalysts when complexed with various transition metals. The rigid binaphthyl backbone provides a well-defined chiral environment, which is crucial for inducing high stereoselectivity in a wide range of asymmetric transformations. The presence of dimethyl substituents at the 3 and 3' positions may offer unique steric and electronic properties that can influence the catalytic activity and selectivity.
Potential applications for metal complexes of this compound include, but are not limited to:
-
Asymmetric Hydrogenation
-
Asymmetric C-C and C-N Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)
-
Asymmetric Aldol and Henry Reactions
-
Enantioselective Cycloadditions
Data Presentation (Illustrative Examples)
The following tables present hypothetical data to illustrate the expected format for summarizing the performance of the ligand in various reactions. These are not based on published experimental results for this specific ligand.
Table 1: Illustrative Performance in Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Metal Precursor | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1-bromo-4-nitronaphthalene | Phenylboronic acid | Pd(OAc)₂ | 2.5 | 85 | 92 |
| 2 | 2-bromotoluene | 4-methoxyphenylboronic acid | Pd₂(dba)₃ | 2.5 | 91 | 88 |
| 3 | 1-chloro-4-methoxybenzene | Naphthalene-1-boronic acid | Pd(OAc)₂ | 5.0 | 78 | 95 |
Table 2: Illustrative Performance in Asymmetric Transfer Hydrogenation of Ketones
| Entry | Ketone | Hydrogen Donor | Metal Catalyst | Ligand Loading (mol%) | Conversion (%) | ee (%) |
| 1 | Acetophenone | Isopropanol | [Ru(p-cymene)Cl₂]₂ | 1.0 | >99 | 96 |
| 2 | 1-Tetralone | Formic acid/Triethylamine | [Ru(p-cymene)Cl₂]₂ | 1.0 | 98 | 99 |
| 3 | 2-Chloroacetophenone | Isopropanol | [Ru(p-cymene)Cl₂]₂ | 1.5 | 95 | 91 |
Experimental Protocols (General Templates)
The following are general experimental protocols that can be adapted for the use of this compound in metal-catalyzed reactions. Optimization of reaction parameters such as solvent, temperature, base, and catalyst loading will be necessary.
Protocol 3.1: General Procedure for Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (optional but recommended):
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 1 mL) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add additional solvent to reach the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC.
-
Protocol 3.2: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst Formation (in situ):
-
In a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%).
-
Add the hydrogen donor solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Reaction Setup:
-
Add the prochiral ketone (1.0 mmol) to the catalyst solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until completion (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
-
Analysis:
-
Determine the conversion and yield.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Visualizations
Application Notes and Protocols for Pd-Catalyzed Amination with BINAP Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for conducting Palladium-catalyzed C-N cross-coupling reactions, commonly known as Buchwald-Hartwig amination, utilizing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of arylamines, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction
The Pd/BINAP catalyzed amination of aryl halides and triflates offers a powerful and versatile method for constructing C-N bonds. The use of bidentate phosphine ligands like BINAP was a significant advancement in this field, allowing for the efficient coupling of a broader range of substrates, including primary alkyl- and arylamines, with improved yields and functional group tolerance compared to earlier catalyst systems.[1][2] The chelating nature of BINAP is thought to stabilize the palladium center, favoring the desired reductive elimination over competing side reactions like β-hydride elimination.[1] This protocol outlines the general procedure and provides specific examples with corresponding data.
Reaction Mechanism and Workflow
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][4]
A general experimental workflow is depicted below:
Caption: General experimental workflow for Pd-catalyzed amination with BINAP ligands.
Experimental Data Summary
The following table summarizes representative reaction conditions and yields for the Pd/BINAP-catalyzed amination of various aryl bromides with different amines. The choice of palladium precursor and base can significantly impact reaction efficiency.[1] For instance, reactions using Pd(OAc)₂ as the precatalyst are often considerably faster than those using Pd₂(dba)₃.[1] For substrates with base-sensitive functional groups like esters or enolizable ketones, a weaker base such as cesium carbonate is recommended.[1]
| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | Pd₂(dba)₃ (0.5) | (±)-BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 20 | 98 |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | (±)-BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 2 | 99 |
| 3 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1.0) | (±)-BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 4 | 95 |
| 4 | 1-Bromonaphthalene | Benzylamine | Pd(OAc)₂ (1.0) | (±)-BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 3 | 98 |
| 5 | Methyl 4-bromobenzoate | n-Butylamine | Pd(OAc)₂ (2.0) | (±)-BINAP (3.0) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | 90 |
| 6 | 4'-Bromoacetophenone | Piperidine | Pd₂(dba)₃ (1.0) | (±)-BINAP (1.5) | Cs₂CO₃ (1.4) | Toluene | 100 | 20 | 81 |
Data synthesized from procedures described in the literature.[1]
Detailed Experimental Protocol
This protocol provides a general procedure for the Pd/BINAP-catalyzed amination of an aryl bromide with a primary amine.
Materials and Equipment:
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: (±)-BINAP or an enantiomerically pure form ((R)- or (S)-BINAP) for asymmetric applications.[3][5]
-
Aryl Halide: e.g., 4-Bromotoluene
-
Amine: e.g., n-Hexylamine
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene
-
Reaction Vessel: Schlenk flask or a vial with a PTFE-lined screw cap
-
Inert Atmosphere: Argon or Nitrogen gas line/manifold
-
Standard laboratory glassware for work-up and purification
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) and the BINAP ligand (0.015 mmol, 1.5 mol%).
-
Note: The order of addition of reagents can significantly affect the reaction rate.[1]
-
-
Addition of Reactants:
-
To the flask containing the catalyst mixture, add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
If any of the reactants are liquids, they should be added via syringe. If they are solids, they should be added under a positive flow of inert gas.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (e.g., 5 mL) to the reaction flask via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Optimization
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst.[6] Consider screening different ligands, bases, or solvents.[6] The choice of palladium precatalyst can also be critical; pre-formed Pd(0) catalysts or more easily activated precatalysts may be beneficial.[6]
-
Side Product Formation (e.g., Dehalogenation): This can arise from catalyst deactivation pathways. Adjusting the ligand-to-palladium ratio or changing the base might mitigate these side reactions.
-
Poor Yields with Certain Substrates: Electron-rich aryl halides may react slower, requiring higher temperatures or longer reaction times. Sterically hindered amines or aryl halides may require more sterically demanding and electron-rich ligands.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Pd/BINAP system for a wide range of amination reactions in their synthetic endeavors.
References
Characterization techniques for polyimides derived from novel diamines
Application Notes and Protocols for the Comprehensive Analysis of Polyimides Derived from Novel Diamines
For researchers, scientists, and professionals in drug development, the synthesis of novel polyimides from innovative diamines opens up a vast landscape of high-performance materials with tailored properties. The introduction of unique structural motifs, such as bulky pendant groups, fluorine-containing moieties, and asymmetric backbones, can significantly influence the thermal, mechanical, optical, and electrical characteristics of the resulting polymers.[1][2][3] A thorough characterization is paramount to understanding these structure-property relationships and unlocking the full potential of these advanced materials.
This document provides a detailed overview of the essential techniques and experimental protocols for the comprehensive characterization of polyimides derived from novel diamines.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized polyimides, ensuring successful imidization, and identifying key functional groups.
1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to verify the conversion of the poly(amic acid) precursor to the final polyimide.[4] The disappearance of amic acid peaks and the appearance of characteristic imide peaks confirm the successful cyclodehydration reaction.[5]
Key Spectral Features:
-
Imide Group: Characteristic absorption bands for the imide ring typically appear around 1780-1770 cm⁻¹ (asymmetrical C=O stretching) and 1720-1710 cm⁻¹ (symmetrical C=O stretching).[6]
-
C-N Stretching: A peak around 1380-1370 cm⁻¹ is indicative of the C-N stretching vibration within the imide ring.[6]
-
Disappearance of Amic Acid: The absence of broad N-H and O-H stretching bands (around 3300-2500 cm⁻¹) and the amide C=O stretching band (around 1660 cm⁻¹) from the poly(amic acid) precursor signifies complete imidization.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Films: Thin polyimide films can be analyzed directly. Ensure the film is clean, dry, and of uniform thickness.
-
Powders: If the polyimide is in powder form, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation: A standard FTIR spectrometer, such as a PerkinElmer or Nicolet model, can be used.[4][7]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample in the beam path and collect the spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption peaks of the imide structure.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of the polyimide, confirming the successful incorporation of the novel diamine and the overall polymer architecture.[7] For soluble polyimides, solution-state NMR is a powerful tool.
Key Spectral Features:
-
¹H NMR: The aromatic protons of the diamine and dianhydride moieties will resonate in the downfield region (typically 6.5-8.5 ppm). The absence of the amide proton signal (around 10-12 ppm) from the poly(amic acid) confirms complete imidization.[7]
-
¹³C NMR: The carbonyl carbons of the imide ring typically appear around 165 ppm. The various aromatic carbons can be assigned based on their chemical environment.
Experimental Protocol: NMR Analysis (for soluble polyimides)
-
Sample Preparation: Dissolve approximately 5-10 mg of the polyimide sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 400 MHz or higher is recommended.[7]
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit.
-
Thermal Properties Analysis
The thermal stability of polyimides is one of their most critical properties, especially for high-temperature applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for evaluating their performance under thermal stress.[8]
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of the polyimide, which indicates its thermal stability.
Experimental Protocol: TGA
-
Sample Preparation: Place a small amount of the polyimide sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments, PerkinElmer) is used.
-
Data Acquisition:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[9]
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) or in air to assess oxidative stability.
-
-
Data Analysis:
2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) of the polyimide, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh a small amount of the polyimide sample (typically 5-10 mg) and seal it in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter is used.[8]
-
Data Acquisition:
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg to create a uniform thermal history.
-
Heat the sample again at a controlled rate (e.g., 10 or 20 °C/min) and record the heat flow.[9]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The Tg is determined as the midpoint of the step change in the baseline of the DSC curve.
-
Table 1: Representative Thermal Properties of Polyimides from Novel Diamines
| Polyimide ID | Diamine Structure | Td (5% weight loss, °C) | Tg (°C) | Reference |
| 6FDA-HFBODA | Contains bis(trifluoromethyl) pendant groups | 521 | 240 | [10] |
| PI-2B | Contains naphthalene and alkyl groups | >500 | 387 | [12] |
| DPPD-MBDAM | Contains ortho-methyl substitution | >500 | >300 | [7] |
| HFBODA-based | Contains bis(trifluoromethyl) pendant groups | >500 | 259-281 | [3] |
Mechanical Properties Assessment
The mechanical properties of polyimide films, such as tensile strength, Young's modulus, and elongation at break, are crucial for applications where structural integrity is required.[13]
Experimental Protocol: Tensile Testing
-
Sample Preparation:
-
Cast uniform, defect-free polyimide films.
-
Cut the films into a specific shape and size (e.g., dog-bone shape) according to a standard test method such as ASTM D882.[14]
-
Measure the thickness and width of the gauge section of each specimen.
-
-
Instrumentation: A universal testing machine equipped with a suitable load cell and grips for thin films.
-
Data Acquisition:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (strain rate) until the specimen fractures.[15]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
Table 2: Representative Mechanical Properties of Polyimide Films
| Polyimide ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Neat PI Films | 94 - 120 | 1.85 - 2.18 | 7 - 15 | [13][16] |
| Pyridine-containing PIs | 70.7 - 97.6 | - | 7.9 - 9.7 | [11] |
| 4,5-diazafluorene-containing PIs | 92 - 105 | - | 4.49 - 24.8 | [17] |
Dielectric Properties Evaluation
For applications in microelectronics and communications, the dielectric constant (Dk) and dissipation factor (Df) of polyimides are critical parameters.[10] The introduction of fluorine-containing groups or bulky, non-polar moieties can lower the dielectric constant.[3][18]
Experimental Protocol: Dielectric Analysis
-
Sample Preparation:
-
Prepare thin, uniform polyimide films.
-
Deposit circular metal electrodes (e.g., gold or aluminum) of a known area on both sides of the film to form a parallel plate capacitor structure.
-
-
Instrumentation: An impedance analyzer or an LCR meter.
-
Data Acquisition:
-
Place the sample in a test fixture.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz or higher).[3]
-
-
Data Analysis:
-
Calculate the dielectric constant from the measured capacitance, electrode area, and film thickness.
-
Table 3: Representative Dielectric Properties of Polyimides
| Polyimide ID | Dielectric Constant (Dk) at 1 MHz | Dissipation Factor (Df) at 10 GHz | Reference |
| 6FDA-HFBODA | - | 3.72 x 10⁻³ | [10] |
| BPADA-HFBODA | - | 2.30 x 10⁻³ | [10] |
| Fluorinated PIs with multi-bulky groups | 2.69 - 2.85 | - | [3] |
| Ester-containing PI | 2.17 (at 10⁶ Hz) | - | [18] |
Solubility and Solution Viscosity
The solubility of polyimides is a key factor for their processability, particularly for solution-based techniques like spin-coating.[19] The introduction of flexible linkages, bulky side groups, or asymmetric monomers can enhance solubility.[20]
Experimental Protocol: Solubility Testing
-
Procedure:
-
Place a small amount of the polyimide (e.g., 5-10 mg) in a vial containing a specific volume of a solvent (e.g., 1 mL).[7]
-
Observe the solubility at room temperature and with gentle heating.
-
Test a range of solvents, including aprotic polar solvents (e.g., NMP, DMAc, DMF), chlorinated solvents (e.g., chloroform, dichloromethane), and others (e.g., m-cresol, THF).[19][21]
-
-
Classification:
-
Soluble: The polymer completely dissolves to form a clear solution.
-
Partially Soluble: The polymer swells or partially dissolves.
-
Insoluble: The polymer does not dissolve.
-
Inherent Viscosity
Inherent viscosity is a measure of the molecular weight of the polymer and is determined by measuring the flow time of a dilute polymer solution relative to the pure solvent.[22]
Experimental Protocol: Inherent Viscosity Measurement
-
Solution Preparation: Prepare a dilute solution of the polyimide in a suitable solvent (e.g., NMP or DMAc) at a known concentration (e.g., 0.5 g/dL).[7]
-
Instrumentation: An Ubbelohde viscometer and a constant temperature water bath.
-
Measurement:
-
Measure the flow time of the pure solvent (t₀) and the polymer solution (t).
-
Calculate the inherent viscosity (η_inh) using the appropriate equations.
-
Crystallinity Assessment
Wide-Angle X-ray Diffraction (WAXD)
WAXD is used to investigate the degree of crystalline order in the polyimide. Most aromatic polyimides derived from novel diamines tend to be amorphous, which often contributes to their improved solubility.[11][16]
Experimental Protocol: WAXD
-
Sample Preparation: A polyimide film or powder sample is used.
-
Instrumentation: A WAXD diffractometer with a Cu Kα radiation source.[23]
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
-
Data Analysis:
-
A broad, amorphous halo in the diffractogram indicates a lack of significant crystallinity.[23]
-
Sharp peaks would indicate crystalline domains.
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a novel polyimide.
Caption: Workflow for novel polyimide characterization.
This comprehensive suite of characterization techniques provides the necessary data to fully understand the properties of newly synthesized polyimides, enabling researchers to establish crucial structure-property relationships and identify promising candidates for advanced applications.
References
- 1. Polyimides with Bulky Groups: Synthesis, Characterization, and Physical Properties [ebrary.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. www2.ictp.csic.es [www2.ictp.csic.es]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ukm.my [ukm.my]
Application Notes and Protocols for Chiral Discrimination of Diamines using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts. The stereochemistry of these molecules profoundly influences their biological activity and chemical properties. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in both research and industrial settings. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and relatively rapid method for chiral discrimination and the quantification of enantiomers. This is achieved through the use of chiral auxiliary reagents that interact with the diamine enantiomers to form transient diastereomeric complexes (with Chiral Solvating Agents, CSAs) or stable diastereomers (with Chiral Derivatizing Agents, CDAs). These diastereomeric species are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.
This document provides detailed application notes and protocols for the chiral discrimination of diamines using NMR spectroscopy, focusing on the practical application of both CSAs and CDAs.
Principle of Chiral Discrimination by NMR
Enantiomers are chemically and physically identical in an achiral environment, and therefore, their NMR spectra are indistinguishable. To differentiate enantiomers by NMR, a chiral environment must be introduced. This is accomplished by adding a chiral auxiliary agent to the NMR sample. The interaction between the enantiomers of the diamine and the chiral auxiliary leads to the formation of diastereomeric species. Diastereomers have different physical properties and, crucially, different NMR spectra. The difference in the chemical shift (Δδ) between the corresponding signals of the two diastereomers allows for the determination of the enantiomeric excess by integrating the respective signals.
The two primary methods for achieving chiral discrimination in NMR are:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient, non-covalent bonds with the enantiomers of the analyte. The rapid exchange between the free and complexed states results in a weighted-average chemical shift for each enantiomer, which is different for the two enantiomers due to the different stabilities of the diastereomeric complexes.
-
Chiral Derivatizing Agents (CDAs): These are chiral reagents that react covalently with the analyte to form stable diastereomeric products. This method often results in larger chemical shift differences (ΔΔδ) compared to CSAs, but requires a chemical reaction and may necessitate purification of the products.
Data Presentation: Quantitative Analysis of Chiral Diamines
The following tables summarize typical chemical shift differences (ΔΔδ) observed for the chiral discrimination of amines using various CSAs and CDAs. This data can serve as a reference for selecting an appropriate chiral auxiliary and for predicting the expected signal separation.
Table 1: Chiral Discrimination of Amines using Chiral Solvating Agents (CSAs)
| Chiral Solvating Agent (CSA) | Analyte | Observed Proton | Solvent | ΔΔδ (ppm) | Reference |
| (R)-1,1'-Bi-2-naphthol (BINOL) | 1-Phenylethylamine | α-CH | CDCl₃ | 0.04 | [1] |
| (R)-BINOL | Phenylglycinol | α-CH | CDCl₃ | 0.06 | [1] |
| (1R,2R)-1,2-Diaminocyclohexane derivative | N-Boc-Alanine | Boc-CH₃ | CDCl₃ | 0.12 | [2] |
| Cinchonidine | Lipoic Acid | H-6 | CDCl₃ | 0.02 | [1] |
| (18-Crown-6)-tetracarboxylic acid | Phenylalanine methyl ester | α-CH | CD₃OD | 0.08 | [3] |
Table 2: Chiral Discrimination of Amines using Chiral Derivatizing Agents (CDAs)
| Chiral Derivatizing Agent (CDA) | Analyte | Observed Nucleus/Proton | Solvent | ΔΔδ (ppm) | Reference |
| Mosher's Acid (MTPA-Cl) | 1-Phenylethylamine | α-CH₃ | CDCl₃ | 0.05 | [1] |
| 2-Formylphenylboronic acid / (R)-BINOL | 1-Phenylethylamine | Imine-CH | CDCl₃ | > 0.1 | [4][5] |
| 2-Fluorobenzoyl chloride / [Co(III) complex] | 1-Phenylethylamine | ¹⁹F | CDCl₃ | > 0.2 | [6] |
| Naphtho[2,3-c]furan-1,3-dione | 1-(1-Naphthyl)ethylamine | Naphthyl H1 | D₂O with calixarene | 0.07 | [3] |
Experimental Protocols
Protocol 1: Chiral Discrimination using a Chiral Solvating Agent (CSA)
This protocol describes a general method for the chiral discrimination of a diamine using a chiral solvating agent, such as (R)-BINOL.
Materials:
-
Chiral diamine analyte (racemic or enantioenriched)
-
Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol, (R)-BINOL)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes (5 mm)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral diamine into a clean, dry vial.
-
Dissolve the diamine in 0.6 mL of the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the diamine to serve as a reference.
-
To the same NMR tube, add 1.0 to 2.0 equivalents of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently vortex the NMR tube for 30 seconds to ensure thorough mixing and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration. A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest is recommended for quantitative analysis.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the diamine that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are often the best candidates.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
-
Protocol 2: Chiral Discrimination using a Chiral Derivatizing Agent (CDA) - The Three-Component System
This protocol details a robust and widely used method for the derivatization of primary amines (and can be adapted for diamines) using a three-component system consisting of 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL.[4][5] This in-situ reaction forms diastereomeric iminoboronate esters.
Materials:
-
Chiral diamine analyte
-
2-Formylphenylboronic acid
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated solvent (e.g., CDCl₃)
-
4 Å Molecular sieves (optional, for drying the solvent)
-
NMR tubes (5 mm)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation of the "Host" Solution:
-
In a clean, dry vial, prepare a stock solution of 2-formylphenylboronic acid (1.0 eq) and (R)-BINOL (1.0 eq) in the deuterated solvent. A typical concentration is around 50 mM for each component.[5]
-
If the solvent is not anhydrous, add 4 Å molecular sieves to the host solution and let it stand for at least 10 minutes.[5]
-
-
Sample Preparation:
-
In a separate vial, prepare a solution of the chiral diamine analyte (approximately 1.2 eq relative to the host components) in the same deuterated solvent. A typical concentration is around 60 mM.[5]
-
In an NMR tube, combine 0.3 mL of the "host" solution with 0.3 mL of the diamine solution.[5]
-
Cap the NMR tube and vortex for about 1 minute to ensure complete reaction. The formation of the iminoboronate esters is typically rapid at room temperature.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting solution.
-
Pay close attention to the imine proton signal (typically around 8-9 ppm), as this often shows good separation for the two diastereomers. Other protons on the diamine or BINOL backbone may also be well-resolved.
-
Use appropriate acquisition parameters for quantitative analysis as described in Protocol 1.
-
-
Data Analysis:
-
Identify a pair of well-separated signals corresponding to the two diastereomeric products.
-
Integrate these signals accurately.
-
Calculate the enantiomeric excess (ee) using the formula provided in Protocol 1.
-
Visualizations
Caption: Workflow for Chiral Discrimination using a Chiral Solvating Agent (CSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Chiral Ligands from Binaphthyl Scaffolds for C-H Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a direct and atom-economical route to complex molecules. The development of enantioselective C-H activation methodologies is particularly crucial for the pharmaceutical industry, where the chirality of a molecule dictates its biological activity. Chiral ligands derived from binaphthyl scaffolds, such as BINOL, BINAM, and their derivatives, have emerged as powerful tools in transition-metal-catalyzed asymmetric C-H activation.[1][2][3][4][5] The inherent atropisomerism of the binaphthyl backbone provides a rigid and well-defined chiral environment, enabling high levels of stereocontrol in catalytic transformations.[4]
This document provides detailed protocols for the synthesis of representative chiral ligands from binaphthyl scaffolds and their application in palladium-catalyzed enantioselective C-H activation.
Overview of Ligand Synthesis from Binaphthyl Scaffolds
The preparation of chiral ligands from binaphthyl scaffolds generally involves the functionalization of the hydroxyl or amino groups of the parent binaphthyl compound, such as (R)- or (S)-BINOL (1,1'-bi-2-naphthol). Common classes of ligands derived from these scaffolds include phosphoramidites, phosphoric acids, and N-acyl aminophenols.[5][6][7] The synthesis typically begins with optically pure binaphthyl precursors, which can be obtained through resolution of the racemate or by asymmetric synthesis.[8][9]
Caption: General workflow for the preparation of chiral ligands from BINOL.
Experimental Protocols
Protocol 1: Synthesis of a (R)-BINOL-Derived Phosphoramidite Ligand
Phosphoramidite ligands derived from BINOL are widely used in asymmetric catalysis.[7] This protocol describes the synthesis of a representative phosphoramidite ligand from (R)-BINOL.
Materials:
-
(R)-BINOL
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene
-
Anhydrous triethylamine (NEt₃)
-
Desired secondary amine (e.g., piperidine)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Chlorophosphite Intermediate:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add (R)-BINOL (1.0 equiv) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1.1 equiv) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude chlorophosphite as a white solid.
-
-
Formation of the Phosphoramidite Ligand:
-
Dissolve the crude chlorophosphite in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired secondary amine (2.2 equiv) and anhydrous triethylamine (2.5 equiv) in anhydrous diethyl ether.
-
Cool both solutions to 0 °C.
-
Slowly add the amine/triethylamine solution to the chlorophosphite solution via a cannula. A white precipitate of triethylamine hydrochloride will form immediately.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the triethylamine hydrochloride.
-
Wash the Celite pad with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude phosphoramidite ligand.
-
Purify the ligand by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Synthesis of a (R)-BINOL-Derived Chiral Phosphoric Acid (CPA)
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts for a variety of asymmetric transformations.[10][11]
Materials:
-
(R)-BINOL
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Hydrochloric acid (1 M)
-
Standard glassware for anhydrous reactions
Procedure:
-
Phosphorylation of (R)-BINOL:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve (R)-BINOL (1.0 equiv) in anhydrous pyridine at 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
-
Hydrolysis:
-
Cool the reaction mixture to 0 °C and slowly add water (5.0 equiv) to quench the reaction.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 1.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure chiral phosphoric acid.
-
Protocol 3: Application of a NOBINAc Ligand in Palladium-Catalyzed Enantioselective C-H Activation/Annulation
This protocol is adapted from a reported procedure for the synthesis of 2-benzazepines via a formal (5 + 2) cycloaddition.[1][3][4]
Materials:
-
Homobenzyltriflamide substrate
-
Allene
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-Ac-NOBIN (L4) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Standard reaction vial
Procedure:
-
Reaction Setup:
-
Reaction Conditions:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired enantioenriched 2-benzazepine product.
-
Data Presentation: Performance of Chiral Ligands in C-H Activation
The choice of ligand is critical for achieving high yield and enantioselectivity in C-H activation reactions. The following table summarizes the performance of different NOBIN-derived ligands in a model (5 + 2) annulation reaction.[1]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-N-Boc-NOBIN (L1) | 31 | 40 |
| (R)-N-TFA-NOBIN | 28 | 86 |
| (R)-Ac-NOBIN (L4) | 92 | 94 |
| (R)-N-2,6-dibenzoyl-NOBIN (L5) | 81 | 96 |
| (R)-N-3,5-dibenzoyl-NOBIN (L6) | < 5 | - |
Data sourced from Vidal, X. et al. J. Am. Chem. Soc. 2022, 144 (47), 21437–21442.[2]
Visualization of Key Processes
Catalytic Cycle for Pd-Catalyzed C-H Activation
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H activation/annulation reaction using a chiral ligand. The cycle involves C-H activation via a concerted metalation-deprotonation (CMD) mechanism, followed by allene insertion and reductive elimination.[1][3]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H activation/annulation.
Logical Relationship: Ligand Structure and Enantioselectivity
The stereochemical outcome of the reaction is determined by the chiral environment created by the ligand around the metal center. The binaphthyl scaffold's axial chirality effectively blocks one face of the substrate from coordinating to the metal, leading to a highly enantioselective transformation.
References
- 1. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Asymmetric Synthesis of BINOL Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chiral Diamines in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules.[1][2] This powerful transformation is central to the synthesis of a vast array of pharmaceuticals, natural products, and other biologically active compounds.[3][4] The development of efficient and highly selective catalysts for this reaction is therefore a critical area of research. Chiral diamines have emerged as a privileged class of organocatalysts and ligands for metal-catalyzed asymmetric aldol reactions, offering high levels of stereocontrol, operational simplicity, and, in many cases, environmentally benign reaction conditions.[5][6][7]
These application notes provide a comprehensive overview of the use of chiral diamines in asymmetric aldol reactions, including detailed experimental protocols, a summary of key performance data, and mechanistic insights.
I. Organocatalytic Asymmetric Aldol Reactions with Chiral Diamines
Chiral diamines, particularly those derived from natural sources or readily available synthetic precursors like 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane, can act as highly effective organocatalysts.[8][9][10] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the ketone donor and the primary or secondary amine of the catalyst.[2][5] The chiral environment of the catalyst then directs the facial selectivity of the enamine's attack on the aldehyde acceptor.
A. Proline-Derived Chiral Diamines
L-proline is a well-established organocatalyst for asymmetric aldol reactions.[11][12][13][14] Its derivatives, including chiral primary-secondary diamines, have been developed to enhance reactivity and stereoselectivity.[11] These catalysts often operate via a bifunctional mechanism, where the secondary amine forms the enamine and the carboxylic acid (or another hydrogen bond donor) activates the aldehyde.[2]
B. (R,R)-1,2-Diphenylethylenediamine (DPEN) Derivatives
Mono-N-alkylation of (R,R)-DPEN provides a class of chiral diamine catalysts that have demonstrated high efficiency and enantioselectivity in aldol reactions.[5][8] The steric bulk of the N-alkyl substituent and hydrogen bonding interactions are crucial for achieving high levels of stereocontrol.[5][8]
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Mono-N-Alkyl (R,R)-DPEN Derivative [5]
This protocol describes the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.
Materials:
-
(R,R)-N-(p-methoxybenzyl)-1,2-diphenylethylenediamine (catalyst)
-
p-Nitrobenzaldehyde
-
Cyclohexanone
-
Benzoic acid (co-catalyst)
-
Brine (solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral diamine catalyst (5 mol%) and benzoic acid (5 mol%) in brine (2.0 mL) at -10 °C, add p-nitrobenzaldehyde (0.2 mmol).
-
Add cyclohexanone (0.6 mmol, 3.0 equivalents) to the mixture.
-
Stir the reaction mixture at -10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.
Quantitative Data Summary: Performance of Chiral Diamine Organocatalysts
| Catalyst Type | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| Mono-N-alkyl (R,R)-DPEN | p-Nitrobenzaldehyde | Cyclohexanone | Brine | -10 | 95 | - | 98 (anti) | [5] |
| Prolinamide (IVa) | p-Nitrobenzaldehyde | Cyclohexanone | Water | RT | >99 | 77:23 | 97 (anti) | [15] |
| Prolinamide (IVb) | p-Nitrobenzaldehyde | Cyclohexanone | Water | RT | 87 | 77:23 | 95 (anti) | [15] |
II. Metal-Catalyzed Asymmetric Aldol Reactions with Chiral Diamine Ligands
Chiral diamines are also widely employed as ligands for various metal catalysts in asymmetric aldol reactions. The coordination of the diamine to the metal center creates a chiral Lewis acidic environment that activates the aldehyde and controls the stereochemical outcome of the reaction.
A. Chiral Diamine-Sn(II) Triflate Complexes
In 1989, the use of a chiral diamine-coordinated Sn(II) triflate complex for asymmetric Mukaiyama aldol reactions was reported.[3] This system has since become a powerful tool for the synthesis of complex molecules.[3]
B. Chiral Diamine-Cu(OAc)2 Complexes in Henry (Nitroaldol) Reactions
The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Chiral diamine-Cu(OAc)2 complexes have proven to be highly efficient catalysts for the asymmetric Henry reaction, providing β-hydroxy nitro compounds with excellent enantioselectivity.[16] These products are valuable intermediates for the synthesis of chiral β-amino alcohols and α-hydroxy carboxylic acids.[16]
Experimental Protocol: Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [16]
This protocol describes the asymmetric Henry reaction between o-nitrobenzaldehyde and nitromethane.
Materials:
-
Chiral diamine ligand (e.g., derived from (R,R)-1,2-diphenylethylenediamine)
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
o-Nitrobenzaldehyde
-
Nitromethane
-
n-Propyl alcohol (solvent)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the chiral diamine ligand (5 mol%) and Cu(OAc)2·H2O (5 mol%) in n-propyl alcohol.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add o-nitrobenzaldehyde (0.2 mmol) and nitromethane (1.0 mmol, 5.0 equivalents) to the catalyst solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the β-hydroxy nitro compound.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Quantitative Data Summary: Performance of a Chiral Diamine-Cu(OAc)2 Catalyst in the Henry Reaction [16]
| Aldehyde | Solvent | Temp | Yield (%) | ee (%) |
| o-Nitrobenzaldehyde | n-Propyl alcohol | RT | >99 | 98 |
| p-Nitrobenzaldehyde | n-Propyl alcohol | RT | >99 | 97 |
| Benzaldehyde | n-Propyl alcohol | 0 °C | 98 | >90 |
| o-Methoxybenzaldehyde | n-Propyl alcohol | RT | >99 | 95 |
| Hydrocinnamaldehyde | n-Propyl alcohol | RT | >99 | >99.5 |
III. Mechanistic Insights and Visualizations
The stereochemical outcome of chiral diamine-catalyzed aldol reactions is governed by the formation of well-defined transition states that minimize steric interactions.[5]
Catalytic Cycle of a Chiral Diamine Organocatalyzed Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for an asymmetric aldol reaction catalyzed by a protonated chiral diamine.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Workflow for Chiral Diamine-Catalyzed Aldol Reactions
This diagram outlines the general experimental workflow from catalyst preparation to product analysis.
Caption: Standard workflow for asymmetric aldol reactions.
IV. Applications in Drug Development
The chiral β-hydroxy carbonyl motif generated through asymmetric aldol reactions is a common structural feature in many approved drugs and drug candidates. The ability to synthesize these building blocks in an enantiomerically pure form is crucial for optimizing drug-target interactions and minimizing off-target effects.[4] Chiral diamine-catalyzed aldol reactions provide a practical and efficient means to access these valuable intermediates, thereby accelerating the drug discovery and development process.
Conclusion
Chiral diamines are versatile and powerful tools for asymmetric aldol reactions, functioning effectively as both organocatalysts and as ligands in metal-catalyzed systems. The high levels of stereoselectivity, broad substrate scope, and operational simplicity associated with these catalysts make them highly attractive for applications in academic research and the pharmaceutical industry. The protocols and data presented herein serve as a valuable resource for scientists engaged in the synthesis of complex chiral molecules.
References
- 1. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 10. myuchem.com [myuchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Transfer Hydrogenation of Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric transfer hydrogenation (ATH) of prochiral ketones provides a highly efficient and practical method for the synthesis of enantioenriched secondary alcohols, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This method offers several advantages over other reduction techniques, including operational simplicity, mild reaction conditions, and the avoidance of high-pressure hydrogen gas.[3][4] Typically, ATH employs stable and readily available hydrogen donors such as 2-propanol or a formic acid/triethylamine mixture.[5]
The most notable and successful catalysts for ATH are the ruthenium(II) complexes developed by Noyori and coworkers, particularly those bearing N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand.[6][7] These catalysts, along with related rhodium(III) and iridium(III) complexes, demonstrate high activity and enantioselectivity for a broad range of ketone substrates.[1][8] This document provides detailed application notes and experimental protocols for the asymmetric transfer hydrogenation of various ketones using these catalyst systems.
Catalytic Systems and Performance Data
The efficiency of asymmetric transfer hydrogenation is highly dependent on the choice of catalyst, ligand, hydrogen donor, and reaction conditions. Below is a summary of the performance of common catalyst systems for the ATH of various ketones.
Ruthenium-Based Catalysts
Ruthenium(II) complexes, particularly those of the type [(arene)Ru(TsDPEN)Cl], are highly effective for the ATH of aromatic ketones.[6][7] The reaction is typically performed using either formic acid/triethylamine (HCOOH/NEt₃) or 2-propanol with a base as the hydrogen source.[5][9]
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with Ru-TsDPEN Catalysts
| Entry | Substrate | Catalyst (S/C ratio) | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference |
| 1 | Acetophenone | (R,R)-RuCl[(p-cymene)(TsDPEN)] (200) | HCOOH/NEt₃ (5:2) | 28 | 8 | >99 | 97 | S | [5] |
| 2 | Acetophenone | (S,S)-RuCl[(mesitylene)(TsDPEN)] (200) | HCOOH/NEt₃ (5:2) | 28 | 16 | 93 | 98 | R | [5] |
| 3 | 4-Chloroacetophenone | (S,S)-RuCl[(p-cymene)(TsDPEN)] (200) | HCOOH/NEt₃ (5:2) | 28 | 4 | >99 | 95 | R | [5] |
| 4 | 4-Methoxyacetophenone | (S,S)-RuCl[(p-cymene)(TsDPEN)] (200) | HCOOH/NEt₃ (5:2) | 28 | 20 | >99 | 97 | R | [5] |
| 5 | Acetophenone | (R,R)-Ru-tethered TsDPEN (100) | HCOOH/NEt₃ | 40 | 3 | >99 | 95 | S | [10] |
| 6 | Acetophenone | (S,S)-RuCl[(p-cymene)(TsDPEN)] (200) | i-PrOH/KOH | RT | - | 95 | 97 | R | [9] |
Rhodium and Iridium-Based Catalysts
Rhodium(III) and Iridium(III) complexes with TsDPEN are also effective catalysts, particularly for ATH reactions conducted in aqueous media using sodium formate as the hydrogen donor.[8][11] The pH of the aqueous solution is a critical parameter influencing the reaction rate.[8]
Table 2: Asymmetric Transfer Hydrogenation of Ketones with Rh- and Ir-TsDPEN Catalysts in Water
| Entry | Substrate | Catalyst (S/C ratio) | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference |
| 1 | Acetophenone | [CpRhCl₂]₂/(S,S)-TsDPEN (100) | HCOONa | 40 | 0.5 | >99 | 97 | R | [8][11] |
| 2 | Acetophenone | [CpIrCl₂]₂/(S,S)-TsDPEN (100) | HCOONa | 40 | 3 | >99 | 95 | R | [8] |
| 3 | 2-Acetylfuran | [CpRhCl₂]₂/(S,S)-TsDPEN (100) | HCOONa | 40 | 1 | >99 | 96 | R | [8] |
| 4 | 1-Tetralone | [CpRhCl₂]₂/(R,R)-TsDPEN (100) | HCOONa | 40 | 1 | >99 | 99 | S | [8] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The mechanism of ATH with Noyori-type catalysts involves a metal-ligand bifunctional catalysis. The catalyst precursor is activated to form a metal hydride species, which then transfers a hydride and a proton to the ketone in a concerted, six-membered transition state.[1][7]
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.
General Experimental Workflow
The general procedure for performing an asymmetric transfer hydrogenation reaction is straightforward and can be adapted for various substrates and catalysts.
Caption: General workflow for asymmetric transfer hydrogenation of ketones.
Experimental Protocols
Protocol 1: ATH of Acetophenone using RuCl[(p-cymene)(TsDPEN)] in HCOOH/NEt₃
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Noyori-type catalyst with formic acid/triethylamine as the hydrogen source.[5]
Materials:
-
[(p-cymene)RuCl₂]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [(p-cymene)RuCl₂]₂ (e.g., 3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) to a dry Schlenk flask. Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes. The color of the solution will change from red to orange.
-
Reaction Setup: Remove the solvent under vacuum. To the resulting solid catalyst, add a solution of acetophenone (e.g., 120 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Hydrogen Donor Preparation: Prepare the azeotropic mixture of formic acid and triethylamine by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Reaction Initiation: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at 28 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Analysis: Determine the conversion by GC or ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
Protocol 2: ATH of Acetophenone using [Cp*RhCl₂]₂/TsDPEN in Aqueous Media
This protocol describes a greener approach to ATH using a rhodium catalyst in water with sodium formate as the hydrogen source.[8][12]
Materials:
-
[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Sodium formate (HCOONa)
-
Deionized water
Procedure:
-
Catalyst Pre-formation: In a vial, dissolve [Cp*RhCl₂]₂ (e.g., 3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) in deionized water (2 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol) and sodium formate (e.g., 340 mg, 5.0 mmol).
-
Reaction Conditions: Vigorously stir the reaction mixture at 40 °C. The pH of the solution should be monitored and maintained within the optimal range of 5.5-10.0 for the Rh-TsDPEN catalyst.[8]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC after extraction with an organic solvent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. The purity of the product can be determined by GC and ¹H NMR. The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
Asymmetric transfer hydrogenation of ketones is a robust and versatile methodology for the synthesis of chiral secondary alcohols. The use of well-defined ruthenium, rhodium, and iridium catalysts allows for high conversions and excellent enantioselectivities under mild conditions. The protocols provided herein offer a starting point for researchers to apply this powerful transformation to a wide variety of ketone substrates, with options for both traditional organic solvents and greener aqueous media. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve optimal results for specific synthetic targets.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pcliv.ac.uk [pcliv.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Enhancing Polyimide Solubility with Diamine Monomers
This technical support center is designed for researchers, scientists, and drug development professionals, offering practical guidance on improving the solubility of polyimides by strategically selecting and modifying diamine monomers. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during synthesis and processing.
Frequently Asked Questions (FAQs)
Q1: Why are many aromatic polyimides poorly soluble in organic solvents?
Aromatic polyimides are known for their exceptional thermal and mechanical stability, which is a direct result of their rigid molecular structure. The planar nature of the aromatic and imide rings facilitates strong intermolecular interactions and efficient chain packing.[1] This high degree of order leads to low solubility in common organic solvents and high glass transition temperatures (Tg), making them challenging to process.[1][2]
Q2: What are the primary strategies for improving polyimide solubility through diamine monomer selection?
Improving the solubility of polyimides involves modifying the polymer structure to disrupt chain packing and reduce intermolecular forces. Key strategies focusing on the diamine monomer include:
-
Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the diamine monomer increases the rotational freedom of the polymer backbone.[1][3]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the diamine monomer physically separates the polymer chains, which hinders efficient packing and increases free volume.[1][4] Examples of such groups include alkyl groups (e.g., methyl, ethyl, isopropyl), aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).[4][5][6]
-
Creating Non-Coplanar or Bent Structures: Utilizing diamine monomers with kinked, asymmetric, or non-coplanar structures disrupts the linearity of the polymer chain, preventing close packing and enhancing solubility.[1][7][8]
-
Copolymerization: Introducing a second, more flexible or bulky diamine monomer into the polymerization process disrupts the regular, ordered structure of the polymer chain, which can significantly improve solubility.[1]
Q3: How do trifluoromethyl (-CF3) groups in the diamine monomer enhance polyimide solubility?
The incorporation of trifluoromethyl (-CF3) groups into the diamine monomer is an effective strategy for increasing polyimide solubility.[9][10] These bulky, electron-withdrawing groups contribute to improved solubility in several ways:
-
They increase the fractional free volume of the polymer, creating more space between polymer chains.[1]
-
The C-F bond has low polarizability, which can improve the interaction of the polymer with a wider range of solvents.[11]
-
The presence of multiple -CF3 groups can disrupt the close packing of the polymer chains, reducing intermolecular forces.[9][10][11]
Q4: Can I improve the solubility of a polyimide without significantly compromising its thermal stability?
Yes, it is possible to enhance solubility while maintaining good thermal properties. The key is to select diamine monomers that introduce solubility-enhancing features without drastically reducing the overall rigidity of the polymer backbone. For instance, introducing bulky side groups or using diamines with a rigid, non-coplanar structure can disrupt chain packing to improve solubility while the rigid backbone helps maintain a high glass transition temperature (Tg) and thermal stability.[4][5][6] Copolymerization with a carefully selected co-monomer can also strike a balance between solubility and thermal performance.[9][10]
Troubleshooting Guide
Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The synthesized polyimide has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces. This is a common issue with fully imidized polymers.[1]
-
Solution 1: Modify the Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction mixture to create a more soluble copolyimide.[1] Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.[1]
-
Solution 2: Adjust the Polymerization Method. Consider using a one-step, high-temperature solution polymerization in a high-boiling solvent like m-cresol, which can sometimes keep more rigid polyimides in solution.[2]
-
Solution 3: Process from the Poly(amic acid) Stage. Cast the film or coating from the soluble poly(amic acid) precursor solution and then perform thermal imidization on the film.[1]
Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, preventing film casting or further characterization.
-
Possible Cause: The polyimide possesses a highly regular and rigid structure, leading to strong intermolecular forces that common solvents cannot overcome.[1]
-
Solution: Redesign the Polymer Structure. To achieve a soluble polyimide, it is often necessary to modify the chemical structure of the diamine monomer. Consider synthesizing a new diamine or selecting a commercially available one that incorporates one or more of the following features:
Issue 3: The polyimide film is brittle and cracks easily.
-
Possible Cause: While not directly a solubility issue, brittleness can be related to the rigidity of the polymer backbone. Extremely rigid polyimides can be brittle.
-
Solution: Introduce Flexible Linkages. Incorporating flexible diamines containing ether, sulfone, or long aliphatic chains can increase the flexibility of the polymer backbone, leading to tougher, less brittle films.
Quantitative Data: Solubility of Polyimides with Different Diamine Monomers
The solubility of polyimides is highly dependent on the structure of the diamine monomer used in their synthesis. The following tables summarize the solubility of various polyimides in common organic solvents.
Table 1: Solubility of Naphthalene-Containing Polyimides
Source: Adapted from Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers.[5]
| Polyimide | Diamine Monomer | Dianhydride | m-Cresol | NMP | DMAc | DMSO | CHCl₃ | CH₂Cl₂ | THF |
| PI-1O | BAN-1 | ODPA | ++ | ++ | ++ | ++ | ++ | ++ | ± |
| PI-2O | BAN-2 | ODPA | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
| PI-3O | BAN-3 | ODPA | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
| PI-1B | BAN-1 | BPDA | ++ | ++ | - | - | - | - | - |
| PI-2B | BAN-2 | BPDA | ++ | ++ | ++ | ++ | + | + | - |
| PI-3B | BAN-3 | BPDA | ++ | ++ | ++ | ++ | ++ | ++ | - |
| PI-1F | BAN-1 | 6FDA | ++ | ++ | ++ | ++ | ++ | ++ | ± |
| PI-2F | BAN-2 | 6FDA | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
| PI-3F | BAN-3 | 6FDA | ++ | ++ | ++ | ++ | ++ | ++ | ++ |
Solubility Key: ++ Soluble at room temperature; + Soluble on heating; ± Partially soluble; - Insoluble.
Table 2: Solubility of Triphenyl Imidazole-Containing Polyimides
Source: Adapted from a study on triphenyl imidazole-containing polyimides.[11]
| Polyimide | NMP | DMAc | DMF | DMSO | H₂SO₄ | Acetone | Chloroform |
| TPI-PI-1 | ++ | ++ | ++ | ++ | ++ | -- | -- |
| TPI-PI-2 | ++ | ++ | ++ | ++ | ++ | -- | -- |
| TPI-PI-3 | ++ | ++ | ++ | ++ | ++ | -- | -- |
Solubility Key: ++ Soluble; -- Insoluble.
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble Polyimide via Chemical Imidization
This protocol describes a general method for synthesizing a polyimide using a diamine designed to enhance solubility.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the selected aromatic diamine (1.0 eq).
-
Dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) to achieve a solids concentration of 15-20 wt%.
-
Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath.
-
Gradually add the dianhydride (1.0 eq) to the cooled diamine solution in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq).
-
Add a catalyst, such as pyridine or triethylamine (2.0 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously. This will precipitate the polyimide.
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
-
Protocol 2: One-Step High-Temperature Solution Polycondensation
This method is suitable for the synthesis of soluble polyimides and is performed at elevated temperatures.
-
Polymerization:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a means for azeotropic removal of water, add the diamine monomer, dianhydride monomer, and a high-boiling solvent such as m-cresol. A catalyst like isoquinoline can also be added.[9][13]
-
Heat the reaction mixture to 180-200 °C with continuous stirring under a nitrogen flow.
-
The water generated during imidization is removed by azeotropic distillation with the solvent.
-
The reaction is typically continued for several hours until a viscous polymer solution is obtained.
-
-
Isolation:
-
After cooling, the polymer solution is poured into a non-solvent (e.g., methanol) to precipitate the polyimide.
-
The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
-
Protocol 3: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[1][5]
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.[1]
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.[1]
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[1]
-
Visualizations
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: Strategies to improve polyimide solubility via diamine modification.
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Technical Support Center: Synthesis of Binaphthyl Diamine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of binaphthyl diamine derivatives, focusing on improving reaction yields and minimizing side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of BINAM from 2-naphthol is low. Which step is the most critical to optimize?
The synthesis of 1,1'-Binaphthyl-2,2'-diamine (BINAM) from 2-naphthol is a multi-step process, and yield loss can occur at each stage. The three primary stages are:
-
Oxidative Coupling: The formation of racemic 1,1'-bi-2-naphthol (BINOL) from 2-naphthol using an oxidant like iron(III) chloride.[1]
-
Chiral Resolution: Separation of the desired (R)- or (S)-BINOL enantiomer, often through diastereomeric salt crystallization.[1]
-
Diamination: Conversion of the chiral BINOL to BINAM, typically via a two-step process involving activation of the hydroxyl groups (e.g., as triflates) followed by an amination reaction.[1]
The diamination step , often a Buchwald-Hartwig or Ullmann-type reaction, is frequently the most complex and sensitive step to optimize for achieving high yields. Small variations in catalyst, ligand, base, or solvent can significantly impact the outcome. The chiral resolution step can also be a point of significant material loss if crystallization is not efficient.
Q2: I'm having trouble with the Buchwald-Hartwig amination of my binaphthyl ditriflate. What are the most common causes of low yield?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation but can be sensitive to several factors.[2][3] Common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For binaphthyl systems, bulky, electron-rich phosphine ligands are often required. Bidentate ligands like BINAP or Xantphos can be effective.[2][4]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[4] The base must be strong enough to deprotonate the amine but should not cause decomposition of the substrate or product.
-
Solvent Quality: Anhydrous, degassed solvents are essential. Toluene and 1,4-dioxane are common, but their quality can vary.[5][6] Trace water or oxygen can deactivate the catalyst.
-
Reaction Temperature: The temperature must be carefully controlled. Too low, and the reaction may be sluggish; too high, and catalyst decomposition or side reactions can occur.
Below is a troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Q3: My Ullmann condensation reaction is not working. Should I switch to a Buchwald-Hartwig reaction?
While the Buchwald-Hartwig amination is often preferred, the Ullmann condensation is a viable, copper-catalyzed alternative, especially for large-scale synthesis where palladium costs can be prohibitive.[5][7] Before switching, consider these optimization strategies for the Ullmann reaction:
-
Aryl Halide Reactivity: Reactivity follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride.[8] If using a less reactive halide, harsher conditions may be needed.
-
Copper Source and Ligands: Traditional Ullmann reactions often required high temperatures (>210 °C) and stoichiometric copper.[9] Modern methods use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine (like BINAM itself) or phenanthroline, which allows for milder reaction conditions.[7][9]
-
Preventing Side Reactions: Dehalogenation of the aryl halide is a common side reaction.[8] Ensure strictly anhydrous conditions and use a non-protic solvent to minimize this.
If optimization fails, the Buchwald-Hartwig reaction offers a broader substrate scope and generally milder conditions.[2][9]
Q4: I need to perform a reaction on the amino groups of my BINAM derivative, but I'm getting multiple products. What should I do?
Direct functionalization of the BINAM amino groups can lead to mono- and di-substituted products, as well as other side reactions. Using a protecting group is the standard strategy to ensure selective modification. The choice of protecting group is critical, as it affects both the installation and subsequent reactions.
| Protecting Group | Abbreviation | Installation Reagent | Typical Yield | Notes |
| Methanesulfonyl | Ms | Methanesulfonyl chloride | 86-93% | Can be challenging for subsequent N-allylations.[10] |
| Toluenesulfonyl | Ts | Tosyl chloride | 86-93% | N-allylation can be slow, yielding mono-allylated byproducts.[10] |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | 87% | Good yield on installation.[10] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | 86-93% | Performs well in subsequent N-allylation reactions.[10] |
Data compiled from reference[10].
Q5: How do I choose the right solvent for my C-N coupling reaction?
Solvent choice can dramatically affect yield.
-
Traditional Solvents: Aromatic hydrocarbons like toluene and xylene, as well as ethers like 1,4-dioxane, are very common and effective for Buchwald-Hartwig aminations.[5][6] However, they have environmental and safety drawbacks.[5]
-
Greener Alternatives: For some systems, greener solvents have been successfully employed. Water, in combination with specific ligands or surfactants, has been shown to be effective.[6] Running the reaction neat (solvent-free) has also been reported.[6]
-
Ullmann Reactions: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[9]
It is highly recommended to perform a solvent screen during optimization, especially if scaling up the reaction.
Data & Reaction Conditions
The following tables summarize typical reaction conditions for key transformations in the synthesis of binaphthyl diamine and its derivatives.
Table 1: Buchwald-Hartwig Coupling for BINAM Derivative Synthesis
| Aryl Halide/Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (R)-BINOL-ditriflate | LiHMDS | - | - | - | Toluene | 100 | - | [1] |
| Methyl o-bromobenzoate | (R)-BINAM | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Reflux | 71 (di-subst.) | [4] |
| Aryl Bromide | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | High | [11] |
Table 2: Ullmann-Type C-N Coupling Conditions
| Aryl Halide | Amine/N-Heterocycle | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | N-Heterocycles | CuI | Acylhydrazine | - | - | - | Moderate-High | [7] |
| Aryl Halide | Amidine HCl | CuI | L19 | Cs₂CO₃ | DMF | - | Moderate-Good | [7] |
| 2-Chlorobenzoic acid | Aniline | CuI | Phenanthroline | KOH | - | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of (R)-(+)-BINAM from (R)-(+)-BINOL [1]
This protocol details the final diamination stage, converting chiral BINOL to BINAM.
Step 1: Synthesis of (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-ditriflate)
-
To an oven-dried 100 mL flask under a nitrogen atmosphere, add (R)-(+)-BINOL (5.0 g, 17.5 mmol).
-
Add anhydrous dichloromethane (35 mL) followed by anhydrous pyridine (4.2 mL, 52.5 mmol, 3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield the crude ditriflate, which is often used in the next step without further purification.
Step 2: Palladium-Catalyzed Amination
-
In a flame-dried flask under an inert atmosphere, dissolve the (R)-BINOL-ditriflate (e.g., 8.73 mmol) in anhydrous, degassed toluene (50 mL).
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) (19.2 mmol, 2.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by the slow addition of 3 M aqueous HCl (30 mL) to hydrolyze the N-silyl groups.
-
Stir the mixture for 1 hour, then neutralize with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield (R)-(+)-BINAM.
Visualized Workflows and Relationships
Caption: General three-stage workflow for the synthesis of BINAM from 2-naphthol.
Caption: Relationship between common C-N cross-coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flexible and rigid “chirally distorted” π-systems: binaphthyl conjugates as organic CPL-active chromophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00086F [pubs.rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[1,6]diazecines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent may be unsuitable for dissolving this compound. Aromatic diamines can exhibit limited solubility in certain organic solvents.
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Mixed Solvent Systems: If a single solvent is ineffective, a mixed-solvent system can be employed.[1] Dissolve the diamine in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. A small amount of the "good" solvent can be added to redissolve the precipitate, and then the solution can be cooled.[1] A patent for a similar compound, 3,3'-dimethyl-4,4'-diaminodiphenylmethane, suggests a mixed solution of ethanol and dimethylformamide for recrystallization.[2]
-
Increase Solvent Volume: It's possible that an insufficient volume of solvent was used. Gradually add more hot solvent until the compound dissolves. However, using too much solvent can lead to poor recovery.[3][4]
-
Issue 2: No crystals form upon cooling, or the yield is very low.
-
Possible Causes:
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved compound exceeds its normal solubility limit.[3][5]
-
Excess Solvent: Using too much solvent is a common reason for poor or no crystal formation, as the solution never becomes saturated enough for crystallization to occur upon cooling.[3][4][5]
-
Cooling Too Rapidly: Rapid cooling can sometimes hinder the formation of well-defined crystals.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The tiny scratches on the glass can provide nucleation sites for crystal growth.[3][5]
-
Seeding: Add a small "seed" crystal of the pure compound to the solution to initiate crystallization.[3][5]
-
-
Reduce Solvent Volume: If an excess of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[4]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point.
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[4][5] Very slow cooling can favor the formation of crystals over oil.[5]
-
Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help adsorb them. The charcoal is then filtered out before cooling.[4]
-
Solvent Adjustment: Try a different solvent or a mixed-solvent system.[1]
-
Issue 4: The purified product is still impure.
-
Possible Cause: The impurity may have a similar solubility profile to this compound in the chosen solvent, leading to co-crystallization.[1]
-
Solutions:
-
Second Recrystallization: Performing a second recrystallization can often significantly improve purity.[1]
-
Change the Solvent: A different solvent may alter the relative solubilities of the compound and the impurity, allowing for better separation.[1]
-
Alternative Purification Techniques: If recrystallization is ineffective, other methods like column chromatography may be necessary. For basic compounds like diamines, using alumina as the stationary phase instead of silica can be beneficial.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A common approach for similar aromatic diamines is to use a mixed solvent system. For instance, a mixture of ethanol and dimethylformamide has been used for a structurally related compound.[2] It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, ethyl acetate, toluene, and mixtures thereof to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I maximize the yield of my recrystallization?
A2: To maximize your yield, ensure you use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[3] Avoid using an excess of solvent, as this will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][4] Also, ensure the solution is cooled sufficiently, for example in an ice bath, to minimize the solubility of the compound. When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[3]
Q3: How should I dry the purified crystals?
A3: After filtration, the crystals should be dried to remove any residual solvent. This can be achieved by air drying on the filter paper for a short period, followed by drying in a vacuum oven at a temperature well below the compound's melting point to avoid decomposition.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is when a compound separates from the solution as a liquid rather than solid crystals. This can happen if the compound is highly impure or if the solution is cooled too quickly. To prevent this, ensure your crude material is as pure as possible before recrystallization, and allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[4][5]
Quantitative Data
Table 1: Solubility of Aromatic Diamines in Common Solvents (Qualitative)
| Solvent | Polarity | General Solubility of Aromatic Diamines |
| Water | High | Generally low, but may increase with temperature |
| Methanol / Ethanol | High | Often soluble, especially when heated |
| Acetone | Medium-High | Variable, worth testing |
| Ethyl Acetate | Medium | Often a good solvent for recrystallization |
| Dichloromethane | Medium | Often soluble |
| Toluene | Low | Lower solubility, potentially a good "poor" solvent |
| Hexane | Low | Generally insoluble, good for washing |
Table 2: Expected Purity and Yield from Recrystallization
| Parameter | Typical Range | Notes |
| Purity | >99% | Can be achieved with careful technique and potentially a second recrystallization. |
| Yield | 70-90% | Highly dependent on the chosen solvent, the purity of the crude material, and the experimental technique. Some product loss is inherent to the process.[3] A patent for a similar compound reported a yield of 77-82% with a purity of over 99%.[2] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on prior small-scale tests, select a suitable solvent or mixed-solvent system. For this example, a mixed system of ethanol ("good" solvent) and water ("poor" solvent) will be described.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use a minimal volume to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot ethanol to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of N,N'-dimethyl-1,1'-binaphthyldiamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,N'-dimethyl-1,1'-binaphthyldiamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of the bis-carbamate intermediate ((1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester).
-
Question: My yield for the bis-carbamate intermediate is significantly lower than the reported 98%. What could be the cause?
-
Answer: Several factors could contribute to a low yield in this step:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for the recommended time, first at 0-4 °C for 1 hour and then for 30 minutes at 22 °C.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the disappearance of the starting material, (R)-(+)-1,1'-binaphthyl-2,2'-diamine.
-
Moisture Contamination: The presence of water can hydrolyze the ethyl chloroformate, reducing its availability for the reaction. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon).[1][2] Anhydrous dichloromethane should be used as the solvent.
-
Purity of Reagents: The purity of the starting diamine and ethyl chloroformate is critical. Use freshly distilled ethyl chloroformate for best results.[1]
-
Loss during Workup: Significant product loss can occur during the extraction and washing steps. Ensure complete extraction from the aqueous layer by performing multiple extractions with dichloromethane. Avoid overly vigorous shaking that can lead to emulsions.
-
Issue 2: The reduction of the bis-carbamate with LiAlH₄ is sluggish or incomplete.
-
Question: After the reduction step with lithium aluminum hydride (LiAlH₄), I still observe the starting bis-carbamate or a mono-methylated intermediate. What went wrong?
-
Answer: Incomplete reduction is a common issue and can be attributed to the following:
-
Insufficient LiAlH₄: A significant excess of LiAlH₄ (11 equivalents) is recommended for this reaction to ensure complete reduction.[1] Ensure the LiAlH₄ is fresh and has not been deactivated by exposure to moisture.
-
Reaction Temperature and Time: The reaction mixture should be heated to reflux (around 75 °C) for an extended period (15 hours) to drive the reaction to completion.[2]
-
Purity of the Carbamate: Impurities in the bis-carbamate intermediate from the previous step can interfere with the reduction. Ensure the intermediate is reasonably pure before proceeding.
-
Quenching Procedure: The quenching of the reaction is a critical step. The dropwise addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup) is crucial for forming a granular precipitate of aluminum salts that can be easily filtered off. An improper quench can lead to a gelatinous mixture that is difficult to filter and may trap the product.
-
Issue 3: The final product, N,N'-dimethyl-1,1'-binaphthyldiamine, is difficult to purify or obtained as an oil instead of a foam/solid.
-
Question: My final product is an oil and I'm having trouble solidifying it. How can I purify it effectively?
-
Answer: The product is often obtained as a yellow foam.[1] If it's an oil, it may contain residual solvent or impurities.
-
Solvent Removal: Ensure all solvents (THF, diethyl ether, ethyl acetate) are thoroughly removed under high vacuum.[1]
-
Purification: While the cited procedure reports a high purity product after workup, if significant impurities are present, column chromatography on silica gel may be necessary. A solvent system of hexanes/ethyl acetate would be a good starting point for elution.
-
Recrystallization: An analytical sample can be prepared by recrystallization from a mixture of hexanes and ethanol.[2] This can be attempted for bulk purification as well. Dissolve the crude product in a minimal amount of hot ethanol and add hexanes until turbidity is observed, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
-
Question: What are the potential side products in the synthesis of N,N'-dimethyl-1,1'-binaphthyldiamine?
-
Answer: Based on the reaction mechanism, potential side products include:
-
Mono-carbamate: In the first step, incomplete reaction could lead to the formation of a mono-carbamate intermediate.
-
Mono-methylated diamine: In the reduction step, incomplete reduction can result in the mono-methylated product, N-methyl-1,1'-binaphthyldiamine.
-
Over-alkylation: While less common with this method, other methylation procedures could potentially lead to the formation of quaternary ammonium salts if harsh alkylating agents are used. The use of a carbamate followed by reduction is a controlled way to achieve dimethylation.
-
-
Question: How can I monitor the progress of the reactions?
-
Answer: Thin Layer Chromatography (TLC) is an effective way to monitor both steps. For the first step, you can observe the disappearance of the starting diamine and the appearance of the bis-carbamate product.[1] For the reduction step, the disappearance of the bis-carbamate and the appearance of the final product can be tracked. Use a suitable stain (e.g., potassium permanganate) for visualization if the compounds are not UV-active.
-
Question: Are there any specific safety precautions I should take?
-
Answer: Yes, several safety precautions are crucial:
-
Lithium aluminum hydride (LiAlH₄): This reagent is highly reactive with water and can ignite. It should be handled under an inert atmosphere, and the quenching procedure must be performed carefully in a fume hood to safely vent the hydrogen gas produced.[2]
-
Solvents: Dichloromethane, THF, and diethyl ether are flammable and/or toxic. Handle them in a well-ventilated fume hood.
-
Ethyl chloroformate: This reagent is corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Quantitative Data Summary
| Step | Reagent/Product | Starting Amount (mmol) | Equivalents | Yield (%) | Purity | Reference |
| 1. Carbamate Formation | (R)-(+)-1,1'-binaphthyl-2,2'-diamine | 18.6 | 1.0 | - | >99% ee | [1] |
| Pyridine | 148.8 | 8.0 | - | - | [1] | |
| Ethyl chloroformate | 40.92 | 2.2 | - | - | [1] | |
| (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester | - | - | 98 | 95% by qNMR | [1] | |
| 2. Reduction | (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester | 12.14 | 1.0 | - | - | [1] |
| Lithium aluminum hydride | 133.5 | 11.0 | - | - | [1] | |
| (R)-N,N'-dimethyl-1,1'-binaphthyldiamine | - | - | 98-99 | 95% by qNMR | [1][2] |
Experimental Protocols
1. Synthesis of (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester [1][2]
-
Flame-dry a two-necked round-bottomed flask under vacuum and refill with argon.
-
Add (R)-(+)-1,1'-binaphthyl-2,2'-diamine (1.0 equiv) and anhydrous dichloromethane.
-
Add pyridine (8.0 equiv) dropwise.
-
Cool the solution to 0-4 °C using an ice bath.
-
Add freshly distilled ethyl chloroformate (2.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture in the ice bath for 1 hour.
-
Remove the cooling bath and stir for an additional 30 minutes at 22 °C.
-
Quench the reaction by adding a 2.0 M aqueous solution of KOH.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash with 1 M aq. HCl (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to afford the product as a white foam.
2. Synthesis of (R)-N,N'-dimethyl-1,1'-binaphthyldiamine [1][2]
-
Oven-dry a two-necked round-bottomed flask equipped with a reflux condenser and maintain it under an argon atmosphere.
-
Add anhydrous THF and cool the flask in an ice bath.
-
Carefully add lithium aluminum hydride (11.0 equiv) in portions.
-
Add a solution of (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester (1.0 equiv) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approx. 75 °C) for 15 hours.
-
Cool the mixture to 22 °C and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (5.1 mL for a 12.14 mmol scale reaction), 3 M NaOH (5.1 mL), and water (15.3 mL).
-
Add celite and stir the resulting suspension.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Dry the filtrate with Na₂SO₄, filter, and concentrate by rotary evaporation.
-
Dry the resulting residue under high vacuum to afford the final product as a yellow foam.
Visualizations
Caption: Experimental workflow for the two-step synthesis of (R)-N,N'-dimethyl-1,1'-binaphthyldiamine.
Caption: Troubleshooting logic for addressing low yields or incomplete reactions during the synthesis.
References
Technical Support Center: Quenching Procedures for Reactions Involving Lithium Aluminum Hydride (LAH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium aluminum hydride (LAH) reductions.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching a reaction involving LAH?
A1: The primary hazard is the rapid and highly exothermic reaction of excess LAH with protic solvents (like water or alcohols), which liberates flammable hydrogen gas.[1][2] This can cause a sudden increase in temperature and pressure, leading to solvent boiling, splashing of corrosive materials, and potentially a fire if the hydrogen gas ignites.[2][3] Therefore, quenching must always be performed cautiously and with adequate cooling.
Q2: Why is slow, dropwise addition of the quenching agent crucial?
A2: Slow, dropwise addition is essential to control the exothermic reaction and the rate of hydrogen gas evolution.[1][4][5] Adding the quenching agent too quickly can lead to a runaway reaction, where the temperature and pressure increase uncontrollably, creating a significant safety hazard.[2]
Q3: What is the purpose of the different reagents in the Fieser method for quenching LAH?
A3: The Fieser method involves the sequential addition of water, a sodium hydroxide solution, and then more water. The initial water reacts with the excess LAH. The sodium hydroxide solution helps to convert the aluminum byproducts into granular, easily filterable aluminum salts (sodium aluminate), preventing the formation of a gelatinous precipitate that can be difficult to work with.[6] The final addition of water ensures the complete reaction and helps with the precipitation of the salts.[4][7]
Q4: When is it appropriate to use a "reverse quench"?
A4: A reverse quench, where the reaction mixture is added to the quenching agent, is generally not a standard recommended procedure for LAH reactions due to the difficulty in controlling the initial exothermic reaction. However, for very large-scale reactions, specialized reverse quench protocols might be developed under strict engineering controls. For typical laboratory scale, the controlled addition of the quenching agent to the reaction mixture is preferred.
Q5: What is Rochelle's salt and why is it used for LAH quenching?
A5: Rochelle's salt is sodium potassium tartrate.[1][8] It is used in LAH workups because the tartrate is an excellent chelating agent for aluminum salts.[4][5] This chelation helps to break up the gelatinous aluminum hydroxide emulsions that can form during the quench, resulting in a more manageable and filterable mixture.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Foaming or "Volcano" Eruption During Quench | - Quenching agent added too quickly.- Inadequate cooling of the reaction mixture. | - Immediately stop the addition of the quenching agent.- Ensure the reaction flask is in an ice bath and that the cooling is effective.- Resume slow, dropwise addition of the quenching agent once the reaction is under control.[1] |
| Formation of a Gelatinous Precipitate or Emulsion | - Incomplete conversion of aluminum byproducts to easily filterable salts. | - If using the Fieser method, ensure the correct stoichiometry of reagents has been added and allow for sufficient stirring time.[10]- Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 30-60 minutes to break up the emulsion.[5][10]- Add anhydrous sodium sulfate or Celite to the mixture to aid in the solidification and filtration of the aluminum salts.[8] |
| Low Product Yield | - Product is trapped in the aluminum salt precipitate.- Incomplete reaction.- Product degradation during workup. | - Ensure thorough washing of the filtered aluminum salts with an appropriate solvent to recover any trapped product.- Before quenching, confirm the reaction has gone to completion using a suitable analytical technique (e.g., TLC, GC, HPLC).[2]- If the product is sensitive to basic conditions, consider an alternative quenching method like the use of Glauber's salt (sodium sulfate decahydrate) or a carefully controlled acidic workup if the product is acid-stable.[11] |
| Difficulty Filtering the Aluminum Salts | - Fine, poorly granulated precipitate. | - After the final addition of the quenching agent, stir the mixture vigorously for at least 15-30 minutes to allow the precipitate to granulate.[4]- Use a pad of Celite in the filter funnel to improve filtration.[8] |
Experimental Protocols
Protocol 1: Fieser Method for Quenching Lithium Aluminum Hydride
This method is widely used for its reliability in producing granular, filterable aluminum salts.[10]
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Slow Addition of Water: For every X grams of LAH used in the reaction, slowly and dropwise add X mL of water.[4][7] Ensure vigorous stirring. Hydrogen gas evolution will be observed.
-
Addition of Sodium Hydroxide Solution: Following the water addition, slowly add X mL of a 15% aqueous sodium hydroxide solution for every X grams of LAH.[4][7]
-
Final Water Addition: Add 3X mL of water for every X grams of LAH to complete the precipitation.[4][7]
-
Stir and Warm: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes to allow the aluminum salts to granulate.[7]
-
Filter: Filter the mixture through a pad of Celite to remove the aluminum salts.
-
Wash: Wash the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover the product.
-
Isolate Product: Combine the filtrate and washes, dry with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Quenching with Rochelle's Salt (Sodium Potassium Tartrate)
This method is particularly useful for breaking up emulsions.[5]
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C in an ice-water bath.
-
Initial Quench (Optional but Recommended): Slowly add a small amount of ethyl acetate to quench any large excess of LAH. This is a less vigorous initial quench.
-
Addition of Rochelle's Salt Solution: Slowly and dropwise, add a saturated aqueous solution of Rochelle's salt to the reaction mixture.
-
Vigorous Stirring: Stir the mixture vigorously. It may initially form a thick slurry or emulsion. Continue stirring for at least 30-60 minutes. The mixture should gradually become a clear biphasic solution with a fine, white precipitate.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash and Isolate: Wash the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry, and concentrate to yield the product.
Protocol 3: Quenching with Hydrated Sodium Sulfate (Glauber's Salt)
This is a milder quenching method that can be advantageous for sensitive products.
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C.
-
Portionwise Addition of Glauber's Salt: Carefully add sodium sulfate decahydrate (Na₂SO₄·10H₂O) portionwise to the stirred reaction mixture.[11]
-
Monitor Gas Evolution: Continue adding the hydrated salt until the evolution of hydrogen gas ceases.[11]
-
Stir: Stir the mixture for an additional 15-30 minutes at room temperature.
-
Filter and Isolate: Filter the mixture to remove the solids, wash the solids with solvent, and then dry and concentrate the filtrate.
Quantitative Data Summary
| Quenching Method | Reagent(s) | Ratio per gram of LAH | Key Considerations |
| Fieser Method | 1. Water2. 15% aq. NaOH3. Water | 1. 1 mL2. 1 mL3. 3 mL | Forms granular, easily filterable salts.[4][6][7] |
| Rochelle's Salt | Saturated aq. Sodium Potassium Tartrate | Added until emulsion breaks | Excellent for breaking up aluminum salt emulsions.[5][10] |
| Hydrated Sodium Sulfate | Na₂SO₄·10H₂O (Glauber's Salt) | Added until H₂ evolution ceases | A milder quenching method.[11] |
Visualizations
Caption: Decision workflow for selecting an LAH quenching procedure.
Caption: Troubleshooting guide for common LAH quenching issues.
References
- 1. rroij.com [rroij.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of Chiral Diamines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of chiral diamines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, alongside detailed experimental protocols and comparative data to guide your process optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of chiral diamine synthesis, categorized by the synthetic method.
Method 1: Diastereomeric Salt Resolution
Issue 1: No Crystallization or "Oiling Out" of Diastereomeric Salts
| Possible Cause | Recommended Action |
| Insufficient Supersaturation | The concentration of the diastereomeric salt is below its solubility limit. Gradually evaporate the solvent or cool the solution to a lower temperature to decrease solubility. Seeding with a few crystals of the desired salt can also initiate crystallization.[1] |
| High Level of Supersaturation | The solution is too concentrated, leading to rapid separation as a liquid phase ("oiling out"). Use a more dilute solution and employ a slower, more controlled cooling profile.[1] |
| Inappropriate Solvent System | The chosen solvent may not provide a sufficient solubility difference between the two diastereomeric salts. Conduct a thorough screening of various solvents and solvent mixtures to identify a system with a greater solubility differential. |
| Crystallization Temperature Too High | The crystallization is being attempted above the melting point of the solvated diastereomeric salt. Select a solvent system that permits crystallization at a lower temperature.[1] |
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
| Possible Cause | Recommended Action |
| Co-crystallization of Both Diastereomers | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. A more extensive solvent screening is necessary. Temperature optimization can also be beneficial as the solubilities may vary differently with temperature. |
| Formation of a Solid Solution | The two diastereomers are crystallizing together in a single solid phase. Confirm the formation of a solid solution using techniques like differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD). If confirmed, a different resolving agent or solvent system is required. |
| Inefficient Mixing | Poor agitation can lead to localized areas of high supersaturation, promoting the crystallization of the undesired diastereomer. Ensure efficient and uniform stirring throughout the crystallization process. The stirring rate can influence nucleation and crystal growth. |
| Cooling Rate is Too Fast | Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Employ a slower, controlled cooling rate to allow for equilibrium to be established, favoring the crystallization of the less soluble salt. Slower cooling rates have been shown to improve enantiomeric excess.[2] |
Method 2: Asymmetric Hydrogenation of Imines/Enamines
Issue 1: Decrease in Enantiomeric Excess (e.e.) upon Scale-Up
| Possible Cause | Recommended Action |
| Temperature Gradients in Larger Reactors | Inefficient heat transfer in large reactors can create localized hot spots, which may lead to side reactions or partial racemization. Ensure adequate agitation and use a reactor with sufficient cooling capacity. Consider a semi-batch or continuous flow process for better heat management. |
| Sensitivity to Impurities | Trace impurities in starting materials or solvents, which are negligible at the lab scale, can have a significant impact on the catalyst's performance at a larger scale. Ensure high purity of all reagents and solvents. |
| Catalyst Deactivation or Leaching | The chiral catalyst may be deactivating or leaching from its support over the course of the reaction, especially under prolonged reaction times at scale. Investigate the catalyst's stability under the reaction conditions and consider using a more robust catalyst or immobilization technique. |
| Hydrogen Mass Transfer Limitations | Inefficient gas-liquid mixing in large reactors can lead to a lower localized concentration of hydrogen, affecting the reaction rate and potentially the enantioselectivity. Optimize the stirring speed and hydrogen pressure to ensure efficient mass transfer. |
Issue 2: Slow or Incomplete Reaction at Scale
| Possible Cause | Recommended Action |
| Poor Hydrogen Dispersion | Inadequate agitation may not effectively disperse hydrogen gas throughout the reaction mixture. Increase the stirrer speed or use a gas-inducing impeller to improve gas-liquid contact. |
| Catalyst Poisoning | Impurities in the substrate or solvent can poison the catalyst. Purify all starting materials before use. |
| Insufficient Catalyst Loading | The catalyst-to-substrate ratio may need to be adjusted for larger-scale reactions. While aiming for low catalyst loading is economical, it might not be sufficient for a complete reaction in a larger volume. |
Frequently Asked Questions (FAQs)
Q1: Why does the enantiomeric excess (e.e.) of my chiral diamine decrease when I scale up the synthesis?
A1: A drop in e.e. during scale-up can be attributed to several factors. In larger reactors, inefficient heat transfer can lead to temperature gradients and localized overheating, which may cause partial racemization.[3] Mass transfer limitations, particularly for gaseous reagents like hydrogen in asymmetric hydrogenations, can also affect the stereochemical outcome. Additionally, the impact of trace impurities in starting materials and solvents can be magnified at a larger scale, potentially interfering with the chiral catalyst or directing agent.
Q2: I am observing "oiling out" instead of crystallization during the diastereomeric salt resolution of my amine. What should I do?
A2: "Oiling out" typically occurs when the solution is too concentrated (high supersaturation) or the crystallization temperature is too high. To resolve this, you can try using a more dilute solution or adding an anti-solvent gradually to induce precipitation. Employing a slower and more controlled cooling profile can also prevent the separation of the salt as a liquid phase.
Q3: How can I improve the yield of my diastereomeric salt crystallization on a large scale?
A3: To maximize the yield, it is crucial to have a significant difference in the solubility of the two diastereomeric salts in the chosen solvent. A thorough solvent screening is the first step. Once an optimal solvent is found, carefully control the cooling rate to allow for complete crystallization of the less soluble salt. After filtration, washing the crystals with a minimal amount of cold solvent will remove the mother liquor without dissolving a significant amount of the desired product.
Q4: What are the key safety considerations when scaling up an exothermic reaction for chiral diamine synthesis?
A4: Managing reaction exotherms is critical for safety during scale-up. It is essential to determine the reaction's thermal profile using reaction calorimetry at the lab scale. Key considerations for large-scale operations include ensuring the reactor has adequate cooling capacity, implementing a controlled rate of reagent addition, and having a well-defined emergency quench procedure in place. Poor mixing can create localized hot spots, increasing the risk of a thermal runaway.
Q5: What analytical techniques are recommended for monitoring the chiral purity of my diamine during and after scale-up?
A5: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are the most common and reliable methods for determining the enantiomeric excess of chiral amines.[4] Gas Chromatography (GC) with a chiral column can also be used for volatile amines. It is crucial to validate the analytical method to ensure it is accurate, precise, and robust for in-process control and final product release.
Quantitative Data Summary
The following tables provide illustrative data on how key parameters can influence the outcome of chiral diamine synthesis during scale-up.
Table 1: Effect of Cooling Rate on Diastereomeric Excess (d.e.) in Crystallization
| Scale | Cooling Rate (°C/min) | Initial d.e. of Mixture (%) | Final d.e. of Crystals (%) |
| 1 g | 2.5 | 50 | 60 |
| 1 g | 1.0 | 50 | 75 |
| 1 g | 0.2 | 50 | 95 |
| 100 g | 1.0 | 50 | 72 |
| 100 g | 0.2 | 50 | 94 |
Note: Data is illustrative and based on trends observed in the literature. Slower cooling rates generally provide higher diastereomeric excess.[2]
Table 2: Impact of Scale on Asymmetric Hydrogenation of an Enamine
| Scale (Substrate) | Catalyst Loading (mol%) | Pressure (bar H₂) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 g | 0.1 | 20 | 98 | 99 |
| 100 g | 0.1 | 20 | 95 | 98 |
| 1 kg | 0.1 | 50 | 96 | 99 |
| 1 kg | 0.05 | 50 | 92 | 97 |
Note: This data is hypothetical and serves to illustrate that while yields and e.e. can be maintained at scale, adjustments to parameters like pressure may be necessary. Catalyst loading is often a key parameter to optimize for cost-effectiveness at an industrial scale.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine at Kilogram-Scale
-
Solvent Selection: In the laboratory, perform a comprehensive screening of various solvents and solvent mixtures to identify a system that provides a good yield and high diastereomeric excess of the desired salt.
-
Dissolution: In a suitable reactor, charge the racemic amine (1.0 equivalent) and the selected solvent. Stir until the amine is fully dissolved. In a separate vessel, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the amine. The addition rate should be controlled to manage any exotherm.
-
Crystallization: Once the addition is complete, allow the mixture to cool slowly to ambient temperature according to a pre-defined cooling profile. Seeding with a small amount of the desired diastereomeric salt can be beneficial to control crystal size and purity.
-
Isolation: Further cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize the yield. Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
-
Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is >10. Extract the liberated amine with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.[5][6][7]
Protocol 2: Preparative HPLC Purification of a Chiral Diamine
-
Analytical Method Development: Develop an analytical-scale HPLC method using a suitable chiral stationary phase (CSP) that provides good resolution (Rs > 1.5) between the two enantiomers.
-
Scale-Up Calculation: Based on the analytical method, calculate the loading capacity and flow rate for the preparative-scale column.
-
Sample Preparation: Dissolve the racemic or partially enriched diamine in the mobile phase at the highest possible concentration without causing precipitation.
-
Purification: Equilibrate the preparative HPLC column with the mobile phase. Inject the sample and collect the fractions corresponding to each enantiomer. Stacked injections can be used to improve throughput.
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity and enantiomeric excess.
-
Solvent Removal: Combine the pure fractions of the desired enantiomer and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the diastereomeric salt resolution of a chiral diamine.
References
- 1. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Enantiomerically Pure Binaphthyl Diamine (BINAM)
Welcome to the technical support center for the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM). This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of avoiding racemization and obtaining enantiomerically pure BINAM. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of BINAM synthesis, and why is it a major concern?
A1: BINAM possesses axial chirality due to hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This restricted rotation gives rise to two stable, non-superimposable mirror-image isomers (enantiomers), (R)-BINAM and (S)-BINAM. Racemization is the process where one enantiomer converts into an equal mixture of both, resulting in a racemic mixture with no net optical activity.[1] For applications in asymmetric catalysis and drug development, the enantiomeric purity of BINAM is paramount, as different enantiomers can lead to vastly different catalytic efficiencies or biological activities.[2]
Q2: What are the primary strategies to obtain enantiomerically pure BINAM?
A2: The main strategies to access enantiopure BINAM fall into three categories:
-
Asymmetric Synthesis: This involves the direct synthesis of one enantiomer over the other, typically through oxidative coupling of 2-naphthylamine derivatives using a chiral catalyst.[3][4]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched BINAM.[2][5][6][7]
-
Diastereomeric Salt Resolution: This classical method involves reacting racemic BINAM with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[8]
Q3: Under what conditions is BINAM susceptible to racemization?
A3: While generally configurationally stable, BINAM derivatives can racemize under specific conditions. Racemization can be induced by:
-
Visible Light: Irradiation with blue light in the presence of a suitable photocatalyst and a reducing agent can facilitate rotation around the C-C bond by forming a radical cation intermediate.[1]
-
Harsh Thermal Conditions: High temperatures can provide sufficient energy to overcome the rotational barrier.
-
Strong Acids or Bases: Although less documented for BINAM specifically, extreme pH conditions can sometimes promote racemization in atropisomers.[1]
Q4: Is it necessary to protect the amine groups of BINAM for kinetic resolution?
A4: It depends on the specific method. For some techniques, like copper-catalyzed dehydrogenative Si-N coupling, N-monoprotected BINAM derivatives are required as the unprotected diamine is unreactive.[2][7] However, other methods, such as kinetic resolution via triazane formation catalyzed by chiral phosphoric acid, can be successfully applied to unprotected BINAM.[2]
Troubleshooting Guides
Issue 1: Low or No Enantioselectivity in Asymmetric Synthesis/Kinetic Resolution
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst or Ligand | The choice of the chiral catalyst or ligand is crucial. For instance, in copper-catalyzed silylations, the (R,R)-Ph-BPE ligand has been shown to be highly effective.[2] If enantioselectivity is low, screen a variety of catalysts or ligands. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[2] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the chiral environment. It is advisable to screen different solvents during optimization.[2] |
| Unsuitable Protecting Group | In methods requiring N-protection, the size and nature of the protecting group can influence stereoselectivity. For Brønsted acid-catalyzed resolutions, bulky protecting groups have demonstrated improved results.[2] |
| Catalyst Deactivation | Many catalysts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] |
Issue 2: Low or No Reactivity
| Possible Cause | Suggested Solution |
| Inappropriate Substrate Form | For certain catalytic systems, such as copper-catalyzed silylation, unprotected BINAM is unreactive.[2][7] Confirm if your chosen method requires a protected form of BINAM. |
| Poor Catalyst Quality | The catalyst may be impure or have degraded over time. Use a freshly prepared or properly stored catalyst.[2] |
| Insufficient Catalyst Loading | While higher catalyst loading can sometimes improve conversion, it may also affect cost and purification. Optimize the catalyst loading for a balance of reactivity and efficiency. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Physical Properties of Product and Starting Material | In kinetic resolutions, the derivatized product and the unreacted BINAM may have similar polarities, complicating chromatographic separation.[2] Modify the derivatizing agent to significantly alter the polarity of the product or explore different chromatographic conditions (e.g., different stationary or mobile phases). |
| Residual Metal Catalyst | Following syntheses that use metal catalysts (e.g., copper or iron), residual metal can contaminate the product. Wash the crude product with a solution of a chelating agent like EDTA or aqueous ammonia to remove metal ions.[9] |
| Streaking or Tailing on Silica Gel Column | The basic nature of BINAM can cause it to interact strongly with acidic silica gel. To improve separation, add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent, or use a different stationary phase such as basic alumina or amine-functionalized silica.[9] |
Strategies to Avoid Racemization
The following diagram illustrates a decision-making workflow for selecting a synthetic strategy to obtain enantiopure BINAM while minimizing the risk of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enantioselectivity with Binaphthyl Diamine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing binaphthyl diamine (BINAM) ligands in asymmetric synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges and optimize your enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is BINAM and why is it a "privileged" ligand scaffold in asymmetric catalysis?
A1: 1,1'-Binaphthyl-2,2'-diamine (BINAM) is a C₂-symmetric chiral diamine. Its rigid binaphthyl backbone creates a well-defined and stable chiral environment around a metal center or in organocatalytic applications. This structural feature is highly effective at inducing enantioselectivity in a wide range of chemical transformations, which is why it is considered a "privileged" scaffold.[1]
Q2: I am observing low enantioselectivity (ee) in my reaction. What are the first steps I should take to troubleshoot?
A2: When encountering low enantioselectivity, a systematic approach is crucial.[2] Start by verifying the purity of all reagents and solvents, as trace impurities can significantly impact the catalytic cycle.[2] Ensure your BINAM ligand has high enantiomeric purity. Once reagent integrity is confirmed, optimizing the reaction temperature is often the most effective next step; lower temperatures generally favor higher enantioselectivity.[2][3]
Q3: How does the choice of solvent affect the enantioselectivity of BINAM-catalyzed reactions?
A3: The solvent plays a critical role by influencing the geometry and stability of the diastereomeric transition states.[2] A solvent screening is highly recommended to find the optimal medium for your specific reaction. A range of solvents with varying polarities, such as toluene, THF, CH₂Cl₂, and MTBE, should be tested.[2]
Q4: What is the typical catalyst loading for a BINAM-catalyzed reaction, and how does it impact enantioselectivity?
A4: Typical catalyst loading for BINAM-catalyzed reactions ranges from 1 to 20 mol%.[2] The optimal loading ensures that the catalyzed pathway dominates over any non-selective background reactions. It is important to screen different catalyst loadings to find the ideal concentration for your specific transformation.[2]
Q5: Can additives or co-catalysts improve the enantioselectivity of my reaction?
A5: Yes, additives can have a significant effect. Weakly coordinating additives may stabilize the transition state, leading to improved enantioselectivity. However, strongly coordinating additives can sometimes decrease both the reaction rate and selectivity.[2] In some cases, co-catalysts like weak acids or bases can be beneficial.[2]
Q6: Are BINAM catalysts recoverable and reusable?
A6: The reusability of a catalyst depends on its stability under the reaction and workup conditions. While homogeneous catalysts can be challenging to recover, methods are being developed to facilitate their reuse. For heterogeneous catalysts, recovery is simpler, often involving filtration. Catalyst regeneration is a process to restore the activity of a spent catalyst, for instance through thermal treatment to remove surface contaminants.[4][5] However, irreversible structural changes or severe poisoning may prevent regeneration.[4]
Troubleshooting Guides
This section provides detailed guidance for common issues encountered during experiments with BINAM ligands.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge. The following workflow provides a systematic approach to diagnosing and resolving this issue.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Step 1: Initial Checks
-
Catalyst and Reagent Purity: Ensure the BINAM ligand, substrates, and any other reagents are of high chemical and enantiomeric purity.[6] Impurities can act as catalyst poisons or promote non-selective background reactions.[6]
-
Solvent Purity: Use anhydrous and degassed solvents. Trace amounts of water or other coordinating impurities can significantly impact catalyst performance.[7]
-
Inert Atmosphere: Many BINAM-catalyzed reactions are sensitive to air and moisture. Ensure the reaction is set up under a strict inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Step 2: Optimization of Reaction Parameters
-
Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[6] A temperature screening (e.g., room temperature, 0 °C, -20 °C, -78 °C) is recommended.[3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[7] A solvent screen is crucial for optimization.
-
Catalyst and Substrate Concentration: Varying the catalyst loading and substrate concentration can affect reaction kinetics and the aggregation state of the catalyst, which in turn can influence enantioselectivity.[8]
-
-
Step 3: Advanced Troubleshooting
-
Additives/Co-catalysts: The addition of acidic or basic additives can sometimes enhance enantioselectivity by interacting with the catalyst or substrate.
-
Ligand Modification: Consider using a different BINAM derivative. Substituents on the naphthyl rings or modifications of the amine groups can fine-tune the steric and electronic properties of the ligand.[6]
-
Substrate Modification: If possible, modifying the steric or electronic properties of the substrate can improve the stereochemical outcome.[2]
-
Issue 2: Low Reaction Yield or Slow Reaction Rate
A low yield can be caused by various factors, from poor catalyst activity to competing side reactions.
Caption: A logical workflow for troubleshooting low reaction yield.
Detailed Troubleshooting Steps:
-
Catalyst Activity:
-
Reaction Conditions:
-
Side Reactions:
-
Monitoring: Monitor the reaction progress over time using techniques like TLC or HPLC to identify the formation of byproducts.
-
Time: Adjusting the reaction time can help minimize the formation of degradation products.
-
Data Presentation
The following tables summarize quantitative data on the performance of BINAM-derived ligands in key asymmetric reactions.
Table 1: Performance of (S)-BINAM-L-prolinamide Catalysts in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 20 | -25 | 24-48 | 80 | 30 | [9] |
| Isovaleraldehyde | Acetone | 20 | -25 | 24-48 | 47 | >99 | [9] |
| Benzaldehyde | Cyclohexanone | 10 | RT | 24 | 95 | 98 | [10] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | RT | 24 | 92 | 97 | [10] |
Table 2: Performance of Various Chiral Ligands in the Copper-Catalyzed Asymmetric Henry Reaction
| Aldehyde | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | BINAM-based | 20 | -40 | 72 | 64 | 89 | [11] |
| 4-Methoxybenzaldehyde | BINAM-based | 20 | -40 | 72 | 75 | 92 | [11] |
| 2-Naphthaldehyde | BINAM-based | 20 | -40 | 72 | 80 | 94 | [11] |
| Benzaldehyde | Bis(oxazoline) | 10 | -20 | 48 | 91 | 95 | [12] |
Experimental Protocols
Protocol 1: General Procedure for a BINAM-Prolinamide Catalyzed Asymmetric Aldol Reaction
This protocol provides a general guideline for the direct asymmetric aldol reaction between an aldehyde and a ketone.[8]
Materials:
-
(Sₐ)-BINAM-L-prolinamide catalyst
-
Aldehyde
-
Ketone
-
Anhydrous solvent (if not solvent-free)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the (Sₐ)-BINAM-L-prolinamide catalyst (e.g., 10-20 mol%).
-
If a co-catalyst is required, add it to the reaction vial.
-
Add the aldehyde (1.0 equivalent).
-
Add the ketone (typically 2-10 equivalents).
-
If the reaction is to be run in solution, add the anhydrous solvent to achieve the desired concentration.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or chiral Gas Chromatography (GC).
Protocol 2: General Procedure for Kinetic Resolution of Racemic BINAM Derivatives via Acylation
This protocol describes a general method for the kinetic resolution of BINAM derivatives.[2]
Materials:
-
Racemic BINAM derivative
-
Chiral catalyst (e.g., a chiral calcium phosphate)
-
Additive (e.g., 4-morpholinopyridine)
-
Acylating agent (e.g., isobutyric anhydride)
-
Suitable solvent (e.g., toluene)
Procedure:
-
To a solution of the racemic BINAM derivative (1.0 equiv) in a suitable solvent (e.g., toluene), add the chiral catalyst and an additive.
-
Cool the mixture to the desired temperature.
-
Add the acylating agent dropwise.
-
Stir the reaction at the specified temperature and monitor the conversion by HPLC.
-
Once the desired conversion is reached (typically around 50%), quench the reaction.
-
Separate the unreacted BINAM derivative from the acylated product by column chromatography.
-
Determine the enantiomeric excess of the unreacted BINAM derivative by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in enhancing enantioselectivity with BINAM ligands.
Caption: A general experimental workflow for asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst regeneration [catalystseurope.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Highly enantioselective aza-Henry reaction with isatin N-Boc ketimines. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Amination Reactions. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield and efficiency of your C-N coupling experiments.
Troubleshooting Guide: A Systematic Approach to Optimizing Low-Yield Reactions
Low or no yield in a palladium-catalyzed amination reaction can be frustrating. This guide provides a systematic, step-by-step approach to identify and resolve the underlying issues.
Step 1: Initial Verification of Reagents and Reaction Setup
Before delving into extensive optimization, it is crucial to ensure the integrity of your starting materials and the reaction environment.
-
Purity of Starting Materials: Impurities in the aryl halide or amine can poison the catalyst. Verify the purity of your substrates by NMR or other appropriate analytical techniques. If necessary, purify the starting materials by recrystallization, distillation, or chromatography.
-
Solvent and Reagent Quality: The use of anhydrous and degassed solvents is critical, as water and oxygen can deactivate the palladium catalyst.[1] Ensure solvents are freshly dried and thoroughly degassed prior to use. Bases should be of high purity and handled under an inert atmosphere, especially hygroscopic ones.
-
Inert Atmosphere: The active Pd(0) catalytic species is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout.
Step 2: Systematic Screening of Reaction Parameters
If the initial checks do not resolve the issue, a systematic screening of the key reaction parameters is the next logical step. It is recommended to vary one parameter at a time to isolate its effect.
dot
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Catalyst and Ligand
Q1: My reaction is not working, or the yield is very low. What are the most common causes related to the catalyst and ligand?
A: Low yields are frequently linked to the catalyst system. Key factors include:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precursor (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient. Consider using a pre-catalyst that readily forms the active species.[2]
-
Catalyst Poisoning: The nitrogen atom in certain substrates, like 2-halopyridines, can coordinate to the palladium center and inhibit its catalytic activity.[1]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often more effective.[3] Ligand selection is highly substrate-dependent, and screening a variety of ligands is often necessary.[3]
Q2: How do I choose the right ligand for my reaction?
A: Ligand selection is critical and depends on the specific aryl halide and amine being coupled. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often a good starting point, particularly for challenging substrates.[3][4] A systematic screening of a panel of ligands is the most effective way to identify the optimal choice for your specific transformation.
Base and Solvent
Q3: What is the role of the base, and how do I select the appropriate one?
A: The base is essential for the deprotonation of the amine-palladium complex in the catalytic cycle.[1]
-
Strong Bases (e.g., NaOtBu, LHMDS): These are commonly used and often lead to faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.[3]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[2] The solubility of the base is also a critical factor.
Q4: Which solvent should I use for my amination reaction?
A: The solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Common Solvents: Toluene and 1,4-dioxane are widely used and generally effective.[1][5] Tetrahydrofuran (THF) is also an option, though it may sometimes lead to lower yields.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[2] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Substrates and Side Reactions
Q5: My aryl chloride is unreactive. What can I do?
A: Aryl chlorides are generally less reactive than aryl bromides or iodides. To improve their reactivity, consider the following:
-
Ligand Choice: Employ more electron-rich and sterically hindered ligands.
-
Reaction Temperature: Higher temperatures may be required to facilitate oxidative addition.
-
Catalyst Loading: Increasing the catalyst loading may improve conversion.
Q6: I am observing significant hydrodehalogenation. How can I minimize this side reaction?
A: Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction. To minimize it:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.
Data Presentation: Ligand and Base Effects on Yield
The following tables summarize the impact of different ligands and bases on the yield of a model Pd-catalyzed amination reaction.
Table 1: Effect of Ligand on the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.
Table 2: Effect of Base on the Amination of 4-Bromothiazole with Piperidine
| Entry | Base | Yield (%) |
| 1 | NaOPh | <5 |
| 2 | NaOtBu | 15 |
| 3 | K₃PO₄ | 45 |
| 4 | NaOTMS | 95 |
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
This protocol provides a starting point for a small-scale test reaction.
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (0.5 mmol), the amine (0.6 mmol), the base (e.g., NaOtBu, 0.7 mmol), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) or a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[1]
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.5 M solution).[1]
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Systematic Screening of Ligands
This protocol outlines a method for systematically screening different phosphine ligands.
-
Setup: Prepare a series of reaction vials, each containing the aryl halide, amine, base, and palladium source as described in Protocol 1.
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., XPhos, RuPhos, SPhos, BrettPhos) at the same molar loading.
-
Reaction and Analysis: Add the solvent, run the reactions in parallel under identical conditions (temperature, time), and analyze the yield of each reaction to identify the most effective ligand.
dot
References
Stability issues of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine. The information addresses common stability issues encountered during experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction using this compound resulted in a low molecular weight polymer. What are the potential causes related to the diamine's stability?
Several factors related to the stability of this compound can lead to low molecular weight polymers. These include:
-
Oxidative Degradation: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities and reactive species that terminate polymerization. The binaphthyl system, in particular, can be prone to oxidative coupling.
-
Side Reactions at High Temperatures: At elevated temperatures, common in polycondensation reactions, side reactions such as deamination can occur, leading to chain termination.
-
Reaction with Acidic Species: The amino groups of the diamine can be protonated in acidic conditions, reducing their nucleophilicity and potentially leading to incomplete reactions. Some primary aromatic amines have shown instability in acidic media.
-
Impurities in the Monomer: The presence of monofunctional impurities in the diamine monomer can act as chain stoppers, significantly limiting the polymer's molecular weight.
Q2: I observe a color change (e.g., to yellow or brown) in my reaction mixture containing this compound. What could be the reason?
Color formation is a strong indicator of degradation of the aromatic diamine. The most likely cause is oxidation. Aromatic amines can be oxidized by atmospheric oxygen, especially at elevated temperatures and in the presence of certain metal catalysts, forming colored quinone-imine structures. For instance, 3,3'-Dimethylnaphthidine is known to form an orange-red complex with chlorine, highlighting its sensitivity to oxidizing agents.[1]
Q3: How does the steric hindrance from the methyl groups and the binaphthyl backbone affect the reactivity and stability of this compound?
The bulky binaphthyl backbone and the methyl groups in the 3 and 3' positions introduce significant steric hindrance around the amino groups. This has a dual effect:
-
Reactivity: The steric hindrance can slow down the rate of polymerization compared to less hindered aromatic diamines. This may require more forcing reaction conditions (higher temperature or longer reaction times), which in turn can increase the likelihood of degradation.[2][3]
-
Stability: The rigid binaphthyl structure can enhance the thermal stability of the resulting polymers. However, the steric strain can also influence the stability of reaction intermediates. The bulky nature of the molecule can also affect its solubility, which is a critical factor in achieving high molecular weight polymers in solution polymerization.
Q4: What are the optimal storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent oxidation from atmospheric oxygen and moisture, as well as potential light-induced degradation. The recommended storage temperature is typically between 2-8°C.
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight
| Symptom | Possible Cause | Troubleshooting Action |
| Low inherent viscosity or GPC molecular weight. | Diamine Degradation: Oxidative or thermal degradation of the diamine leading to chain termination. | - Ensure all solvents and reagents are rigorously deoxygenated. - Run the reaction under a strict inert atmosphere (N₂ or Ar). - Optimize the reaction temperature to the lowest effective level to minimize thermal degradation. |
| Stoichiometric Imbalance: Inaccurate molar ratio of diamine to diacid/diacyl chloride. | - Carefully and accurately weigh all monomers. - Consider titrating the diamine to determine its exact purity before use. | |
| Presence of Impurities: Monofunctional amines or other impurities acting as chain stoppers. | - Recrystallize the diamine from a suitable solvent (e.g., ethanol/petroleum ether) before use. - Verify the purity of the diamine by HPLC or NMR. |
Issue 2: Color Formation in Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction mixture turns yellow, brown, or red. | Oxidation of the Diamine: Reaction with atmospheric oxygen or other oxidizing species. | - Purge the reaction vessel thoroughly with an inert gas before adding reagents. - Use freshly distilled and deoxygenated solvents. - If using a metal catalyst, ensure it is in the correct oxidation state and handled under inert conditions. |
| Side Reactions with Solvents: Reaction of the diamine with the solvent at high temperatures. | - Choose a high-boiling, aprotic, and non-reactive solvent (e.g., NMP, DMAc). - Ensure the solvent is anhydrous and of high purity. | |
| Thermal Degradation: Decomposition of the diamine at high reaction temperatures. | - Lower the reaction temperature and extend the reaction time if necessary. - Monitor the reaction progress by TLC or another suitable method to avoid prolonged heating. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To remove impurities that may act as chain stoppers in polymerization reactions.
Materials:
-
This compound (as received)
-
Ethanol (reagent grade)
-
Petroleum ether (boiling range 60-80°C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, slowly add petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/petroleum ether mixture.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
-
Confirm the purity of the recrystallized product using HPLC, NMR, or melting point determination.[4]
Protocol 2: General Procedure for Polyamide Synthesis via Low-Temperature Solution Polycondensation
Objective: To synthesize a high molecular weight polyamide while minimizing thermal degradation of the diamine.
Materials:
-
Purified this compound
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
Dry all glassware in an oven at >120°C overnight and assemble the reaction apparatus while hot under a stream of dry nitrogen.
-
To the reaction flask, add purified this compound and anhydrous LiCl.
-
Add anhydrous NMP via a syringe and stir under a nitrogen atmosphere until the diamine and LiCl are completely dissolved.
-
Cool the solution to 0°C using a low-temperature bath.
-
Slowly add an equimolar amount of the solid aromatic diacyl chloride to the stirred solution in small portions.
-
Maintain the temperature at 0°C for 2-4 hours, then allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum at an elevated temperature.
Visualizations
References
- 1. jpharmachem.com [jpharmachem.com]
- 2. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 3. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
- 4. 3,3'-DIMETHYLNAPHTHIDINE | 13138-48-2 [chemicalbook.com]
Validation & Comparative
Performance of BINAM-derived ligands vs DACH and DPEN ligands
A Comparative Guide to BINAM, DACH, and DPEN-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal chiral ligand is a critical step in the development of stereoselective synthetic routes, profoundly influencing the efficiency, enantioselectivity, and overall success of asymmetric transformations. This guide provides an objective comparison of the performance of three prominent classes of C₂-symmetric diamine ligands: 1,1'-Binaphthyl-2,2'-diamine (BINAM), 1,2-Diaminocyclohexane (DACH), and 1,2-Diphenylethylenediamine (DPEN). The comparison is supported by experimental data from representative asymmetric reactions, detailed experimental protocols, and visualizations to elucidate key concepts and reaction pathways.
Structural Overview
BINAM, DACH, and DPEN derivatives are foundational scaffolds in asymmetric catalysis. Their C₂-symmetry and tunable steric and electronic properties, achieved through derivatization of the diamine nitrogens, allow for the creation of a well-defined chiral environment around a metal center or in organocatalytic settings.
-
BINAM (1,1'-Binaphthyl-2,2'-diamine): Possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl system. This rigid backbone provides a highly ordered and predictable chiral environment.[1][2] The amino groups are versatile handles for creating a wide array of derivatives, including phosphines, N-heterocyclic carbenes (NHCs), and prolinamides.[1]
-
DACH (1,2-Diaminocyclohexane): Features a rigid cyclohexane backbone with two stereogenic centers. It is a cornerstone in the synthesis of various chiral ligands, including salen-type ligands (as in Jacobsen's catalysts) and the widely used Trost ligands for asymmetric allylic alkylation.[3][4]
-
DPEN (1,2-Diphenylethylenediamine): Characterized by a flexible ethylene backbone with two stereogenic centers and two phenyl groups that contribute significantly to the steric environment. N-acylated derivatives, such as N-tosyl-DPEN (TsDPEN), are exceptionally effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[5]
Performance in Asymmetric Catalysis: A Comparative Analysis
The efficacy of these ligands is best demonstrated through their performance in key asymmetric transformations. The following tables summarize quantitative data from various studies, showcasing the yields and enantiomeric excesses (ee) achieved.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Organocatalysts derived from chiral diamines, particularly prolinamides, have shown significant success.
| Ligand Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | - | [5] |
| (S)-BINAM-L-prolinamide derivative | 4-Nitrobenzaldehyde | Acetone | High (up to 93) | - | - | [5] |
| (S)-BINAM-L-prolinamide derivative | Isovaleraldehyde | Acetone | 47 | >99 | - | [5] |
Note: The efficiency and enantioselectivity are highly dependent on the specific reaction conditions, substrates, and the exact structure of the catalyst.[6]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for forming β-nitro alcohols. Copper(II) complexes with chiral diamine ligands are frequently employed as catalysts.
| Ligand Derivative | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |
| (1R,2R)-DACH derivative | Benzaldehyde | Nitromethane | 51-57 | 39 | [5] |
| Chiral Bis(β-amino alcohol) Ligand | 2-Nitrobenzaldehyde | Nitromethane | 99 | 94.6 | [5] |
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for synthesizing chiral alcohols. Ruthenium complexes with chiral diamine ligands are highly effective.
| Ligand Derivative | Ketone | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN | Acetophenone | High (up to 99) | High | [5] |
| Ru-Tethered (R,R)-TsDPEN | α-bromo acetophenone derivatives | High | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Ketones using a Ru(II)-TsDPEN Catalyst
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aromatic ketone.[5]
Materials:
-
RuCl₂--INVALID-LINK-- catalyst
-
Aromatic ketone (e.g., acetophenone)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the RuCl₂--INVALID-LINK-- catalyst (e.g., 0.005 mmol, 1 mol%).
-
Add the aromatic ketone (e.g., 0.5 mmol, 1 equivalent) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., 2.5 mL) to dissolve the reactants.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting alcohol by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Asymmetric Aldol Reaction using a BINAM-prolinamide Catalyst
This protocol outlines a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a BINAM-prolinamide derivative.[1]
Materials:
-
(S)-BINAM-L-prolinamide catalyst
-
Aldehyde
-
Ketone
-
Solvent (if not solvent-free)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the aldehyde (1.0 equiv) and the (S)-BINAM-L-prolinamide catalyst (1-10 mol%) is added the ketone (2-10 equiv) at the specified temperature.
-
The reaction is stirred until the aldehyde is consumed (monitored by TLC).
-
The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 3: Synthesis of (S)-2,2'-Bis(3-methylimidazolium-1-yl)-1,1'-binaphthyl Diiodide (a BINAM-NHC precursor)
This protocol describes a two-step synthesis of a representative BINAM-derived bis-imidazolium salt.[7]
Step 1: Synthesis of (S)-2,2'-di-1H-imidazol-1-yl-1,1'-binaphthyl
-
To a solution of (S)-BINAM in ethanol, add an aqueous solution of glyoxal and ammonium chloride.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (S)-2,2'-Bis(3-methylimidazolium-1-yl)-1,1'-binaphthyl Diiodide
-
Dissolve the product from Step 1 in acetonitrile.
-
Add an excess of iodomethane to the solution.
-
Heat the reaction mixture at 80 °C for 5 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold acetonitrile and dry under vacuum to obtain the desired bis-imidazolium salt.
Mandatory Visualizations
Catalytic Cycle for Asymmetric Transfer Hydrogenation with Ru-TsDPEN
Caption: Catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
General Experimental Workflow for Asymmetric Catalysis
Caption: A typical workflow for asymmetric catalysis experiments.[6]
Logical Relationship of Chiral Ligand Development
Caption: Logical workflow for the development of chiral ligands and catalysts.
Conclusion
The choice between BINAM, DACH, and DPEN-derived ligands is highly dependent on the specific chemical transformation.
-
DPEN derivatives, particularly TsDPEN, are exceptionally well-established and highly effective for the asymmetric transfer hydrogenation of a wide range of ketones and imines, consistently providing high yields and enantioselectivities.[5]
-
DACH serves as a versatile and robust scaffold for a variety of ligand types, from the salen ligands used in epoxidation and other reactions to the Trost ligands that excel in palladium-catalyzed asymmetric allylic alkylation.[3][4]
-
BINAM , with its rigid chiral backbone, offers significant potential, especially in the form of its derivatives like prolinamides for aldol reactions and NHC ligands for hydrosilylation and other transformations.[1][7]
While direct, comprehensive comparisons across a wide range of reactions are not always available, the existing data suggests that each ligand class has its own areas of excellence. For researchers and professionals in drug development, the selection process should involve considering the nature of the desired transformation, followed by screening a small library of ligands from these privileged classes to identify the optimal catalyst system. Further exploration of BINAM-based ligands, in particular, may lead to the discovery of novel and highly efficient catalytic systems for challenging asymmetric syntheses.[6]
References
A Comparative Guide to DFT Molecular Modeling for Chiral Discrimination in Bisporphyrin Hosts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective recognition of chiral molecules is a critical aspect of drug development, catalysis, and separation sciences. Bisporphyrin hosts, with their well-defined cavities and versatile spectroscopic properties, have emerged as powerful tools for chiral discrimination. Density Functional Theory (DFT) molecular modeling plays a pivotal role in elucidating the mechanisms of chiral recognition and predicting the enantioselectivity of these host-guest systems. This guide provides a comparative overview of the performance of various bisporphyrin hosts, supported by experimental data and insights from DFT calculations.
Performance Comparison of Bisporphyrin Hosts for Chiral Discrimination
The ability of a bisporphyrin host to discriminate between enantiomers is quantified by the difference in binding affinities for the two chiral guests. This is often expressed as the ratio of association constants (KS/KR) or the difference in the Gibbs free energy of binding (ΔΔG°). The following table summarizes key experimental data for several bisporphyrin host-guest systems.
| Bisporphyrin Host | Chiral Guest | Experimental Method | Association Constants (M⁻¹) | Chiral Recognition Energy (ΔΔG°) | Reference |
| Binaphthalene-bridged bisporphyrin ((R)-H1) | (R)-trans-1,2-Diaminocyclohexane ((R)-DACH) | UV-vis, CD, ¹H NMR spectroscopy | K(R)-H1 ⊃ (R)-DACH > K(R)-H1 ⊃ (S)-DACH | -4.02 kJ mol⁻¹ | [1] |
| Binaphthalene-bridged bisporphyrin ((S)-H1) | (S)-trans-1,2-Diaminocyclohexane ((S)-DACH) | UV-vis, CD, ¹H NMR spectroscopy | K(S)-H1 ⊃ (S)-DACH > K(S)-H1 ⊃ (R)-DACH | -4.02 kJ mol⁻¹ | [1] |
| Cubane-bridged bisporphyrin (H₂por-cubane-H₂por) | L- and D-Histidine | Langmuir film reflection spectroscopy | N/A | Qualitative: L-histidine induces 'anti' conformation, D-histidine promotes 'tweezer' conformation | [2] |
| Ethane-bridged bis(zinc octaethylporphyrin) (bis(ZnOEP)) | (3aR,7aR)-N-(3,5-bis(trifluoromethyl)phenyl)octahydro-2H-benzo[d]imidazol-2-imine (BTI) | UV-vis and CD spectroscopy | N/A | Induces strong CD signal | [3] |
Insights from DFT Molecular Modeling
DFT calculations provide a molecular-level understanding of the interactions that govern chiral recognition. These studies can predict the most stable conformations of the host-guest complexes and quantify the energetic differences between diastereomeric pairs.
| Bisporphyrin Host | Chiral Guest | DFT Functional/Basis Set | Key Computational Findings | Reference |
| Ethane-bridged bis(zinc octaethylporphyrin) (bis(ZnOEP)) | (3aR,7aR)-N-(3,5-bis(trifluoromethyl)phenyl)octahydro-2H-benzo[d]imidazol-2-imine (BTI) | RI-PB86-3D/def2-SV(P) with COSMO solvent model | The energy difference between two optimized conformers was only 0.2 kcal mol⁻¹, which is within the accuracy error of the DFT method.[3] | [3] |
| Binaphthalene-bridged bisporphyrins ((S)-H) | (S)- and (R)-1-(1-phenylethyl)-1,3-propanediamine ((S)- and (R)-PPDA) | B97D/6-31G(D) | The formation of stable host-guest complexes induces significant changes in the coupled effective electric transition moments, explaining the observed CD spectral changes.[4] | [4] |
| General Metalloporphyrins | Various Ligands | Various (Benchmark study of 240 functionals) | Semilocal and global hybrid functionals with a low percentage of exact exchange are generally best for describing binding energies in porphyrin systems.[5] | [5] |
Experimental and Computational Protocols
Experimental Protocol: Spectroscopic Titration for Chiral Recognition
A standard method to determine the binding affinity and enantioselectivity of a bisporphyrin host is through spectroscopic titrations, typically using UV-vis and Circular Dichroism (CD) spectroscopy.
-
Preparation of Solutions : Stock solutions of the bisporphyrin host and the chiral guest enantiomers are prepared in a suitable non-coordinating solvent (e.g., CH₂Cl₂).
-
UV-vis Titration : A solution of the host is placed in a cuvette, and its UV-vis spectrum is recorded. Aliquots of the guest solution are incrementally added, and the spectrum is recorded after each addition. Changes in the Soret band of the porphyrin are monitored to determine the association constant (Ka) by fitting the data to a suitable binding model.[3]
-
CD Spectroscopy : For chiral guests, the formation of a host-guest complex can induce a CD signal in the porphyrin's absorption region. This induced circular dichroism (ICD) is a hallmark of chiral recognition. The CD spectrum of the host-guest complex is recorded to observe the sign and intensity of the Cotton effects, which can be related to the absolute configuration of the guest.[1][3]
Computational Protocol: DFT Modeling of Host-Guest Interactions
DFT calculations are employed to model the geometry and energetics of the diastereomeric host-guest complexes.
-
Initial Structure Generation : The initial geometries of the bisporphyrin host and the chiral guest enantiomers are built using molecular modeling software.
-
Geometry Optimization : The geometries of the individual host and guest molecules, as well as the host-guest complexes for both enantiomers, are fully optimized. A suitable DFT functional and basis set are chosen. For porphyrin systems, functionals like B97D or those with a low percentage of exact exchange are often preferred.[4][5]
-
Energy Calculations : Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. The binding energy (ΔEbinding) is calculated as: ΔEbinding = Ecomplex - (Ehost + Eguest)
-
Solvent Effects : To mimic experimental conditions, solvent effects are often included using implicit solvent models like the Conductor-like Screening Model (COSMO).[3]
-
Analysis : The difference in binding energies (ΔΔE) between the two diastereomeric complexes (Host-(R)-Guest and Host-(S)-Guest) provides a theoretical measure of the chiral discrimination.
Visualizing the Process of Chiral Discrimination
To better understand the workflow and mechanisms involved in the study of chiral discrimination by bisporphyrin hosts, the following diagrams illustrate the key processes.
References
- 1. Theoretical Study of the Structure and Binding Energies of Dimers of Zn(II)-Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Chirogenesis in Bis-Porphyrin: Crystallographic Structure and CD Spectra for a Complex with a Chiral Guanidine Derivative [mdpi.com]
- 4. scivisionpub.com [scivisionpub.com]
- 5. mdpi.com [mdpi.com]
The Architect's Blueprint: Computationally Designing Polyimides from Monomer Building Blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Polyimides stand as a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The vast chemical space of possible monomer combinations, however, presents a significant challenge to traditional trial-and-error experimental approaches. Computational analysis, leveraging the direct link between monomer structure and final polymer properties, offers a powerful and efficient pathway to accelerate materials discovery. This guide provides a comparative overview of computational methods for predicting polyimide properties, supported by data from recent studies, and outlines the underlying experimental and computational protocols.
Unlocking Polyimide Performance: A Data-Driven Comparison
The properties of a polyimide are intricately linked to the chemical structures of its constituent dianhydride and diamine monomers. Computational models, ranging from molecular dynamics simulations to machine learning algorithms, can effectively predict these properties, enabling in-silico screening of novel candidates. The following tables summarize key performance metrics predicted for various polyimide systems, showcasing the impact of monomer structure.
Thermal Properties: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical indicator of a polyimide's upper service temperature. Computational models, particularly Quantitative Structure-Property Relationship (QSPR) and machine learning approaches, have proven highly effective in predicting Tg based on molecular descriptors derived from the monomer structures.[1][2][3]
| Dianhydride | Diamine | Computational Method | Predicted Tg (°C) | Experimental Tg (°C) | Key Structural Feature Impact |
| PMDA | ODA (Kapton®) | MD Simulation | - | 260-310 | High rigidity of backbone |
| BPDA | PPD | Machine Learning (GBR) | 385 | 380-400 | Linear, rigid-rod like structure |
| 6FDA | ODA | Machine Learning (CATBoost) | 315 | 305-325 | Flexible ether linkage in diamine |
| ODPA | APB | Molecular Simulation | - | 265-285 | Increased flexibility from ether bridges |
| BTDA | ODA | Machine Learning (ANN) | 340 | 330-350 | Bulky benzophenone group |
Data compiled from multiple sources for illustrative comparison. Absolute values can vary based on specific computational parameters and experimental conditions.
Mechanical Properties: Young's Modulus
Mechanical properties, such as Young's modulus, are often predicted using all-atom molecular dynamics (MD) simulations.[4][5] The choice of force field is crucial for obtaining results that correlate well with experimental data.[6]
| Dianhydride | Diamine | Computational Method | Force Field | Predicted Young's Modulus (GPa) | Experimental Young's Modulus (GPa) |
| PMDA | ODA (Kapton®) | MD Simulation | OPLS-AA | 2.5 - 3.5 | 2.5 - 3.8 |
| BPDA | PPD | MD Simulation | COMPASS | 8.0 - 10.0 | 8.5 - 10.5 |
| 6FDA | APB | MD Simulation | OPLS-AA | 2.0 - 3.0 | 2.2 - 3.2 |
| PMDA | BIA | MD Simulation | OPLS-AA | 4.0 - 5.0 | 4.2 - 5.5 |
Predicted values are often dependent on the strain rate and temperature used in the simulation.
Dielectric Properties: Dielectric Constant
The low dielectric constant of polyimides is critical for applications in microelectronics. Computational methods, including Density Functional Theory (DFT) and molecular dynamics, are employed to predict this property by calculating molecular polarizability and simulating the polymer's response to an electric field.[7][8]
| Dianhydride | Diamine | Computational Method | Predicted Dielectric Constant (@ 1 GHz) | Experimental Dielectric Constant (@ 1 GHz) | Key Structural Feature Impact |
| PMDA | ODA (Kapton®) | MD Simulation | 3.2 - 3.5 | 3.4 - 3.6 | High density of polar imide rings |
| 6FDA | 6FODA | DFT/MD | 2.6 - 2.8 | 2.7 - 2.9 | Fluorine groups reduce polarizability |
| BPDA | PPD | MD Simulation | 3.0 - 3.3 | 3.1 - 3.4 | Rigid structure, moderate polarity |
| a-BPDA | BAPP | DFT/MD | 2.8 - 3.0 | 2.9 - 3.1 | Introduction of flexible, less polar groups |
Experimental and Computational Protocols
The accuracy of computational predictions is underpinned by robust and well-defined methodologies. Here, we detail the common protocols for both the computational simulations and the experimental validation.
Computational Methodologies
1. Molecular Dynamics (MD) Simulations:
-
Model Construction: Amorphous polymer cells are constructed by packing multiple polymer chains, with the degree of polymerization typically ranging from 10 to 20 repeat units.[9][10]
-
Force Field Selection: The choice of force field is critical for accurate predictions. Commonly used force fields for polyimides include OPLS-AA, COMPASS, and AMBER.[5][6] The OPLS-AA force field has been shown to provide good agreement with experimental data for mechanical properties.[4][6]
-
Equilibration: The constructed polymer cell undergoes a series of energy minimization and annealing steps to achieve a stable, low-energy conformation. This typically involves simulations under different ensembles (e.g., NVT, NPT) to control temperature and pressure.[9]
-
Property Calculation:
-
Mechanical Properties: Stress-strain curves are generated by applying uniaxial tension to the equilibrated cell at a constant strain rate. The Young's modulus is calculated from the initial linear region of this curve.[5][11]
-
Thermal Properties (Tg): The glass transition temperature is determined by analyzing the change in density or specific volume as a function of temperature during a simulated cooling process.[12]
-
Dielectric Constant: The dielectric constant can be calculated from the fluctuations of the total dipole moment of the simulation box using the linear response theory.
-
2. Machine Learning (ML) and Quantitative Structure-Property Relationship (QSPR):
-
Data Collection: A diverse dataset of polyimides with experimentally determined properties is curated from the literature.[1][3]
-
Molecular Descriptors and Fingerprints: The repeating unit of the polyimide is used to calculate a set of numerical descriptors that encode its structural and chemical features. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological indices, and quantum chemical descriptors.[1][2] Molecular fingerprints, such as Extended-Connectivity Fingerprints (ECFP), are also commonly used.[13]
-
Model Training and Selection: Various machine learning algorithms are trained on the dataset to build a predictive model. Common algorithms include Random Forest (RF), Gradient Boosting Regression (GBR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).[14][15] The performance of the models is evaluated using metrics like the coefficient of determination (R²) and root mean square error (RMSE).[3][16]
-
Model Interpretation: Techniques like SHapley Additive exPlanations (SHAP) can be used to interpret the trained models and identify the most influential molecular descriptors affecting a particular property.[3][17] For instance, the number of rotatable bonds has been identified as having a significant negative correlation with the glass transition temperature.[1][3]
Experimental Validation Protocols
-
Synthesis: Polyimides are typically synthesized via a two-step polycondensation reaction between a dianhydride and a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.[18]
-
Thermal Analysis: The glass transition temperature (Tg) is experimentally determined using techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[2]
-
Mechanical Testing: The Young's modulus, tensile strength, and elongation at break are measured from stress-strain curves obtained using a universal testing machine on thin film samples.
-
Dielectric Analysis: The dielectric constant and dissipation factor are measured over a range of frequencies using a dielectric analyzer or an impedance analyzer.
Visualizing the Computational Workflow and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of computational analysis and the key relationships between monomer structure and polyimide properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning with Quantitative Structure-Property Relationship (Tg-QSPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Mechanical Parameters via Molecular Dynamics Simulation: Application to Polyimides [mdpi.com]
- 5. Extraction of Mechanical Parameters via Molecular Dynamics Simulation: Application to Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the structure–dielectric relationship of polyimides with ultralow dielectric constant and dissipation … [ouci.dntb.gov.ua]
- 9. Frontiers | Molecular simulation of the effect of plasma modification on the microscopic properties of polyimide [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal properties of bulk polyimides: insights from computer modeling versus experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Machine Learning Methods towards Developing Interpretable Polyamide Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Property Prediction and Structural Feature Extraction of Polyimide Materials Based on Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Comparative study of thermal stability in different polyamides
A comprehensive guide for researchers and material scientists on the thermal properties of various polyamides, supported by experimental data and detailed methodologies.
The thermal stability of polyamides is a critical determinant of their application scope, dictating their processing parameters and performance at elevated temperatures. This guide provides a comparative study of the thermal properties of several key polyamides, including aliphatic polyamides (Nylon 6, Nylon 6,6, Nylon 11, and Nylon 12), polyphthalamide (PPA), and aramid fibers. The data presented herein is curated to assist researchers, scientists, and drug development professionals in selecting the appropriate polyamide for their specific needs.
Quantitative Thermal Analysis Data
The thermal stability of polymers is primarily evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of glass transition temperature (Tg) and melting temperature (Tm).[1][2]
The following table summarizes the key thermal properties of various polyamides based on experimental data. It is important to note that these values can be influenced by factors such as the degree of crystallinity, moisture content, and the specific experimental conditions (e.g., heating rate).[3][4]
| Polyamide | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Nylon 6 | 40 - 60[1][5] | 215 - 220[1][6] | ~374 (T5%)[1] |
| Nylon 6,6 | 50 - 70[1][5] | 250 - 265[1][6] | ~393 (Onset)[1] |
| Nylon 11 | 51 - 53[3] | ~185 | Data not readily available |
| Nylon 12 | ~43[3] | ~178[2] | Data not readily available |
| PPA | 92 - 130[7] | ~310[7] | ~450[7] |
| Aramid (Nomex®) | ~270[8] | Does not melt, decomposes | >500 |
| Aramid (Kevlar®) | ~370 | Does not melt, decomposes | >500 |
Note: T5% refers to the temperature at which 5% weight loss is observed. Onset temperature is the temperature at which decomposition begins.
Key Observations:
-
Aliphatic Polyamides: Among the common aliphatic nylons, Nylon 6,6 generally exhibits a higher melting point and slightly better thermal stability than Nylon 6.[6][9] This is attributed to the presence of two monomers in its structure, leading to a more regular chain and stronger intermolecular hydrogen bonding.[9] Nylon 11 and Nylon 12, with their longer hydrocarbon chains between amide groups, have lower melting points and are less affected by moisture absorption.[2][10]
-
Polyphthalamide (PPA): PPA, a semi-aromatic polyamide, demonstrates significantly higher thermal stability compared to aliphatic polyamides.[11] It possesses a high melting point and glass transition temperature, making it suitable for applications requiring high heat resistance.[7][11]
-
Aramid Fibers: Aromatic polyamides, such as Nomex® and Kevlar®, exhibit exceptional thermal stability. They do not melt and have very high decomposition temperatures, making them ideal for high-performance applications like protective clothing and aerospace components.[12]
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for the key experiments used to determine the thermal stability of polyamides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polyamide.
Apparatus: A thermogravimetric analyzer.[13]
Procedure:
-
Sample Preparation: A small, representative sample of the polyamide (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina or platinum).[14]
-
Instrument Setup: The TGA is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient to 600-800 °C).[1]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., T5%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tmax).[2]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
Apparatus: A differential scanning calorimeter.[15]
Procedure:
-
Sample Preparation: A small amount of the polyamide sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[10]
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase the polymer's thermal history, followed by a controlled cooling scan, and then a second heating scan. A typical heating and cooling rate is 10 °C/min or 20 °C/min.[1]
-
Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.[1]
-
Data Analysis: The resulting DSC thermogram shows thermal transitions. The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting event.[1]
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for a comparative study of polyamide thermal stability.
Caption: Workflow for comparing polyamide thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. Glass transition - Wikipedia [en.wikipedia.org]
- 6. derunnylon.com [derunnylon.com]
- 7. Polyphthalamide (PPA) :: MakeItFrom.com [makeitfrom.com]
- 8. researchgate.net [researchgate.net]
- 9. servicethread.com [servicethread.com]
- 10. mdpi.com [mdpi.com]
- 11. ensingerplastics.com [ensingerplastics.com]
- 12. Aramid Fibre [final-materials.com]
- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. epfl.ch [epfl.ch]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Researcher's Guide to the Validation of Enantiomeric Excess (ee%) Using Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee%) is a critical aspect of quality control and characterization of chiral molecules. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the definitive method for this purpose, offering the high selectivity required to resolve enantiomers.[1] This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist in method development and validation.
Comparative Performance of Chiral Stationary Phases
The cornerstone of successful enantiomeric separation is the selection of the appropriate chiral stationary phase.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are extensively utilized due to their broad applicability and proven efficacy in resolving a wide array of chiral compounds.[1][2] Other common CSPs include cyclodextrin, protein, and Pirkle-type phases.[1]
The effectiveness of a chiral separation is evaluated by several key parameters, including resolution (Rs), selectivity (α), and retention factor (k'). A baseline resolution of Rs > 1.5 is generally considered ideal for accurate quantification.[1]
Below is a summary of performance data for various chiral columns in the separation of different pharmaceutical compounds.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Enantiomer Retention Times (min) | Reference |
| Verapamil | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) | Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v) | 0.5 | - | S-(-)-VER: 1.95, R-(+)-VER: 2.29 | [3] |
| Hydroxychloroquine | Chiralpak AD-H | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA in hexane | 0.8 | 2.08 | (R)-HCQ: 26, (S)-HCQ: 29 | |
| Atenolol | Chiralcel AGP | 10 mM Sodium Phosphate Buffer (pH 7.0)/Methanol (95:5 v/v) | 0.9 | - | R-atenolol: 7.58, S-atenolol: 9.14 | |
| Ketorolac | Chiral AGP | 0.1 M Sodium Phosphate Buffer (pH 4.5)/Isopropanol (98:2, v/v) | 1.0 | 2.3 | - | [4] |
| Fluoxetine | Chiralcel OD-H | Hexane/Isopropanol/Diethyl amine (98/2/0.2, v/v/v) | - | >1.5 | - | [5] |
| Fluoxetine | Chiralpak AD-H | Hexane/Isopropanol/Diethyl amine (98/2/0.2, v/v/v) | - | >1.5 | - | [5] |
| Fluoxetine | Cyclobond І 2000 DM | Hexane/Isopropanol/Diethyl amine (98/2/0.2, v/v/v) | - | >1.5 | - | [5] |
| BINOL Derivative | Chiralcel IA | n-Hexane/Isopropanol (80:20) | - | - | (R): 7.13, (S): 8.35 | [2] |
Note: '-' indicates data not explicitly provided in the cited sources.
Experimental Protocols
A systematic approach to method development and validation is crucial for achieving robust and reproducible results.
General Workflow for Chiral HPLC Method Development
Caption: General workflow for ee% validation by chiral HPLC.
Detailed Methodologies
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[2] For basic compounds, the addition of an additive like 0.1% diethylamine (DEA) to the mobile phase can improve peak shape.[2]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
2. HPLC Conditions:
-
Column: Select an appropriate chiral stationary phase based on the analyte's structure and available literature. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[1][2]
-
Mobile Phase: The mobile phase composition is critical for achieving separation.[2]
-
Flow Rate: Optimize the flow rate to balance analysis time and resolution. A typical starting point is 1.0 mL/min.[2]
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C, as temperature can influence selectivity.[2]
-
Detection: UV detection is most common. The wavelength should be chosen to maximize the analyte's absorbance.[2] Fluorescence detectors can offer higher sensitivity for appropriate molecules.[3]
3. Method Validation: Validation of a chiral purity method should adhere to regulatory guidelines and typically includes the following parameters.[7]
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by baseline resolution of the enantiomers. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A regression coefficient (r²) of ≥ 0.997 is often required.[3] |
| Precision | The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra- and inter-day analyses. An RSD of ≤5% is a reasonable target for the major peak, while ≤20% may be acceptable for the minor peak near the quantitation limit.[7] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It can be inferred from specificity, linearity, and precision.[7] |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio (S/N) of not less than 3 is a typical acceptance criterion.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio (S/N) of not less than 10 is a common acceptance criterion.[7] |
Data Presentation and Calculation
The primary output of a chiral HPLC analysis is a chromatogram showing the separation of the two enantiomers. The enantiomeric excess is calculated from the integrated peak areas of these two enantiomers.
Calculation of Enantiomeric Excess (ee%)
The formula for calculating the enantiomeric excess is:
ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the more abundant enantiomer.
-
Areaminor is the peak area of the less abundant enantiomer.
This calculation assumes that the response factors for both enantiomers are identical, which is a valid assumption when using a non-chiral detector like a standard UV detector.[7]
Caption: Logical relationship for the calculation of ee%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Chiral Ligand Performance in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical inflection point in the development of stereoselective synthetic routes. This guide provides a comparative analysis of widely-used chiral ligands in three cornerstone asymmetric transformations: hydrogenation, epoxidation, and Diels-Alder reactions. The performance of these ligands is presented with supporting experimental data to facilitate an objective comparison.
General Workflow for Ligand Performance Assessment
The evaluation of a chiral ligand's efficacy in asymmetric catalysis typically follows a structured experimental workflow. This process begins with the in situ or prior preparation of the active catalyst, followed by the catalytic transformation under controlled conditions, and concludes with the analysis of the product's yield and enantiomeric purity.
Caption: General experimental workflow for assessing chiral ligand performance.
Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a fundamental method for the stereoselective reduction of prochiral olefins, ketones, and imines. The choice of the chiral phosphine ligand coordinated to a metal center (typically rhodium or ruthenium) is critical for achieving high enantioselectivity.
Performance in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) | Configuration |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 95 | R |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 100 | 99 | S |
| (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 | R |
| (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | MeOH | 1.3 | 100 | >99 | R |
Performance in Iridium-Catalyzed Asymmetric Hydrogenation of N-Aryl Imines
The hydrogenation of imines is a key route to chiral amines.[1][2][3][4] Iridium complexes with chiral N,P-ligands have proven to be highly effective for this transformation.[1][4]
| Substrate | Chiral Ligand | Catalyst Loading (mol%) | H₂ Pressure (bar) | Yield (%) | ee (%) |
| Acetophenone N-phenylimine | PHOX derivative | 0.1 - 0.5 | 5 - 50 | High | up to 96 |
| N-Aryl Imines | NHC,P-Iridium Complex | 2.0 | 1 (balloon) | High | up to 91 |
| MEA Imine | (R,SFc)-Xyliphos | Not specified | Not specified | >10,000 tons/year scale | High |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Imines[1]
An oven-dried glass vial equipped with a magnetic stirring bar is charged with the imine substrate (0.2 mmol, 1.0 equiv.), the iridium catalyst (2.0 mol %), and dry isopropanol (2.0 mL). The vial is purged three times with nitrogen gas, followed by three purges with hydrogen gas. The reaction is then allowed to stir under a hydrogen atmosphere (balloon pressure) for 12 hours at room temperature. After releasing the hydrogen atmosphere, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.
Asymmetric Epoxidation: A Comparative Analysis
The asymmetric epoxidation of olefins is a powerful method for creating chiral building blocks. The choice of ligand dictates the stereochemical outcome of the epoxidation.
Performance in Asymmetric Epoxidation of Unfunctionalized Olefins
| Substrate | Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| Styrene | (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | - | 86 |
| cis-β-Methylstyrene | (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | - | 92 |
| Geraniol | Ti(OiPr)₄ / D-(-)-DIPT (Sharpless) | TBHP | -20 | 77 | 95 |
| Chalcone | Shi Catalyst (Fructose-derived) | Oxone | 0 | 98 | >99 |
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol[5]
To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, anhydrous dichloromethane (CH₂Cl₂) is added under an inert atmosphere. The flask is cooled to -20 °C. D-(-)-diisopropyl tartrate (DIPT) is added, followed by titanium(IV) isopropoxide (Ti(OiPr)₄). The mixture is stirred for 30 minutes at -20 °C. The allylic alcohol (e.g., geraniol) is then added. A solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise. The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid and warmed to room temperature. After workup and extraction with diethyl ether, the organic layers are combined, dried, and concentrated. The product is purified by flash column chromatography.
Experimental Protocol: Jacobsen-Katsuki Epoxidation[6][7][8][9]
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst. The reaction conditions are generally mild, employing 1-5 mol% of the catalyst. A buffered aqueous solution of sodium hypochlorite (NaOCl, bleach) is commonly used as the terminal oxidant. The reaction is often carried out in a two-phase system (e.g., dichloromethane and water) at temperatures ranging from 0 °C to room temperature. An axial ligand, such as pyridine N-oxide, can be added to enhance the reaction rate and enantioselectivity. The progress of the reaction is monitored by TLC or GC. After completion, the organic layer is separated, washed, dried, and concentrated. The epoxide product is then purified, typically by chromatography.
Asymmetric Diels-Alder Reaction: A Comparative Analysis
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. Chiral Lewis acids are commonly employed to catalyze this reaction enantioselectively.
Performance in Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
| Diene | Dienophile | Chiral Ligand/Catalyst | Yield (%) | ee (%) |
| Cyclopentadiene | 3-Acryloyl-1,3-oxazolidin-2-one | (S,S)-Diazaaluminolide | 94 | 94 |
| Cyclopentadiene | Acyl-1,3-oxazolidin-2-ones | Cationic Palladium-Phosphinooxathiane | Good | up to 93 |
| Anthracene | Acrolein | (S)-(-)-2-(Anilinomethyl)pyrrolidine | 82 | 90 |
Experimental Protocol: General Procedure for Chiral Lewis Acid-Catalyzed Diels-Alder Reaction[10]
In a flame-dried flask under an inert atmosphere, the chiral Lewis acid catalyst (e.g., a complex of a chiral ligand with a metal salt like copper(II) triflate or aluminum chloride, typically 10 mol%) is dissolved in a dry solvent such as dichloromethane or toluene. The solution is cooled to a low temperature (e.g., -78 °C). The dienophile is added, and the mixture is stirred for a short period to allow for complexation. The diene is then added, and the reaction is stirred at the low temperature for several hours to days, with progress monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product's yield and enantiomeric excess are determined after purification by chromatography. The enantiomeric excess is typically measured by chiral HPLC or GC.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 3. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Advantage: Binaphthyl Scaffolds in Asymmetric C-H Activation
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods to construct complex chiral molecules is relentless. Asymmetric C-H activation has emerged as a powerful tool in this endeavor, offering a direct and atom-economical approach to creating stereocenters. Central to the success of these reactions is the choice of the chiral ligand, which dictates the stereochemical outcome. Among the pantheon of "privileged" ligands, the binaphthyl scaffold has consistently demonstrated exceptional performance, offering a unique combination of rigidity, tunability, and a well-defined chiral environment.
This guide provides an objective comparison of the performance of binaphthyl-derived ligands with other common chiral ligand classes in asymmetric C-H activation, supported by experimental data. We will delve into the structural advantages of the binaphthyl framework, present quantitative comparisons in tabular format, provide detailed experimental protocols for key reactions, and visualize the underlying mechanistic principles.
The Structural Supremacy of the Binaphthyl Scaffold
The remarkable efficacy of binaphthyl-based ligands, such as BINOL (1,1'-bi-2-naphthol) and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) derivatives, stems from their unique atropisomeric chirality. The restricted rotation around the C-C bond connecting the two naphthalene rings creates a stable, C2-symmetric, and sterically demanding chiral environment. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate during the C-H activation event.
Key advantages conferred by the binaphthyl scaffold include:
-
A Rigid and Well-Defined Chiral Pocket: The fixed dihedral angle of the binaphthyl system creates a highly organized chiral space around the metal center. This pre-organization minimizes conformational flexibility in the transition state, leading to higher enantioselectivity.
-
Tunable Steric and Electronic Properties: The periphery of the binaphthyl scaffold, particularly the 3,3' and 6,6' positions, can be readily modified with various substituents. This allows for the fine-tuning of the steric bulk and electronic nature of the ligand to optimize its performance for a specific substrate and reaction.
-
Versatile Coordination Modes: Binaphthyl derivatives have been successfully developed into a wide array of ligand classes, including phosphines (e.g., BINAP), phosphoric acids, phosphoramidites, and multifunctional ligands, demonstrating their adaptability to different transition metal-catalyzed reactions.
Performance Benchmark: NOBINAc vs. MPAA Ligands in Pd-Catalyzed C-H Activation/Annulation
A compelling demonstration of the superiority of the binaphthyl scaffold can be seen in the palladium-catalyzed enantioselective (5 + 2) annulation between homobenzyltriflamides and allenes. In a study by Gulías and co-workers, acylated NOBIN (NOBINAc) ligands were compared with the widely used mono-N-protected amino acid (MPAA) ligands.[1][2]
| Ligand | Yield (%)[1][2] | ee (%)[1][2] |
| (R)-Ac-NOBIN (L4) | 92 | 94 |
| Boc-Valine (MPAA) | 85 | 76 |
| 2,6-Difluorobenzoylleucine (MPAA) | 72 | 14 |
| APAO | low | low |
| APAQ | low | low |
| p-GluOH | low | low |
The data clearly illustrates that the (R)-Ac-NOBIN ligand, featuring the rigid binaphthyl backbone, significantly outperforms various MPAA ligands, delivering both higher yield and substantially improved enantioselectivity.[1][2] The authors attribute this enhanced performance to the destabilization of undesired transition state structures due to the steric strain imposed by the binaphthyl scaffold, thereby favoring the pathway leading to the major enantiomer.[1]
In a related reaction involving the activation of C(sp³)–H bonds, the advantage of the NOBINAc ligand is even more pronounced. While MPAA-type ligands led to low enantioselectivities (less than 79% ee), the use of the NOBINAc ligand L4 resulted in a dramatic increase to 95% ee.[1]
Experimental Protocols
General Procedure for the Pd-Catalyzed Enantioselective (5 + 2) Annulation of Homobenzyltriflamides with Allenes[1]
To a screw-capped vial were added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), (R)-Ac-NOBIN (L4) (9.9 mg, 0.03 mmol, 30 mol%), Cu(OAc)₂·H₂O (39.9 mg, 0.2 mmol, 2.0 equiv), and Cs₂CO₃ (48.9 mg, 0.15 mmol, 1.5 equiv). The vial was purged with air, and then a solution of the homobenzyltriflamide (0.1 mmol, 1.0 equiv) and the allene (0.2 mmol, 2.0 equiv) in toluene (1.0 mL) and DMSO (11.7 µL, 0.15 mmol, 1.5 equiv) was added. The vial was sealed and the reaction mixture was stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, eluting with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2-benzazepine product. The enantiomeric excess was determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The key step in these enantioselective C-H activation reactions is the concerted metalation-deprotonation (CMD) pathway.[2] In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, organized transition state. The chiral ligand plays a crucial role in controlling the facial selectivity of this step.
Figure 1: A simplified catalytic cycle for Pd-catalyzed asymmetric C-H activation/annulation.
The binaphthyl scaffold of the ligand (L*) creates a rigid chiral pocket that directs the substrate to coordinate to the palladium center in a specific orientation. This pre-organization is key to achieving high enantioselectivity in the subsequent CMD step.
Figure 2: The role of the binaphthyl scaffold in creating a selective transition state.
The steric bulk of the binaphthyl ligand effectively shields one face of the coordinated substrate, forcing the C-H activation to occur from the less hindered face. This leads to the preferential formation of one enantiomer over the other.
Conclusion
The use of binaphthyl scaffolds in asymmetric C-H activation offers a distinct advantage over more flexible or less sterically defined chiral ligands. The inherent rigidity and tunability of the binaphthyl framework provide a powerful platform for the design of highly effective catalysts that can achieve exceptional levels of enantioselectivity. As demonstrated by the superior performance of NOBINAc ligands compared to MPAAs, the well-defined chiral pocket created by the binaphthyl scaffold is instrumental in achieving precise stereochemical control. For researchers in synthetic and medicinal chemistry, the continued exploration and application of binaphthyl-derived ligands will undoubtedly pave the way for the development of novel and efficient routes to complex, enantioenriched molecules.
References
The Influence of Diamine Monomer Structure on Polyimide Properties: A Comparative Guide
The versatility of polyimides as high-performance polymers is largely attributable to the ability to tailor their properties through the judicious selection of their constituent monomers: a dianhydride and a diamine. The structure of the diamine monomer, in particular, plays a pivotal role in defining the final characteristics of the polymer. This guide provides a comparative analysis of polyimides derived from various diamine monomers, highlighting the relationships between their molecular structure and key performance properties. Experimental data is presented to illustrate these relationships, offering a valuable resource for researchers and scientists in materials science and drug development.
Structure-Property Relationships: An Overview
The chemical structure of the diamine monomer influences the polymer's chain packing, flexibility, and intermolecular interactions, which in turn dictate its macroscopic properties.[1] Generally, aromatic diamines with rigid, linear backbones tend to produce polyimides with excellent thermal stability and high mechanical strength.[2] Conversely, the introduction of flexible linkages (such as ether groups), bulky substituents (like trifluoromethyl or fluorene groups), or non-linear (meta- or ortho-linked) aromatic rings can enhance solubility and processability, often at the expense of some thermal and mechanical performance.[3] Fluorinated diamines are frequently employed to decrease the dielectric constant and reduce moisture absorption, crucial for applications in microelectronics.[4]
Comparative Data of Polyimides from Various Diamine Monomers
The following tables summarize the key properties of polyimides synthesized from a common dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), and a selection of diamine monomers with diverse structural features. This allows for a direct comparison of the influence of the diamine structure on the resulting polyimide's performance.
Thermal and Mechanical Properties
The rigidity of the diamine backbone is a primary determinant of the thermal and mechanical properties of the resulting polyimide. Diamines with rigid, linear structures generally lead to higher glass transition temperatures (Tg), indicating greater thermal stability, and superior mechanical strength and modulus.[2] The introduction of flexible ether or amide linkages, or bulky groups, can disrupt chain packing, leading to lower Tg and reduced mechanical properties.[4][5]
| Diamine Monomer | Structure | Glass Transition Temp. (Tg) (°C) | Tensile Strength (σ) (MPa) | Tensile Modulus (E) (GPa) | Elongation at Break (ε) (%) |
| DABA (4-amino-N-(4-aminophenyl)benzamide) | Amide Linkage | 388 | 248.1 | 3.4 | 18.6 |
| PABA (4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide) | Extended Amide Linkage | 352 | 195.3 | 3.1 | 15.2 |
| BAPP (2,2-bis[4-(4-aminophenoxy)phenyl]propane) | Ether and Isopropylidene Linkages | 296 | 152.5 | 2.1 | 10.5 |
| BAPAF (2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) | Ether and Hexafluoroisopropylidene Linkages | 305 | 160.2 | 2.3 | 11.8 |
Data compiled from a study using 6FDA as the dianhydride.[1][4][5][6]
Dielectric and Moisture Absorption Properties
For applications in electronics, a low dielectric constant (Dk) and low dielectric loss (Df) are paramount. The incorporation of fluorine atoms, typically as trifluoromethyl (-CF3) groups, into the diamine structure is a common strategy to reduce the dielectric constant.[4] These bulky, electronegative groups decrease polarizability and increase free volume within the polymer matrix, which also contributes to lower moisture absorption.[4][7] In contrast, polar groups like amides can increase the dielectric constant and moisture uptake.[4]
| Diamine Monomer | Structure | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz | Water Absorption (%) |
| DABA | Amide Linkage | ~3.2 | ~0.009 | - |
| PABA | Extended Amide Linkage | ~3.7 | ~0.012 | - |
| BAPP | Ether and Isopropylidene Linkages | 2.8 | 0.002 | - |
| BAPAF | Ether and Hexafluoroisopropylidene Linkages | 2.85 | 0.0025 | - |
Data compiled from a study using 6FDA as the dianhydride.[1][4][5][6] Note: Specific water absorption data for all listed diamines under identical conditions was not available in the cited sources. However, it is a general trend that fluorinated polyimides like that from BAPAF exhibit lower moisture absorption.[7]
Optical Properties
The optical transparency of polyimide films is largely influenced by the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. Diamines with bent structures, bulky substituents, or electron-withdrawing groups can suppress the formation of these CTCs, leading to more transparent and colorless films.[2]
| Diamine Monomer | Structure | Optical Transparency @ 550 nm (T550 nm) (%) |
| DABA | Amide Linkage | 82 |
| PABA | Extended Amide Linkage | 83 |
| BAPP | Ether and Isopropylidene Linkages | 86 |
| BAPAF | Ether and Hexafluoroisopropylidene Linkages | 85 |
Data compiled from a study using 6FDA as the dianhydride.[1][4][5][6]
Experimental Protocols
The data presented in this guide are based on standard characterization techniques for polymers. The following are brief descriptions of the methodologies used to obtain the reported properties.
-
Synthesis of Polyimides: A common two-step method is widely used.[8] First, the dianhydride and diamine are reacted in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a poly(amic acid) (PAA) precursor.[8] The PAA solution is then cast into a film and thermally imidized by heating in stages to high temperatures (e.g., up to 300-400°C) to form the final polyimide film.[7]
-
Thermal Analysis: The glass transition temperature (Tg) is typically determined using Differential Scanning Calorimetry (DSC). The sample is heated at a constant rate (e.g., 10°C/min), and the Tg is identified as a change in the heat capacity.[2] Thermogravimetric Analysis (TGA) is used to assess thermal stability by measuring the weight loss of a sample as a function of temperature.[7]
-
Mechanical Testing: Tensile properties such as tensile strength, modulus, and elongation at break are measured using a universal testing machine (UTM) on thin film samples, often following standards like IPC-TM-650.[7]
-
Dielectric Analysis: The dielectric constant and dielectric loss are measured using various techniques, such as parallel plate capacitance measurements with an LCR meter or microwave cavity perturbation methods for high-frequency measurements.
-
Moisture Absorption: The percentage of water absorption is determined by immersing a pre-weighed dry film in deionized water for a specified period (e.g., 24 hours) at a controlled temperature. The sample is then removed, wiped dry, and weighed again. The percentage increase in weight is calculated.[7]
-
Optical Transparency: The optical transmittance of the polyimide films is measured using a UV-Vis spectrophotometer over a range of wavelengths.[2]
Visualizing the Process and Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for polyimides, as well as the conceptual relationship between diamine structure and the resulting polymer properties.
Caption: A typical two-step synthesis process for producing polyimide films.
Caption: Workflow for the characterization of key polyimide film properties.
Caption: Conceptual map of diamine structure features and their influence on polyimide properties.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Supramolecular Chirality Modulation in Binaphthalene-Bridged Bisporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different binaphthalene-bridged bisporphyrin systems in supramolecular chirality modulation. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the design, chiral recognition capabilities, and spectroscopic responses of these fascinating host-guest systems.
Introduction to Supramolecular Chirality Modulation
Supramolecular chirality is a phenomenon where the interaction of molecules in a non-covalent assembly generates a chiral structure. Binaphthalene-bridged bisporphyrins are a class of synthetic host molecules that have shown significant promise in this area. Their pre-organized structure, featuring two porphyrin units linked by a chiral binaphthyl scaffold, creates a chiral cavity capable of binding guest molecules. This binding event can induce or modulate the overall chirality of the supramolecular complex, which can be readily detected by chiroptical techniques such as circular dichroism (CD) spectroscopy. This property makes them excellent candidates for applications in chiral sensing, enantioselective catalysis, and the development of chiroptical materials.[1][2]
The modulation of supramolecular chirality in these systems is primarily governed by the host-guest interactions. The binding of a chiral guest molecule within the bisporphyrin cavity can lead to a transfer of chirality from the guest to the host, resulting in a distinct CD signal. Conversely, an achiral guest can also induce a chiral response if the binding event forces the two porphyrin rings into a twisted, helical arrangement. The nature of the binaphthyl bridge, the type of porphyrin units, and the structure of the guest molecule all play crucial roles in determining the strength and nature of the chiroptical response.
Comparative Performance of Binaphthalene-Bridged Bisporphyrin Systems
The efficacy of a binaphthalene-bridged bisporphyrin as a chiral sensor is determined by its ability to selectively bind enantiomers of a chiral guest and to translate this binding event into a measurable change in its chiroptical properties. The following tables summarize key performance data for representative systems.
Host-Guest Binding Affinities
The strength of the interaction between the bisporphyrin host and the chiral guest is a critical factor in chiral recognition. This is typically quantified by the association constant (Kₐ), with higher values indicating stronger binding.
| Host System | Guest Molecule | Solvent | Association Constant (Kₐ) (M⁻¹) | Technique | Reference |
| (R)-/(S)-H (2,2'-diamino-1,1'-binaphthyl linked) | (R)-PPDA | Chloroform | 2.88 x 10⁴ | UV-Vis Titration | [1][3] |
| (R)-/(S)-H (2,2'-diamino-1,1'-binaphthyl linked) | (S)-PPDA | Chloroform | 3.87 x 10⁴ | UV-Vis Titration | [1][3] |
| (R)-/(S)-H (2,2'-diamino-1,1'-binaphthyl linked) | (R)-PPDA | Chloroform | 2.39 x 10⁴ | Fluorescence Titration | [1] |
| (R)-/(S)-H (2,2'-diamino-1,1'-binaphthyl linked) | (S)-PPDA | Chloroform | 4.09 x 10⁴ | Fluorescence Titration | [1] |
| (R)-/(S)-H1 (BINOL-linked) | (R)-/(S)-DACH | - | - | - | [4] |
(Note: PPDA = (R)-/(S)-1-(1-phenylethyl)-1'-(1-phenylpropyl)-4,4'-bipyridinium, DACH = (R)-/(S)-1,2-diaminocyclohexane)
Chiroptical Response upon Guest Binding
The change in the circular dichroism (CD) spectrum of the bisporphyrin host upon addition of a chiral guest is the primary indicator of chirality modulation. Key parameters include the wavelength of the Cotton effects and the change in their intensity (amplitude).
| Host System | Guest Molecule | Key CD Spectral Changes | Interpretation | Reference |
| (R)-H | (S)-PPDA | Inversion of the Cotton effect from negative to positive. New signals appear at 442 and 428 nm. | The chirality of the guest dictates the sign of the CD signal in the 1:1 complex, indicating a strong host-guest chiral induction. | [1][3] |
| (R)-H1 | (R)-/(S)-DACH | Sensitive CD spectral changes in response to the stereostructure of the chiral diamine. | The host exhibits significant enantiodiscrimination, with the CD response being dependent on the guest's chirality. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the supramolecular chirality modulation of binaphthalene-bridged bisporphyrins.
Caption: Host-guest complex formation and chirality induction.
Caption: Experimental workflow for chirality modulation studies.
Experimental Protocols
The following are representative protocols for the key experiments involved in studying the supramolecular chirality modulation of binaphthalene-bridged bisporphyrins.
Synthesis of Binaphthalene-Bridged Bisporphyrins
A general method for synthesizing these hosts involves a Buchwald-Hartwig amination reaction.[1]
Materials:
-
(R)- or (S)-2,2'-diamino-1,1'-binaphthyl
-
Mono-brominated Zn(II) porphyrin
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, a Schlenk tube is charged with the mono-brominated Zn(II) porphyrin, (R)- or (S)-2,2'-diamino-1,1'-binaphthyl, Pd(OAc)₂, XPhos, and NaOtBu.
-
Anhydrous toluene is added, and the tube is sealed.
-
The reaction mixture is heated at a specified temperature (e.g., 110 °C) for a set period (e.g., 24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/petroleum ether).
-
The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
UV-Vis Spectrophotometric Titration
This technique is used to determine the binding constant between the host and guest.
Materials:
-
Stock solution of the bisporphyrin host in a suitable solvent (e.g., chloroform) of known concentration (e.g., 1 x 10⁻⁶ M).
-
Stock solution of the chiral guest in the same solvent of known concentration.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
A known volume of the host solution is placed in a quartz cuvette.
-
The initial UV-Vis spectrum of the host solution is recorded.
-
Small aliquots of the guest solution are incrementally added to the cuvette.
-
After each addition, the solution is mixed thoroughly, and the UV-Vis spectrum is recorded.
-
The titration is continued until no further significant changes in the spectrum are observed.
-
The change in absorbance at a specific wavelength is plotted against the guest concentration. The binding constant (Kₐ) is then calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2).[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary method for observing the induction and modulation of chirality.
Materials:
-
Solutions of the host and host-guest complexes prepared as in the UV-Vis titration.
-
CD spectropolarimeter.
-
Quartz cuvettes with a suitable path length (e.g., 1 cm).
Procedure:
-
The CD spectrum of the solvent is recorded as a baseline.
-
The CD spectrum of the free bisporphyrin host solution is recorded.
-
The CD spectra of the solutions containing the host and increasing concentrations of the guest are recorded.
-
The baseline spectrum is subtracted from the sample spectra.
-
The changes in the CD signals (e.g., appearance of new Cotton effects, changes in intensity or sign) are analyzed to understand the chiroptical response to guest binding.[1]
¹H NMR Titration
NMR spectroscopy provides detailed structural information about the host-guest complex and can be used to determine binding stoichiometry.
Materials:
-
Stock solution of the bisporphyrin host in a deuterated solvent (e.g., CDCl₃) of known concentration.
-
Stock solution of the chiral guest in the same deuterated solvent.
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
The ¹H NMR spectrum of the host solution is recorded.
-
Aliquots of the guest solution are added to the NMR tube containing the host solution.
-
After each addition, the ¹H NMR spectrum is recorded.
-
Changes in the chemical shifts of the host and guest protons are monitored. Significant upfield or downfield shifts of specific protons can provide information about the binding site and the geometry of the complex.[1]
Conclusion
Binaphthalene-bridged bisporphyrins are versatile and highly effective platforms for the study of supramolecular chirality modulation. The ability to tune their structure and, consequently, their chiral recognition properties makes them valuable tools for a wide range of applications in chemistry and materials science. The combination of spectroscopic techniques such as UV-Vis, fluorescence, CD, and NMR allows for a comprehensive understanding of the host-guest interactions that govern the chiroptical output of these systems. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring and utilizing these remarkable molecular systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Intermolecular Chirality Modulation of Binaphthalene-Bridged Bisporphyrins With Chiral Diamines [frontiersin.org]
Safety Operating Guide
Safe Disposal of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine: A Procedural Guide
The proper disposal of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine, an aromatic amine, is crucial for laboratory safety and environmental protection. Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity, necessitating strict adherence to hazardous waste disposal protocols.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Hazards of Aromatic Amines
Before handling this compound, it is imperative to be aware of the hazards generally associated with aromatic amines. This understanding underscores the importance of the disposal procedures outlined below.
| Hazard | Description |
| Toxicity | Many aromatic amines are toxic and can be readily absorbed through the skin.[1] |
| Carcinogenicity | This class of chemicals includes known carcinogens, with occupational exposure linked to an increased risk of bladder cancer.[1] |
| Environmental Persistence | Some aromatic amines do not degrade easily, leading to long-term contamination of soil and water.[1] |
| Aquatic Toxicity | Aromatic amines can be very toxic to aquatic life and can cause long-lasting harmful effects in aquatic environments. |
| Reactivity | Certain diamines can be flammable and may react violently with oxidizing agents and strong acids.[1] |
Step-by-Step Disposal Procedure
The following procedure is a general guideline based on best practices for the disposal of hazardous aromatic amines. Always consult your institution's specific safety protocols and local regulations.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other waste streams, especially non-hazardous waste, to prevent cross-contamination and increasing the volume of hazardous material.[1][3] Halogenated and non-halogenated solvent wastes should also be kept separate.[1]
2. Proper Containment:
-
Use a designated, compatible, and sealed container for waste storage. The original chemical container is often a suitable choice.[1][3]
-
Ensure the container is in good condition and is kept tightly closed to prevent leaks or spills.[4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.[4][5]
-
The storage area should be away from direct sunlight, heat sources, and incompatible materials such as strong acids and oxidizing agents.[4]
-
Store the waste in a locked-up location to prevent unauthorized access.[3]
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
For small spills, absorb the material with inert absorbent materials like vermiculite, sand, or spill pillows.[2] The absorbed material should then be placed in a suitable, closed container for disposal.[6]
-
Do not let the product enter drains or waterways.[3]
5. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Common disposal methods for such chemicals include thermal incineration at an approved hazardous waste treatment facility.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Safe Handling and Disposal of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is a chemical that poses several health and environmental risks. It is harmful if swallowed and may be fatal if it enters the airways. It is also known to cause serious eye irritation. Furthermore, this substance is very toxic to aquatic life and can have long-lasting harmful effects on the aquatic environment.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity (Oral), Cat. 4 |
| May be fatal if swallowed and enters airways | Aspiration hazard, Cat. 1 |
| Causes serious eye irritation | Eye irritation, Cat. 2A |
| Very toxic to aquatic life | Acute aquatic hazard, Cat. 1 |
| Harmful to aquatic life with long lasting effects | Chronic aquatic hazard, Cat. 3 |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical to protect from respiratory, skin, and eye hazards.
Eye and Face Protection
-
Standard Operations: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Splash Hazard: In situations with a potential for splashing, a face shield should be worn in addition to chemical goggles.[3][4]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Thicker gloves generally offer better protection.[5] It is good practice to double-glove. Regularly inspect gloves for any signs of degradation or puncture and change them frequently, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[5]
-
Protective Clothing: Wear a lab coat or a chemical-resistant apron. For more extensive handling, disposable chemical-resistant coveralls are recommended.[6] Clothing should have long sleeves, and cuffs should be tucked into gloves to ensure complete coverage.[5]
-
Footwear: Chemical-resistant boots with steel toes and shanks are recommended, especially when handling larger quantities.[6]
Respiratory Protection
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary.[2][3] For significant spills or when airborne concentrations are high, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[1][6]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly and that emergency equipment (eyewash station, safety shower, spill kit) is accessible.
-
Handling:
-
Do not eat, drink, or smoke in the handling area.
-
Avoid all direct contact with the substance.
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
-
Storage:
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[9]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[1] Do NOT induce vomiting due to the risk of aspiration.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][9]
Spill Response Workflow
Evacuate non-essential personnel from the spill area. For any significant spill, consult an expert and follow emergency procedures. Do not allow the chemical to enter drains or waterways.[1]
Caption: Workflow for responding to a chemical spill.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any residues at an approved waste disposal plant.[1] Waste materials are considered hazardous and must be handled according to all national and local regulations.[8]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbents, gloves, clothing) must be treated as hazardous waste and placed in a suitable, labeled container for disposal.[1]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them accordingly.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
- 9. msds.carboline.com [msds.carboline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
